molecular formula Cs B1237729 Cesium-135 CAS No. 15726-30-4

Cesium-135

Cat. No.: B1237729
CAS No.: 15726-30-4
M. Wt: 134.90598 g/mol
InChI Key: TVFDJXOCXUVLDH-NJFSPNSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cesium-135 (¹³⁵Cs) is a long-lived radioactive isotope of cesium with a half-life of approximately 1.33 million years . It is produced as a trace isotope during nuclear fission . Its high water solubility and long half-life make it a subject of interest in environmental science and nuclear waste management studies, as it contributes to the long-term radioactivity of spent nuclear fuel . A key area of research involves its potential transmutation; this compound can be converted to stable ¹³⁶Ba via neutron capture, but this process requires efficient isotope separation from other cesium isotopes like stable ¹³³Cs, for which methods like laser-chemical isotope separation (LCIS) are being investigated . The thermal-neutron capture cross-section for the ¹³⁵Cs(n,γ)¹³⁶Cs reaction has been measured at 8.57 ± 0.25 barn . This isotope is for Research Use Only. It must be handled by trained professionals in appropriately equipped laboratories, adhering to all safety protocols for radioactive materials.

Properties

CAS No.

15726-30-4

Molecular Formula

Cs

Molecular Weight

134.90598 g/mol

IUPAC Name

cesium-135

InChI

InChI=1S/Cs/i1+2

InChI Key

TVFDJXOCXUVLDH-NJFSPNSNSA-N

SMILES

[Cs]

Isomeric SMILES

[135Cs]

Canonical SMILES

[Cs]

Synonyms

135Cs radioisotope
Caesium-135
Cesium-135
Cs-135 radioisotope

Origin of Product

United States

Foundational & Exploratory

Cesium-135: A Comprehensive Technical Guide to its Decay Properties and Half-Life

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Nuclear Sciences

This technical guide provides an in-depth examination of the radiological properties of Cesium-135 (¹³⁵Cs), a long-lived fission product of significant interest in nuclear waste management and environmental science. The document details its decay characteristics, half-life measurements, and the experimental methodologies used for its quantification.

Core Decay Properties of this compound

This compound is a radioactive isotope of cesium produced through nuclear fission.[1] Its long half-life and presence in spent nuclear fuel make its behavior a critical subject for long-term safety assessments of geological repositories.[2] Unlike the more commonly discussed Cesium-137, ¹³⁵Cs is characterized by a low-energy beta decay and the absence of significant gamma radiation, which contributes to its lower immediate hazard but underscores its long-term environmental persistence.[3][4]

The fundamental decay properties of this compound are summarized in the table below.

PropertyValue(s)
Decay Mode Beta (β⁻) Decay[2][3]
Daughter Nuclide Barium-135 (¹³⁵Ba) (Stable)[2][3][5]
Parent Nuclide Xenon-135 (¹³⁵Xe)[6][7]
Beta Decay Energy (Q-value) 269.345 ± 1.195 keV[7][8]
Spin and Parity 7/2+[7][9]
Gamma Emission None (Pure Beta Emitter)[3]

The Half-Life of this compound: A Review of Measurements

The half-life of ¹³⁵Cs is a critical parameter for modeling its long-term radiological impact. For years, a value of approximately 2.3 million years has been widely cited.[2][3][4][6][7] However, this value has been subject to re-evaluation, with more recent experimental work suggesting a significantly shorter half-life. There are published values that range from 1.3 to 3 million years.[10] This discrepancy highlights the challenges in accurately measuring the half-life of long-lived, low-energy beta emitters.

Modern techniques such as Accelerator Mass Spectrometry (AMS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) have enabled more direct and precise measurements.[10][11] A recent study reported half-life values of (1.3 ± 0.2) x 10⁶ years by ICP-MS and (1.6 ± 0.6) x 10⁶ years by AMS.[10] These contemporary measurements differ from the previously accepted value by approximately 40%.[10]

The table below presents a comparison of published half-life values for this compound.

Reported Half-Life (Years)Method/Source
2.3 x 10⁶Widely accepted/older value[2][3][6][7]
1.33 x 10⁶Wikipedia (citing other sources)[5][12]
~3.0 x 10⁶Upper range of published values[13]
(1.3 ± 0.2) x 10⁶Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[10]
(1.6 ± 0.6) x 10⁶Accelerator Mass Spectrometry (AMS)[10]

Decay Pathway and Production

This compound decays directly to the stable isotope Barium-135 (¹³⁵Ba) through the emission of a beta particle (an electron) and an antineutrino. This process involves the transformation of a neutron into a proton within the nucleus.

DecayPath Ba135 Barium-135 (¹³⁵Ba) (Z=56, N=79) (Stable)

Fig 1. Beta decay pathway of this compound to stable Barium-135.

The primary production route for ¹³⁵Cs in a nuclear reactor is from the decay of its precursor, Xenon-135 (¹³⁵Xe), which is a major fission product.[3][6] However, ¹³⁵Xe also has the highest known thermal neutron capture cross-section of any nuclide.[3][5] This leads to a significant portion of ¹³⁵Xe being transmuted to the stable Xenon-136 (¹³⁶Xe) via neutron capture, thereby reducing the total amount of ¹³⁵Cs produced.[3]

Experimental Protocols for Half-Life Determination

The accurate determination of a long half-life requires precise measurements of both the number of radioactive atoms (N) and the activity (A) of the sample, according to the decay law A = λN, where λ (the decay constant) is related to the half-life (t₁/₂) by t₁/₂ = ln(2)/λ. The low specific activity of ¹³⁵Cs makes radiometric counting challenging.[4][14] Therefore, advanced mass spectrometry techniques are employed to accurately count the number of ¹³⁵Cs atoms.

Methodology: Accelerator Mass Spectrometry (AMS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

  • Sample Purification: The initial and most critical step is the chemical separation and purification of cesium from the sample matrix, which may contain other fission products and interfering isobars (atoms with the same mass number). This often involves techniques like ion chromatography to isolate cesium and remove elements such as rubidium, which can inhibit ionization.[11][14]

  • Isotope Ratio Measurement:

    • ICP-MS: A solution containing the purified cesium is introduced into a high-temperature plasma, which ionizes the atoms. The ions are then guided into a mass spectrometer that separates them based on their mass-to-charge ratio. By measuring the ion currents for ¹³⁵Cs and a stable or more abundant isotope like ¹³³Cs (if present and known), the isotopic ratio can be determined with high precision.[11]

    • AMS: This technique is used for ultra-sensitive detection of long-lived radionuclides. Negative ions are generated from a solid sample and accelerated to high energies (MeV range) in a tandem accelerator.[15] During acceleration, the ions pass through a stripper gas or foil, which removes several electrons, destroying molecular isobars that could interfere with the measurement. The high energy of the ions allows for their unambiguous identification and counting in a particle detector, providing a direct measurement of the number of ¹³⁵Cs atoms.[10][15]

  • Activity Measurement: The activity of the ¹³⁵Cs in the sample is measured using radiometric techniques like liquid scintillation counting, which detects the low-energy beta particles emitted during decay.[10]

  • Half-Life Calculation: With the number of ¹³⁵Cs atoms (N) determined by mass spectrometry and the total activity (A) determined by radiometric counting, the decay constant (λ) and subsequently the half-life (t₁/₂) can be calculated.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition cluster_calc Calculation Sample Nuclear Debris / Environmental Sample Purification Chemical Separation (e.g., Ion Chromatography) Sample->Purification Isolate Cesium MassSpec Mass Spectrometry (ICP-MS or AMS) Purification->MassSpec Aliquoted Sample Counting Radiometric Counting (Liquid Scintillation) Purification->Counting Aliquoted Sample AtomCount Determine Number of ¹³⁵Cs Atoms (N) MassSpec->AtomCount Activity Measure Decay Rate (Activity, A) Counting->Activity Calculation Calculate Half-Life (t½) t½ = (N * ln(2)) / A AtomCount->Calculation Activity->Calculation

Fig 2. Workflow for the experimental determination of the ¹³⁵Cs half-life.

Significance and Applications

  • Nuclear Waste Management: As a long-lived fission product, ¹³⁵Cs is a key nuclide in the safety assessment of deep geological repositories for nuclear waste.[2] Its long half-life means it will remain radioactive for millions of years.

  • Environmental Tracer: The isotopic ratio of ¹³⁵Cs/¹³⁷Cs can serve as a powerful tracer to identify sources of radioactive contamination. For example, this ratio was used to trace the origin of radiocesium released during the Fukushima Daiichi nuclear accident.[11] As the shorter-lived ¹³⁴Cs (half-life ≈ 2.06 years) decays, the ¹³⁵Cs/¹³⁷Cs ratio will become an increasingly important tool for long-term environmental monitoring.[11]

  • Nuclear Transmutation Research: Studies have explored the possibility of transmuting ¹³⁵Cs into a shorter-lived or stable nuclide using fast reactors to reduce the long-term radiotoxicity of nuclear waste. However, this is challenging due to the presence of other cesium isotopes and the neutron capture properties of the materials.[16]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cesium-135

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cesium-135 (¹³⁵Cs) is a long-lived fission product of significant interest in the fields of nuclear waste management, environmental science, and radiological assessment. With a half-life on the order of millions of years, its behavior in geological repositories and the environment is a critical area of study. This technical guide provides a comprehensive overview of the core physical and chemical properties of ¹³⁵Cs. It includes tabulated quantitative data, detailed experimental protocols for its analysis, and visualizations of its nuclear production, decay, and analytical workflows. The information is curated to be a vital resource for researchers and professionals requiring a deep understanding of this radionuclide.

Introduction

This compound is one of the seven long-lived fission products, generated in nuclear reactors through the fission of heavy nuclei like Uranium-235 and Plutonium-239.[1] Unlike the more commonly discussed Cesium-137, which has a 30-year half-life and is a significant contributor to short- and medium-term radioactivity, ¹³⁵Cs poses a long-term radiological concern due to its persistence in the environment.[1][2] Its high water solubility enhances its potential for mobility in groundwater, making its containment and monitoring a priority for the safe geological disposal of nuclear waste.[1]

This guide is intended to serve as a centralized repository of technical information on ¹³⁵Cs. For professionals in drug development and related life sciences, understanding the properties and detection methods for long-lived radionuclides like ¹³⁵Cs is pertinent to toxicology, environmental health, and ensuring the purity of materials.

Physical and Nuclear Properties

The nuclear and physical characteristics of ¹³⁵Cs define its behavior as a radionuclide. It is a pure beta emitter, which, combined with its long half-life, results in a low specific activity and makes it less of an immediate external hazard compared to high-energy gamma emitters.[1][3]

Core Properties

A summary of the essential physical and nuclear data for this compound is presented in Table 1. There have been historical discrepancies in the measured half-life of ¹³⁵Cs; however, more recent measurements using advanced mass spectrometry techniques have provided a refined value.[4]

Table 1: Core Physical and Nuclear Properties of this compound

Property Value Reference(s)
Half-Life (T½) 1.3 ± 0.2 x 10⁶ years [4]
2.3 x 10⁶ years (older value) [1][2][5]
Decay Mode Beta (β⁻) Emission [2]
Decay Product ¹³⁵Ba (stable) [2]
Beta Decay Energy (Eβ,max) 269.345 ± 1.195 keV [5]
Isotopic Mass 134.905977 u [6]
Specific Activity 4.29 x 10⁷ Bq/g (1.16 x 10⁻³ Ci/g) [2]
Spin and Parity 7/2+ [5]

| Parent Nuclide | ¹³⁵Xe |[5] |

Neutron Interaction Properties

The interaction of ¹³⁵Cs with neutrons is crucial for understanding its potential for nuclear transmutation, a proposed strategy for nuclear waste management. The thermal neutron capture cross-section is a key parameter in these assessments.

Table 2: Neutron Capture Properties of this compound

Property Value (barns) Reference(s)
Thermal Neutron Capture Cross-Section (σ₀) 8.57 ± 0.25 [7]
8.3 ± 0.3 [1]
Resonance Integral (I₀) 45.3 ± 3.2 [7]

| | 38.1 ± 2.6 |[1] |

Chemical Properties and Behavior

The chemical properties of ¹³⁵Cs are identical to those of the single stable cesium isotope, ¹³³Cs. Cesium is an alkali metal, positioned in Group 1 of the periodic table.

  • Appearance and State : Cesium is a soft, ductile, silvery-gold metal that is liquid at or near room temperature.[8]

  • Reactivity : It is the most electronegative and most alkaline of the stable elements.[8] It is highly pyrophoric, igniting spontaneously in air, and reacts explosively with water, even at low temperatures, to form cesium hydroxide (CsOH), the strongest known base.[8]

  • Oxidation State : Cesium exists exclusively in the +1 oxidation state in its compounds.

  • Solubility : Cesium salts and most of its compounds are generally very soluble in water.[9] This high solubility is a key factor in its environmental mobility.

  • Biological Behavior : In biological systems, cesium mimics potassium due to their similar ionic radii and charge. After ingestion, it is readily absorbed into the bloodstream and distributes throughout the body, with a tendency to concentrate in muscle tissue.[3] It is excreted relatively quickly, with a biological half-life of about 110 days for the majority of the body burden.[3]

Nuclear Production and Decay Pathways

Understanding the origin and fate of ¹³⁵Cs is fundamental to its management. It is primarily produced indirectly during nuclear fission.

Production Pathway

The most significant source of ¹³⁵Cs is the nuclear fission of fuels like ²³⁵U and ²³⁹Pu.[1] However, its direct fission yield is complicated by its precursor, Xenon-135 (¹³⁵Xe). ¹³⁵Xe has an extremely high thermal neutron capture cross-section, the largest known for any nuclide.[1] In a high neutron flux environment, a significant fraction of ¹³⁵Xe is transmuted to stable ¹³⁶Xe before it can beta decay to ¹³⁵Cs. This "poisoning out" effect makes the effective yield of ¹³⁵Cs dependent on reactor type and operating conditions. A secondary, minor pathway involves successive neutron capture by stable ¹³³Cs.[1]

G U235 ²³⁵U / ²³⁹Pu Xe135 ¹³⁵Xe U235->Xe135 Fission Yield ~6.3% Cs135 ¹³⁵Cs Xe135->Cs135 β⁻ Decay (t½ = 9.14 h) Xe136 ¹³⁶Xe (Stable) Xe135->Xe136

Caption: Nuclear production pathway of this compound.
Decay Scheme

This compound undergoes a simple, low-energy beta decay directly to the ground state of stable Barium-135. This decay does not involve the emission of gamma radiation, which contributes to its characterization as a "difficult-to-measure" radionuclide by radiometric methods.[1]

G Cs135 ⁷/₂⁺ ¹³⁵Cs Ba135 ³/₂⁺ ¹³⁵Ba (Stable) Cs135->Ba135 β⁻ t½ = 1.3 x 10⁶ years Qβ⁻ = 269 keV Cs135_level Ba135_level

Caption: Decay scheme of this compound to stable Barium-135.

Experimental Protocols and Methodologies

The long half-life and low-energy pure beta decay of ¹³⁵Cs make its detection and quantification challenging. Radiometric counting is often impractical due to the low activity and interference from the much more radioactive ¹³⁷Cs.[9] Therefore, mass spectrometry techniques are the methods of choice.

Protocol: Separation and Quantification of ¹³⁵Cs in Waste Samples by ICP-MS/MS

This protocol outlines a general method for determining ¹³⁵Cs concentration and the ¹³⁵Cs/¹³⁷Cs isotopic ratio in environmental or nuclear waste samples, based on established radiochemical procedures.[10][11][12]

1. Sample Preparation and Leaching:

  • For solid samples (e.g., soil, sediment, concrete), weigh a homogenized aliquot (e.g., 1-10 g) into a beaker.

  • For ion-exchange resins, an initial measurement by gamma spectrometry can determine the ¹³⁷Cs activity.[10]

  • Add a known amount of a stable cesium carrier (¹³³Cs) if chemical yield determination is required. For isotopic ratio measurements, this step is omitted.

  • Perform acid leaching to release cesium from the sample matrix. A common method is digestion with aqua regia (HCl:HNO₃ 3:1) or 5M HNO₃ on a hot plate.[10][12]

  • After digestion, centrifuge and filter the sample to separate the leachate from the solid residue.

2. Chemical Separation and Purification:

  • Objective : To separate cesium from the bulk sample matrix and, critically, from isobaric interferences, primarily Barium (¹³⁵Ba and ¹³⁷Ba).[13]

  • Step 1: Initial Cesium Concentration : Pass the acidic leachate through a column packed with a material highly selective for cesium, such as ammonium molybdophosphate (AMP) mixed with polyacrylonitrile (PAN).[12]

  • Step 2: Elution : Elute the cesium from the AMP-PAN column. A common eluent is ammonium chloride (NH₄Cl) solution.[12]

  • Step 3: Cation Exchange Chromatography : The eluate is further purified using a cation exchange resin (e.g., AG 50W-X8).[10][12] This step is crucial for removing remaining interfering elements, including barium.

  • The column is first conditioned with dilute acid. The sample is loaded, and interfering ions are washed away with eluents of increasing acid concentration (e.g., dilute HCl).

  • Finally, cesium is eluted from the column using a stronger acid solution (e.g., 1 M HNO₃).[10]

3. Mass Spectrometric Measurement:

  • Evaporate the purified eluate to near dryness and reconstitute in a small volume of dilute, high-purity nitric acid (e.g., 0.3 M HNO₃).[10]

  • Analyze the solution using a triple quadrupole inductively coupled plasma mass spectrometer (ICP-MS/MS).[14]

  • The ICP-MS/MS is set up in MS/MS mode to eliminate interferences. The first quadrupole (Q1) is set to the mass of interest (m/z 135 or 137).

  • A reaction gas (e.g., N₂O) is introduced into the collision/reaction cell (Q2) to react with and mass-shift interfering ions, particularly ¹³⁵Ba⁺.[12]

  • The final quadrupole (Q3) is set to the mass of the analyte, allowing for an interference-free measurement.

  • Quantification is achieved by calibration with certified standards. The ¹³⁵Cs/¹³⁷Cs ratio is determined from the measured ion intensities.

G start Sample Collection (Soil, Resin, etc.) leaching Acid Leaching (e.g., Aqua Regia) start->leaching separation1 Initial Separation (AMP-PAN Column) leaching->separation1 Isolates Cs elution Elution of Cs (NH₄Cl Solution) separation1->elution separation2 Purification (Cation Exchange Column) elution->separation2 Removes Ba, other interferences measurement ICP-MS/MS Analysis (N₂O reaction gas) separation2->measurement end ¹³⁵Cs/¹³⁷Cs Ratio & Concentration measurement->end

Caption: Experimental workflow for the analysis of ¹³⁵Cs.
Protocol: Measurement of Thermal Neutron Capture Cross-Section by Activation Method

This protocol describes a generalized activation method for measuring the thermal neutron capture cross-section of ¹³⁵Cs, which converts it to the gamma-emitting ¹³⁶Cs. This method relies on having a sample with a known quantity of ¹³⁵Cs and a well-characterized neutron field.[7][15]

1. Sample Preparation:

  • Prepare a sample containing a precisely known amount of ¹³⁵Cs. Due to the difficulty in obtaining pure ¹³⁵Cs, a common technique is to use a ¹³⁷Cs standard solution where the ¹³⁵Cs/¹³⁷Cs ratio has been accurately predetermined by mass spectrometry.[15]

  • The sample is encapsulated in a suitable material (e.g., high-purity quartz ampoule).

  • Prepare neutron flux monitor foils or wires (e.g., Co/Al and Au/Al alloys) to be co-irradiated with the sample. These monitors have well-known cross-sections and are used to determine the thermal and epithermal neutron flux.[7]

2. Neutron Irradiation:

  • Irradiate the encapsulated ¹³⁵Cs sample and the neutron flux monitors simultaneously in a well-characterized position within a nuclear reactor (e.g., in a thermal column or hydraulic conveyor).[7][16]

  • The irradiation time is chosen to produce sufficient activity of ¹³⁶Cs (t½ = 13.16 days) for accurate measurement without excessive activation of other components.

  • To separate the contributions of thermal and epithermal neutrons, a second irradiation can be performed with an identical sample shielded by a material that absorbs thermal neutrons, such as cadmium or gadolinium.[7]

3. Post-Irradiation Gamma-Ray Spectroscopy:

  • After a suitable cooling period, retrieve the sample and monitors.

  • Measure the gamma-ray activity of the produced ¹³⁶Cs (main gamma-ray at 819 keV) and the activated neutron monitors using a calibrated high-purity germanium (HPGe) detector.[15]

  • The activity of ¹³⁷Cs (662 keV) in the original sample can also be measured to confirm the initial sample mass.

4. Data Analysis and Cross-Section Calculation:

  • From the measured activities of the flux monitors, calculate the thermal neutron flux (Φ_th) and the epithermal flux component using established nuclear data and equations (e.g., Westcott's convention).[16]

  • Calculate the reaction rate (R) for the ¹³⁵Cs(n,γ)¹³⁶Cs reaction from the measured ¹³⁶Cs activity, correcting for decay during and after irradiation.

  • The thermal neutron capture cross-section (σ₀) is then calculated using the formula: σ₀ = R / (N * Φ_th), where N is the known number of ¹³⁵Cs atoms in the sample.

Relevance to Researchers and Drug Development

While ¹³⁵Cs has no direct application in drug development, its presence as a long-lived environmental contaminant has implications for human health and toxicology that are relevant to the broader pharmaceutical and life sciences fields.[17][18]

  • Toxicology : The chemical toxicity of cesium is relatively low.[18] However, the primary concern with its radioactive isotopes is radiological toxicity. Although ¹³⁵Cs has low specific activity, its extremely long half-life means that if ingested, it will deliver a radiation dose over a lifetime. Understanding the long-term biokinetics and potential carcinogenic risk of such radionuclides is an important aspect of environmental toxicology.[3]

  • Environmental Monitoring : The ¹³⁵Cs/¹³⁷Cs ratio can serve as a powerful forensic tool to identify the source of nuclear contamination, as the ratio varies depending on the type of nuclear reactor and fuel burnup history.[9][14] This is crucial for assessing environmental impact and human exposure following nuclear incidents.

  • Material Purity : For industries that rely on materials sourced from the environment, including those used in the manufacturing of sensitive analytical equipment or even certain raw materials for pharmaceutical production, ensuring the absence of long-lived radionuclides is a quality control consideration. The analytical methods described here are essential for such characterization.

Conclusion

This compound is a radionuclide of significant long-term importance. Its physical properties, particularly its long half-life and pure beta decay, necessitate the use of sophisticated mass spectrometric techniques for its detection and quantification. Its chemical behavior as a highly soluble alkali metal governs its high mobility in the environment. This guide provides the core data, experimental frameworks, and contextual understanding necessary for researchers and scientists to effectively work with and assess the impact of this long-lived fission product.

References

Cesium-135 in Nuclear Fission: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the production of Cesium-135 (¹³⁵Cs) in nuclear fission reactors. ¹³⁵Cs is a long-lived fission product of significant interest in the fields of nuclear waste management, environmental science, and radiopharmaceutical development. This document details its formation pathways, nuclear properties, and the experimental methodologies used for its quantification.

Introduction to this compound

This compound is one of the seven long-lived fission products, characterized by a half-life of approximately 2.3 million years.[1][2] It decays via low-energy beta emission to the stable Barium-135.[1][3] Due to its long half-life and mobility in the environment, ¹³⁵Cs is a crucial radionuclide to consider in the long-term safety assessments of geological repositories for nuclear waste. While its low decay energy and lack of gamma radiation make it less acutely hazardous than Cesium-137, its persistence necessitates thorough understanding and management.[2]

Production Pathways of this compound in Nuclear Reactors

The primary production route for ¹³⁵Cs in a nuclear reactor is through the beta decay of its precursor, Xenon-135 (¹³⁵Xe). However, the production is significantly influenced by the neutronic environment of the reactor due to the properties of ¹³⁵Xe.

Fission Product Yield

Cesium isotopes are prominent fission products, with the mass-135 chain having a significant cumulative fission yield.[4][5] The yield of ¹³⁵Cs is directly linked to the fission of heavy nuclei such as Uranium-235 (²³⁵U) and Plutonium-239 (²³⁹Pu).

The Role of Xenon-135

The immediate precursor to ¹³⁵Cs is ¹³⁵Xe, which has an exceptionally high thermal neutron capture cross-section.[2] This property leads to a phenomenon known as "xenon poisoning" in thermal reactors. A significant fraction of the ¹³⁵Xe produced from fission is transmuted to the stable Xenon-136 (¹³⁶Xe) upon capturing a neutron, thereby bypassing the decay path to ¹³⁵Cs.[2] The amount of ¹³⁵Cs ultimately produced is therefore highly dependent on the neutron flux within the reactor. At high neutron fluxes, a larger proportion of ¹³⁵Xe is converted to ¹³⁶Xe, resulting in a lower effective yield of ¹³⁵Cs.

A secondary, minor pathway for ¹³⁵Cs production involves successive neutron capture by the stable fission product Cesium-133 (¹³³Cs) to form Cesium-134 (¹³⁴Cs), which can then capture another neutron to become ¹³⁵Cs.[2]

The following diagram illustrates the primary production and decay pathways for this compound.

Cesium135_Production Fission Fission (U-235, Pu-239) I135 Iodine-135 (t½ = 6.6 h) Fission->I135 β⁻ decay Xe135 Xenon-135 (t½ = 9.1 h) I135->Xe135 β⁻ decay Cs135 This compound (t½ = 2.3 x 10^6 y) Xe135->Cs135 β⁻ decay n_capture Neutron Capture Xe135->n_capture High σ Ba135 Barium-135 (Stable) Cs135->Ba135 β⁻ decay Xe136 Xenon-136 (Stable) n_capture->Xe136

Primary production pathway of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the production and properties of this compound.

Table 1: Nuclear Properties of this compound

PropertyValue
Half-life2.3 x 10⁶ years[1][2]
Decay ModeBeta (β⁻)
Decay ProductBarium-135 (stable)[1]
Beta Decay Energy0.269 MeV[3]

Table 2: Fission Yields for the Mass-135 Chain

Fissile NuclideThermal Fission Yield (%)
Uranium-2356.41[6][7]
Plutonium-239> 6[5]

Table 3: Neutron Capture Cross-Sections

IsotopeThermal Neutron Capture Cross-Section (barns)Resonance Integral (barns)
Xenon-135~2.6 x 10⁶-
This compound8.57 ± 0.25[8][9]45.3 ± 3.2[8][9]
Cesium-133~29~400

Experimental Protocols for this compound Quantification

The long half-life and low-energy beta decay of ¹³⁵Cs make its radiometric detection challenging. Therefore, mass spectrometry techniques are typically employed for its quantification, often requiring extensive chemical separation to remove isobaric interferences, primarily from Barium-135, and other interfering radionuclides.

Sample Preparation and Dissolution

The initial step involves the dissolution of the sample matrix, which can vary from spent nuclear fuel to environmental samples.

  • Spent Nuclear Fuel: Dissolution is typically achieved using strong acids, such as nitric acid, often in a hot cell environment due to the high radioactivity of the material.[10]

  • Solid Wastes (e.g., steel, zirconium alloys): Leaching with aqua regia or other strong acid mixtures at elevated temperatures is a common method.[11]

  • Ion Exchange Resins: Acid leaching, for instance with 5 M HNO₃, can be used to extract cesium.[11]

Chemical Separation of Cesium

A multi-stage chemical separation is crucial to isolate cesium from the complex sample matrix and eliminate interferences.

  • Pre-concentration: Cesium can be selectively pre-concentrated from large volume aqueous samples using materials like ammonium molybdophosphate (AMP) embedded in a matrix such as polyacrylonitrile (PAN).[10][12][13]

  • Chromatographic Purification: Cation exchange chromatography is a key step to separate cesium from other elements. Resins like AG 50W-X8 are commonly used.[11][12] This step is critical for removing barium, which has a stable isotope, ¹³⁵Ba, that interferes with the mass spectrometric measurement of ¹³⁵Cs.

  • Removal of Other Interferences: Additional chromatographic steps may be necessary to remove other interfering elements such as molybdenum, tin, and antimony.[12]

The following diagram illustrates a typical experimental workflow for the separation and quantification of this compound.

Experimental_Workflow Sample Sample (e.g., Spent Fuel, Waste) Dissolution Acid Dissolution / Leaching Sample->Dissolution Preconcentration Pre-concentration (e.g., AMP-PAN) Dissolution->Preconcentration Separation1 Cation Exchange Chromatography (Removal of Ba and other cations) Preconcentration->Separation1 Separation2 Further Chromatographic Purification (Removal of Mo, Sn, Sb) Separation1->Separation2 Measurement Mass Spectrometry (ICP-MS or TIMS) Separation2->Measurement Result Quantification of ¹³⁵Cs and ¹³⁵Cs/¹³⁷Cs ratio Measurement->Result

References

natural occurrence and background levels of Cesium-135

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Occurrence and Background Levels of Cesium-135

Introduction

This compound (¹³⁵Cs) is a long-lived radioactive isotope of cesium, an alkali metal. Unlike the stable and naturally occurring Cesium-133, ¹³⁵Cs is primarily of anthropogenic origin, produced through nuclear fission.[1][2] Its extremely long half-life and mobility in certain environmental conditions present a long-term consideration for nuclear waste management and environmental monitoring.[1][3] This guide provides a comprehensive overview of the natural occurrence, background levels, production mechanisms, and analytical methodologies for this compound, intended for researchers, scientists, and professionals in drug development.

Natural Occurrence and Background Levels

Naturally occurring cesium consists of a single stable isotope, Cesium-133 (¹³³Cs).[4][5] Therefore, this compound is not found in the natural environment in the absence of anthropogenic activities. The background levels of ¹³⁵Cs observed today are a direct result of human activities related to nuclear technology.

Anthropogenic Sources

The primary sources of this compound in the environment are:

  • Nuclear Fission: ¹³⁵Cs is a significant fission product of uranium and plutonium in nuclear reactors and was also produced during atmospheric nuclear weapons testing.[1][2]

  • Radioactive Fallout: Atmospheric nuclear weapons tests conducted from 1945 until the 1980s dispersed radioactive isotopes, including ¹³⁵Cs, globally.[2] This has resulted in a worldwide distribution of this compound in soils and sediments.[4]

  • Nuclear Waste: this compound is a component of spent nuclear fuel and high-level radioactive waste, making it a key nuclide of interest for the long-term safety assessment of geological repositories.[4][6][7]

Environmental Abundance

While ubiquitous, the concentration of this compound in the environment is generally low. For context, the concentration of the more commonly monitored Cesium-137 in surface soil from fallout typically ranges from 0.1 to 1 picocurie per gram (pCi/g).[4] Due to its significantly longer half-life and lower specific activity, the activity concentration of this compound is much lower than that of Cesium-137 for a given number of atoms.

The stable ¹³³Cs is found in the Earth's crust at an average concentration of about 1.9 milligrams per kilogram (mg/kg) and in seawater at approximately 0.5 micrograms per kilogram (µg/kg).[4]

Physicochemical Properties and Production

A summary of the key properties of this compound is presented in the table below.

PropertyValue
Half-life2.3 million years[4][8][9]
Decay ModeBeta (β⁻)[8]
Decay ProductBarium-135 (stable)[8]
Beta Decay Energy0.269 MeV[8]
Specific Activity0.0012 Ci/g (4.44 x 10⁷ Bq/g)[4]
Fission Yield (from ²³⁵U thermal fission)Approximately 6.41% to 7%[4][10][11]
Production Pathway

This compound is primarily formed through the beta decay of its precursor, Xenon-135 (¹³⁵Xe), which is a direct product of nuclear fission. The production of ¹³⁵Cs in a nuclear reactor is influenced by the very high thermal neutron capture cross-section of ¹³⁵Xe. A significant portion of ¹³⁵Xe can be transmuted to the stable Xenon-136 by capturing a neutron before it can decay to ¹³⁵Cs.[2][8][12] This process reduces the overall yield of ¹³⁵Cs in thermal reactors.

G U235 Uranium-235 Fission Nuclear Fission U235->Fission Xe135 Xenon-135 (Half-life: 9.14 hours) Fission->Xe135 High Fission Yield Cs135 This compound (Half-life: 2.3 million years) Xe135->Cs135 β⁻ decay Neutron Neutron Capture Xe135->Neutron High Cross-Section Ba135 Barium-135 (Stable) Cs135->Ba135 β⁻ decay Xe136 Xenon-136 (Stable) Neutron->Xe136

Production and decay pathway of this compound.

Environmental Transport

The environmental mobility of cesium is generally low. It tends to bind strongly to soil particles, particularly clays and loams, which limits its migration into groundwater.[4][13] Most cesium contamination is found in the upper 20-40 cm of the soil column.[13] However, the high water solubility of some cesium compounds is a concern for its potential long-term migration from waste repositories.[3] Forests can act as significant sinks for atmospheric cesium, but events such as forest fires can lead to its remobilization.[14]

G Atmosphere Atmospheric Deposition (Fallout) Soil Soil (Upper Layers) Atmosphere->Soil Wet and Dry Deposition Groundwater Groundwater Soil->Groundwater Slow Migration Plants Plants Soil->Plants Uptake ForestFire Forest Fire Soil->ForestFire Plants->Soil Decomposition Remobilization Atmospheric Remobilization ForestFire->Remobilization

Environmental transport pathways for this compound.

Experimental Protocols for Detection and Quantification

The measurement of this compound is challenging due to its long half-life, low-energy beta emission, and isobaric interference from Barium-135.[15][16][17] Radiometric counting methods are generally not sensitive enough.[15] Therefore, mass spectrometric techniques are the methods of choice.

Sample Preparation and Chemical Separation

Accurate measurement of ¹³⁵Cs requires extensive sample preparation to isolate it from the sample matrix and, crucially, from interfering isobars (¹³⁵Ba) and elements that can suppress ionization (e.g., Rubidium).[15][16][18]

A generalized workflow is as follows:

  • Sample Digestion: Environmental samples (soil, sediment, water) are typically digested using strong acids (e.g., HNO₃, HF, HClO₄) to bring the cesium into solution.

  • Chemical Separation: A multi-step chromatographic separation is employed to isolate cesium. This often involves:

    • Ion Exchange Chromatography: Using resins to separate cesium from the bulk of the sample matrix.

    • Selective Extraction Chromatography: Employing specific resins that have a high affinity for cesium to achieve a clean separation from barium and rubidium.[18]

G Sample Environmental Sample (Soil, Water, etc.) Digestion Acid Digestion Sample->Digestion Separation Ion Exchange & Selective Extraction Chromatography Digestion->Separation Isolate Cesium PurifiedCs Purified Cesium Fraction Separation->PurifiedCs Analysis Mass Spectrometry (ICP-MS or TIMS) PurifiedCs->Analysis

Workflow for the analysis of this compound.
Mass Spectrometric Analysis

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a widely used technique for detecting trace and ultra-trace elements.[18] High-resolution ICP-MS is necessary to resolve ¹³⁵Cs from potential molecular interferences. The sample is introduced into a high-temperature plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio.

  • Thermal Ionization Mass Spectrometry (TIMS): TIMS is another highly sensitive and precise technique for measuring isotope ratios.[15][18] The purified cesium sample is deposited onto a metal filament, which is then heated to ionize the cesium atoms. TIMS can provide very accurate measurements of the ¹³⁵Cs/¹³⁷Cs ratio.

Isotope Ratio Analysis

The isotopic ratio of ¹³⁵Cs/¹³⁷Cs is a powerful forensic tool for identifying the source of cesium contamination.[6][15][16][19] This is because the ratio varies depending on the type of nuclear reactor, the fuel used, and the conditions of a nuclear detonation.[16][17] For example, the ¹³⁵Cs/¹³⁷Cs ratio can help distinguish between fallout from nuclear weapons testing and releases from nuclear power plant accidents.[19]

Conclusion

This compound, while not naturally occurring, is a significant long-lived radionuclide in the environment due to anthropogenic nuclear activities. Its low mobility in soil is contrasted by concerns over its long-term fate in nuclear waste repositories. The analytical challenges posed by its detection have been overcome through the development of sophisticated chemical separation techniques coupled with high-sensitivity mass spectrometry. The measurement of the ¹³⁵Cs/¹³⁷Cs isotopic ratio provides a valuable tool for environmental forensics. A thorough understanding of the behavior and quantification of this compound is essential for the long-term management of nuclear waste and the protection of the environment.

References

radiological hazards of Cesium-135 exposure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Radiological Hazards of Cesium-135 Exposure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the radiological hazards associated with this compound (¹³⁵Cs) exposure. Given its extremely long half-life and presence in nuclear fission products, a thorough understanding of its properties and potential biological effects is crucial for risk assessment and the development of mitigative strategies.

Introduction to this compound

This compound is a radioactive isotope of cesium produced during nuclear fission.[1][2] Unlike the more commonly discussed Cesium-137, ¹³⁵Cs is characterized by a very long half-life and low-energy beta decay.[1][3] These properties result in a low specific activity and a correspondingly low immediate radiological hazard compared to shorter-lived isotopes.[1] However, its persistence in the environment necessitates a long-term perspective on its potential risks.[4]

Physical and Radiological Properties

The fundamental physical and radiological characteristics of this compound are summarized in the tables below. This data is essential for dosimetry calculations and for understanding its behavior in biological and environmental systems.

Table 1: Physical and Decay Properties of this compound

PropertyValueReference
Half-life (T½)2.3 x 10⁶ years[5][6]
Decay ModeBeta (β⁻)[5][7]
Beta Decay Energy (Eβmax)0.269 MeV[7]
Daughter Isotope¹³⁵Ba (stable)[5]
Specific Activity8.8 x 10⁻⁴ Ci/g[8]

Table 2: Dosimetry and Biological Data for this compound

ParameterValueReference
Ingestion Dose Coefficient (Adult)1.7 x 10⁻⁹ Sv/Bq[9]
Inhalation Dose Coefficient (Adult)9.9 x 10⁻¹⁰ Sv/Bq[9]
Biological Half-life (Tbio)~70-110 days[1][10][11]
Effective Half-life (Teff)~70-110 days[10]

Radiological Hazards and Biological Effects

Upon internal exposure, this compound, like other beta emitters, poses a radiological hazard primarily through the ionization of biological molecules. The low-energy beta particles emitted by ¹³⁵Cs have a short range in tissue, meaning their energy is deposited locally.[12]

Cellular and Molecular Mechanisms of Damage

The primary mechanism of damage from ionizing radiation is through direct and indirect action on cellular macromolecules, most critically DNA.

  • Direct Action: The beta particle directly ionizes atoms within the DNA molecule, leading to single-strand breaks (SSBs) and double-strand breaks (DSBs).[13]

  • Indirect Action: The beta particle ionizes water molecules within the cell, generating highly reactive free radicals, such as hydroxyl radicals (•OH).[14][15] These free radicals can then diffuse to and react with DNA, causing oxidative damage.[16][17]

Low-energy beta emitters, like this compound, are considered low-LET (Linear Energy Transfer) radiation. For low-LET radiation, indirect effects are thought to be the dominant mechanism of cellular damage.[18]

Signaling Pathways Activated by this compound Exposure

Exposure to ionizing radiation, including the beta particles from this compound, can trigger a cascade of cellular signaling pathways in response to the induced damage.

The DNA Damage Response (DDR) is a complex network of signaling pathways that detects DNA lesions, signals their presence, and promotes their repair.[19][20][21] Key proteins in this pathway include ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related), which are activated by DSBs and SSBs, respectively.[22][23] Activation of these kinases leads to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, the induction of apoptosis (programmed cell death).[19][24]

DNA_Damage_Response cluster_0 Radiation Exposure (this compound) cluster_1 Cellular Damage cluster_2 Sensor Activation cluster_3 Downstream Signaling cluster_4 Cellular Outcomes Radiation β⁻ Particle DNA_Damage DNA Double-Strand Breaks (DSBs) Single-Strand Breaks (SSBs) Radiation->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 CHK1_CHK2 CHK1/CHK2 Activation ATM_ATR->CHK1_CHK2 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis CHK1_CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair

Figure 1: Simplified DNA Damage Response Pathway.

The generation of reactive oxygen species (ROS) by ionizing radiation can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress.[16][17] This can result in damage to lipids, proteins, and DNA, and can activate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cell survival.[25][26]

Oxidative_Stress_Pathway cluster_0 Radiation Exposure (this compound) cluster_1 Molecular Interaction cluster_2 ROS Generation cluster_3 Cellular Effects cluster_4 Signaling Activation Radiation β⁻ Particle Water_Radiolysis Radiolysis of Water Radiation->Water_Radiolysis ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Water_Radiolysis->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Damage Protein Damage ROS->Protein_Damage Oxidative_DNA_Damage Oxidative DNA Damage ROS->Oxidative_DNA_Damage NFkB NF-κB Activation ROS->NFkB

Figure 2: Radiation-Induced Oxidative Stress Pathway.

Experimental Protocols for Hazard Assessment

Due to the low specific activity of this compound, experimental studies on its biological effects are not as prevalent as for other radionuclides. However, established protocols for other beta emitters can be adapted.

In Vitro Assessment of Cellular Damage

Objective: To quantify the cellular damage induced by internal exposure to this compound in a cell culture model.

Methodology:

  • Cell Culture: Human cell lines (e.g., fibroblasts, lymphocytes) are cultured under standard conditions.

  • Exposure: Cells are incubated with varying concentrations of a soluble this compound salt (e.g., ¹³⁵CsCl) for different time points.

  • Dosimetry: The absorbed dose to the cells is calculated based on the concentration of ¹³⁵Cs in the culture medium and the energy of its beta emissions.

  • DNA Damage Assessment:

    • γ-H2AX Foci Assay: Immunofluorescence staining for phosphorylated H2AX (γ-H2AX), a marker for DNA double-strand breaks. The number of foci per cell is quantified using fluorescence microscopy.

    • Comet Assay (Single Cell Gel Electrophoresis): Measures DNA strand breaks. The extent of DNA migration (the "comet tail") is proportional to the amount of DNA damage.

  • Cell Viability and Proliferation Assays:

    • MTT or WST-1 Assay: Colorimetric assays to assess cell metabolic activity as an indicator of viability.

    • Clonogenic Assay: Determines the ability of single cells to form colonies after exposure, a measure of long-term survival.

  • Oxidative Stress Measurement:

    • DCFDA Assay: Uses a fluorescent probe (2',7'-dichlorofluorescin diacetate) to measure intracellular ROS levels.

In Vivo Biodistribution and Dosimetry Studies

Objective: To determine the distribution, retention, and internal dosimetry of this compound in an animal model.

Methodology:

  • Animal Model: Typically mice or rats are used.[27]

  • Administration: A known activity of a soluble ¹³⁵Cs salt is administered via ingestion (gavage) or inhalation.

  • Sample Collection: At various time points post-administration, animals are euthanized, and tissues of interest (e.g., muscle, bone, liver, kidney) and excreta are collected.

  • Quantification of ¹³⁵Cs:

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique for measuring the mass of ¹³⁵Cs in digested tissue samples.

    • Liquid Scintillation Counting: Can be used for beta emitters, but may be challenging for the low-energy betas of ¹³⁵Cs.

  • Biokinetic Modeling: The data on uptake and retention in different organs is used to develop a biokinetic model. This model describes the time-dependent distribution of ¹³⁵Cs in the body.

  • Dosimetry Calculations: The biokinetic model, combined with the physical decay properties of ¹³⁵Cs, is used to calculate the absorbed dose to different organs and the whole body.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Exposure Phase cluster_1 Sample Collection & Preparation cluster_2 Quantification & Analysis cluster_3 Data Interpretation & Risk Assessment Exposure Internal Exposure to this compound (In Vitro or In Vivo) Sample_Collection Collection of Biological Samples (Cells, Tissues, Excreta) Exposure->Sample_Collection Sample_Prep Sample Preparation (e.g., Digestion, Lysis) Sample_Collection->Sample_Prep Quantification Quantification of this compound (e.g., ICP-MS) Sample_Prep->Quantification Bio_Assays Biological Assays (e.g., γ-H2AX, Comet, Viability) Sample_Prep->Bio_Assays Dosimetry Internal Dosimetry Calculations Quantification->Dosimetry Bio_Effects Assessment of Biological Effects Bio_Assays->Bio_Effects Risk_Assessment Radiological Risk Assessment Dosimetry->Risk_Assessment Bio_Effects->Risk_Assessment

Figure 3: General Experimental Workflow for Hazard Assessment.

Conclusion

This compound represents a long-term radiological concern due to its persistence in the environment. While its low-energy beta decay and low specific activity suggest a lower immediate hazard compared to other fission products, internal exposure can still lead to cellular damage through direct and indirect mechanisms. A thorough understanding of the DNA damage response and oxidative stress pathways is key to elucidating its potential for long-term health effects. The experimental protocols outlined in this guide, adapted from methodologies for other beta emitters, provide a framework for the continued investigation and risk assessment of this compound.

References

Cesium-135: A Comprehensive Technical Guide on its Discovery, History, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the Cesium-135 (¹³⁵Cs) isotope, tailored for researchers, scientists, and professionals in related fields. It covers the discovery, history, nuclear properties, and analytical methodologies pertinent to this long-lived fission product.

Introduction

This compound is a radioactive isotope of cesium with a half-life of approximately 2.3 million years. It is a significant fission product, meaning it is produced in large quantities within nuclear reactors. Due to its long half-life and mobility in the environment, ¹³⁵Cs is a critical component in the long-term safety assessment of geological repositories for nuclear waste. Unlike the more commonly discussed ¹³⁷Cs, which has a much shorter half-life of about 30 years and a strong gamma emission, ¹³⁵Cs is a low-energy beta emitter, making its detection and quantification challenging.

Discovery and History

The understanding of this compound is intrinsically linked to the study of nuclear fission. Following the discovery of nuclear fission in the late 1930s, extensive research was undertaken to identify and characterize the multitude of fission products. This compound was identified as one of the many isotopes produced from the fission of uranium and plutonium. Its long half-life was determined through various experimental measurements over the years, solidifying its importance in the context of long-term nuclear waste management.

Nuclear Properties and Production

This compound is primarily produced in nuclear reactors through the beta decay of Xenon-135 (¹³⁵Xe). ¹³⁵Xe is a fission product with an extremely high neutron capture cross-section, which also makes it a significant neutron poison in operating reactors. The production and decay pathway is a key aspect of its presence in spent nuclear fuel.

Below is a summary of the key nuclear properties of this compound.

PropertyValue
Half-life2.3 x 10⁶ years
Decay ModePure β⁻ decay
Maximum Beta Energy269 keV
Fission Yield (from ²³⁵U)~6.5%
Fission Yield (from ²³⁹Pu)~7.8%
Neutron Capture Cross-section8.3 ± 0.3 barns

G cluster_fission Nuclear Fission cluster_products Fission Products U235 Uranium-235 Xe135 Xenon-135 (t½ = 9.14 h) U235->Xe135 fission Pu239 Plutonium-239 Pu239->Xe135 fission Cs135 This compound (t½ = 2.3 Ma) Xe135->Cs135 β⁻ decay Ba135 Barium-135 (Stable) Cs135->Ba135 β⁻ decay

Experimental Protocols and Analysis

The analysis of ¹³⁵Cs is complicated by the presence of the highly radioactive ¹³⁷Cs and the stable ¹³³Cs in spent nuclear fuel. Furthermore, its low-energy beta decay makes radiometric detection difficult. Therefore, mass spectrometry techniques are generally preferred for its quantification.

Sample Preparation and Chemical Separation

A robust chemical separation is crucial to isolate cesium from the complex matrix of spent nuclear fuel and from other elements that could cause isobaric interferences (e.g., ¹³⁵Ba).

A generic protocol involves:

  • Leaching: The spent nuclear fuel sample is leached with a strong acid, such as nitric acid, to bring the radionuclides into solution.

  • Cesium Separation: Cesium is selectively separated from the solution using methods like ion-exchange chromatography or solvent extraction with crown ethers. This step is critical to remove the bulk of the matrix and interfering radionuclides.

  • Purification: The separated cesium fraction is further purified to ensure it is free from any contaminants that could affect the mass spectrometric measurement.

Mass Spectrometric Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a common technique for the determination of ¹³⁵Cs.

Experimental Workflow:

  • Instrument Calibration: The ICP-MS is calibrated using standard solutions of known isotopic composition.

  • Sample Introduction: The purified cesium sample is introduced into the plasma, where it is ionized.

  • Mass Analysis: The ions are guided into the mass spectrometer, where they are separated based on their mass-to-charge ratio.

  • Detection: The ion detector measures the intensity of the ion beams corresponding to ¹³³Cs, ¹³⁵Cs, and ¹³⁷Cs.

  • Data Analysis: The isotopic ratios (e.g., ¹³⁵Cs/¹³⁷Cs) are calculated from the measured intensities. The concentration of ¹³⁵Cs can then be determined if the concentration of another cesium isotope is known or by using an isotopic tracer.

G Sample Spent Nuclear Fuel Sample Leaching Acid Leaching Sample->Leaching Separation Ion-Exchange Chromatography Leaching->Separation Purification Purified Cesium Fraction Separation->Purification Analysis ICP-MS Analysis Purification->Analysis Data Isotopic Ratio Determination Analysis->Data

Challenges and Future Directions

The primary challenge in the study of ¹³⁵Cs remains its accurate quantification in nuclear waste due to its long half-life and low-energy radiation. Future research will likely focus on developing more sensitive and efficient separation and detection methods. Additionally, understanding the long-term environmental behavior of ¹³⁵Cs is crucial for the safety assessment of geological repositories.

Relevance to Drug Development Professionals

While this compound does not have a direct application in drug development, understanding the analytical techniques for detecting and quantifying trace-level isotopes is relevant. The methodologies used for ¹³⁵Cs, such as ICP-MS, are also employed in pharmaceutical analysis for elemental impurity testing and in pharmacokinetic studies using stable isotopes. The rigorous separation and purification protocols are analogous to those required in the manufacturing of radiopharmaceuticals, where high purity is essential.

The Long-Term Geochemical Journey of Cesium-135 in Deep Geological Repositories: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cesium-135 (¹³⁵Cs), a long-lived fission product with a half-life of 2.3 million years, is a significant contributor to the long-term radiological risk associated with deep geological repositories for high-level radioactive waste.[1] Understanding its geochemical behavior within a multi-barrier repository system is paramount for ensuring long-term safety and performance assessment. This technical guide provides a comprehensive overview of the critical factors governing the mobility and retention of ¹³⁵Cs in geological repositories. It synthesizes key quantitative data on its interaction with engineered and natural barriers, details established experimental protocols for its characterization, and presents visual representations of the fundamental processes involved.

Introduction

The long-term disposal of high-level radioactive waste (HLW) in deep geological repositories is the internationally favored strategy for isolating these materials from the biosphere. A key element of this strategy is the multi-barrier system, which combines engineered barriers (waste form, canister, buffer/backfill) with the natural geological barrier (host rock) to contain and retard the migration of radionuclides over millennia.

This compound, a beta-emitter that decays to the stable Barium-135, is of particular concern due to its long half-life and its potential for mobility in groundwater.[1][2] Its behavior is governed by a complex interplay of physical and chemical processes, including radioactive decay, dissolution from the waste form, and transport and retention within the repository environment. This guide focuses on the core scientific principles and experimental data that underpin our current understanding of the long-term fate of ¹³⁵Cs.

Physicochemical Properties and Decay Chain

This compound is produced during nuclear fission. It decays via beta emission with a maximum energy of 0.269 MeV.[3] The decay chain is a simple, direct transformation to a stable isotope.

DecayChain ¹³⁵Cs ¹³⁵Cs ¹³⁵Ba (Stable) ¹³⁵Ba (Stable) ¹³⁵Cs->¹³⁵Ba (Stable) β⁻ decay (t½ = 2.3 million years)

Figure 1: Decay chain of this compound.

Data Presentation: Quantitative Parameters

The mobility of ¹³⁵Cs in a geological repository is primarily controlled by its sorption onto mineral surfaces and its diffusion through the porewater of the buffer and host rock. The following tables summarize key quantitative data from various experimental studies.

Sorption Behavior: Distribution Coefficients (Kd)

The distribution coefficient (Kd) represents the partitioning of a radionuclide between the solid and liquid phases at equilibrium and is a critical parameter in transport modeling.

MaterialExperimental ConditionsKd (m³/kg)Reference(s)
Bentonite (MX-80) Synthetic groundwater, room temperature5.2[4]
Low ionic strength granitic groundwater (pH 9.5)8.6 - 30[5][6]
Illite Synthetic porewater, pH 8See Note 1[3]
Granite Synthetic groundwater, 25°C0.001 - 0.02[7]
Ceramic Clay (Kaolinite, Dickite, Quartz) Variable liquid-solid ratio and initial ¹³⁷Cs concentration0.48 - 3.17
Opalinus Clay Synthetic pore water~0.5 - 1.5[8]

Note 1: For illite, sorption is highly dependent on factors such as cation exchange capacity and the presence of competing cations. Models like the 2 Site Protolysis Non-Electrostatic Surface Complexation and Cation Exchange (2SPNE SC/CE) are used to predict uptake.[3]

Transport Properties: Diffusion Coefficients (De)

The effective diffusion coefficient (De) describes the diffusion of a substance through a porous medium, accounting for tortuosity and other geometric factors.

MaterialTracerExperimental ConditionsDe (m²/s)Reference(s)
Granite CsIn-diffusion, 2 MeV ⁴He⁺ RBS analysis2.06 x 10⁻¹⁹ - 7.19 x 10⁻¹⁹[9]
I⁻In-situ diffusion at 450 m depth2.1 x 10⁻¹⁴ - 1.9 x 10⁻¹³[1][10][11]
Opalinus Clay Cs⁺Through-diffusion~1 x 10⁻¹³[12]
HTOThrough-diffusion, 1-5 MPa confining pressure1.2 x 10⁻¹¹ - 1.5 x 10⁻¹¹[13]
Compacted Bentonite Cs⁺Through-diffusion, dry bulk density 0.4 - 1.8 g/cm³1.1 x 10⁻¹² - 1.5 x 10⁻¹¹[14]
Waste Form Durability: Leach Rates

The leach rate from the vitrified waste form is the initial source term for radionuclide release. Data is often presented as the overall glass dissolution rate.

Waste Form (Analogue)Experimental ConditionsDissolution Rate (g m⁻² d⁻¹)Reference(s)
SON68 Glass Flow-through, 90°C, pH 9.5, silica saturation9 (±4) x 10⁻⁴[2]
Static, 70°C, hyperalkaline pH, high surface area to volume ratioSee Note 2[5]
Borosilicate Glass Varies significantly with glass composition, temperature, pH, and leachant composition.Varies[15]

Note 2: In the study by Chernecessary et al. (2024), the initial rapid dissolution of SON68 glass was followed by a slowdown, approaching a residual rate regime. The final dissolution rates were similar to the International Simple Glass (ISG).[5]

Experimental Protocols

Accurate and reproducible experimental data are the foundation for safety assessments. This section outlines the general methodologies for key experiments.

Batch Sorption Experiments

Batch sorption experiments are a common method to determine the distribution coefficient (Kd) of a radionuclide.

Objective: To quantify the partitioning of ¹³⁵Cs between a specific geological material (e.g., bentonite, crushed granite) and a representative groundwater.

General Protocol:

  • Material Preparation: The solid material is crushed, sieved to a specific particle size, and characterized (e.g., mineralogy, surface area).

  • Solution Preparation: A synthetic groundwater solution is prepared to mimic the expected in-situ chemical conditions (pH, ionic strength, major ion concentrations).

  • Equilibration: A known mass of the solid material is mixed with a known volume of the synthetic groundwater containing a known initial concentration of ¹³⁵Cs (often using a tracer like ¹³⁷Cs or stable ¹³³Cs).

  • Agitation: The mixture is agitated for a predetermined time to reach equilibrium. Kinetic experiments are often performed to determine the necessary equilibration time.

  • Phase Separation: The solid and liquid phases are separated by centrifugation and/or filtration.

  • Analysis: The concentration of Cesium in the liquid phase is measured using techniques such as gamma spectroscopy (for ¹³⁷Cs) or inductively coupled plasma mass spectrometry (ICP-MS) (for ¹³³Cs or ¹³⁵Cs).

  • Calculation: The amount of Cesium sorbed onto the solid is calculated by mass balance, and the Kd is determined.

BatchSorption cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solid Material\n(e.g., Bentonite) Solid Material (e.g., Bentonite) Crush & Sieve Crush & Sieve Solid Material\n(e.g., Bentonite)->Crush & Sieve Mix Solid & Solution Mix Solid & Solution Crush & Sieve->Mix Solid & Solution Synthetic Groundwater Synthetic Groundwater Add ¹³⁵Cs Tracer Add ¹³⁵Cs Tracer Synthetic Groundwater->Add ¹³⁵Cs Tracer Add ¹³⁵Cs Tracer->Mix Solid & Solution Agitate to Equilibrium Agitate to Equilibrium Mix Solid & Solution->Agitate to Equilibrium Centrifuge/Filter Centrifuge/Filter Agitate to Equilibrium->Centrifuge/Filter Analyze Liquid Phase Analyze Liquid Phase Centrifuge/Filter->Analyze Liquid Phase Analyze Liquid Phase\n(e.g., ICP-MS) Analyze Liquid Phase (e.g., ICP-MS) Calculate K_d Calculate K_d Analyze Liquid Phase\n(e.g., ICP-MS)->Calculate K_d

Figure 2: Generalized workflow for a batch sorption experiment.
Diffusion Experiments

Diffusion experiments are performed to determine the diffusion coefficient of a radionuclide in a porous medium.

Objective: To measure the rate of ¹³⁵Cs diffusion through a compacted geological material (e.g., bentonite, granite).

Common Methods:

  • Through-Diffusion: A sample of the porous material is placed between two reservoirs, one containing the radionuclide tracer and the other initially tracer-free. The appearance of the tracer in the second reservoir over time is measured to calculate the diffusion coefficient.

  • In-Diffusion: The porous material is exposed to a solution containing the radionuclide on one side. After a specific time, the material is sectioned, and the concentration profile of the radionuclide within the material is measured.

General Protocol (Through-Diffusion):

  • Sample Preparation: A cylindrical sample of the geological material is prepared to a specific density and saturated with synthetic groundwater.

  • Cell Assembly: The sample is placed in a diffusion cell, separating a high-concentration reservoir from a low-concentration (initially zero) reservoir.

  • Tracer Introduction: The high-concentration reservoir is filled with synthetic groundwater containing a known concentration of the ¹³⁵Cs tracer.

  • Sampling: At regular intervals, aliquots are taken from the low-concentration reservoir and analyzed for the tracer concentration. The solution in this reservoir is typically replaced with fresh, tracer-free solution to maintain a near-zero concentration boundary condition.

  • Data Analysis: The cumulative amount of tracer that has diffused through the sample is plotted against time. The steady-state flux is used to calculate the effective diffusion coefficient (De).

Leaching Experiments

Leaching experiments are designed to measure the rate of release of radionuclides from the waste form.

Objective: To determine the dissolution rate of the vitrified waste form and the release rate of ¹³⁵Cs under repository-relevant conditions.

Standardized Protocols:

  • ANSI/ANS-16.1: This standard provides a short-term test procedure for measuring the leachability of solidified low-level radioactive waste.[16][17][18]

  • ASTM C1285 (Product Consistency Test - PCT): This is a widely used method to assess the chemical durability of nuclear waste glasses.[2][5][8][12] It involves leaching a crushed glass sample in a specified solution at a controlled temperature.

General Protocol (Static Leach Test based on ASTM C1285):

  • Sample Preparation: The vitrified waste form is crushed and sieved to a specific particle size fraction.

  • Leachant Preparation: A leachant solution (e.g., deionized water or synthetic groundwater) is prepared.

  • Leaching: A known mass of the crushed glass is placed in a sealed vessel with a known volume of the leachant.

  • Temperature Control: The vessel is placed in an oven at a constant temperature (e.g., 90°C).

  • Sampling and Analysis: After a specified duration, the leachate is sampled and analyzed for the concentrations of released elements, including Cesium, using techniques like ICP-MS.

  • Calculation: The normalized leach rate is calculated based on the concentration of the element in the leachate, the surface area of the glass, and the duration of the test.

Conceptual Model of ¹³⁵Cs Behavior in a Geological Repository

The long-term behavior of ¹³⁵Cs is dictated by its journey through the multi-barrier system. The following diagram illustrates the key processes.

CesiumMigration cluster_near_field Near-Field cluster_far_field Far-Field Vitrified Waste Form\n(containing ¹³⁵Cs) Vitrified Waste Form (containing ¹³⁵Cs) Dissolution/Leaching Dissolution/Leaching Vitrified Waste Form\n(containing ¹³⁵Cs)->Dissolution/Leaching Canister Breach Canister Breach Groundwater Ingress Groundwater Ingress Canister Breach->Groundwater Ingress Groundwater Ingress->Dissolution/Leaching ¹³⁵Cs in Porewater ¹³⁵Cs in Porewater Dissolution/Leaching->¹³⁵Cs in Porewater Sorption on Bentonite Sorption on Bentonite ¹³⁵Cs in Porewater->Sorption on Bentonite Diffusion through Bentonite Diffusion through Bentonite ¹³⁵Cs in Porewater->Diffusion through Bentonite ¹³⁵Cs in Host Rock Porewater ¹³⁵Cs in Host Rock Porewater Diffusion through Bentonite->¹³⁵Cs in Host Rock Porewater Advection in Fractures Advection in Fractures ¹³⁵Cs in Host Rock Porewater->Advection in Fractures Matrix Diffusion Matrix Diffusion ¹³⁵Cs in Host Rock Porewater->Matrix Diffusion Transport to Biosphere Transport to Biosphere Advection in Fractures->Transport to Biosphere Sorption on Rock Minerals Sorption on Rock Minerals Matrix Diffusion->Sorption on Rock Minerals

Figure 3: Conceptual model of ¹³⁵Cs migration in a geological repository.

Factors Influencing Long-Term Behavior

Several interconnected factors influence the mobility of ¹³⁵Cs:

  • Geochemical Conditions:

    • pH: Affects the surface charge of minerals and thus their sorption capacity.

    • Ionic Strength: High concentrations of competing cations (e.g., K⁺, Na⁺) in the groundwater can reduce the sorption of Cs⁺ through ion exchange.[19]

    • Redox Conditions: While less critical for Cesium, the overall redox environment can influence the stability of other waste form components and secondary mineral phases.

  • Mineralogy:

    • Clay Minerals (Bentonite, Illite, Smectite): These minerals, with their high cation exchange capacity and layered structures, are highly effective at sorbing Cesium.[20][21][22] The presence of frayed edge sites in illite provides highly selective binding sites for Cesium.[3]

    • Granitic Minerals (e.g., Biotite): Micaceous minerals within granite can also contribute significantly to Cesium sorption.[19]

  • Physical Properties of Barriers:

    • Porosity and Tortuosity: The interconnected pore network of the bentonite buffer and the host rock dictates the pathways for diffusion.

    • Compaction Density (of Bentonite): Higher compaction density reduces porosity and increases tortuosity, thereby decreasing the effective diffusion coefficient.[14]

Conclusion

The long-term safety of a deep geological repository relies on a robust understanding of the behavior of key radionuclides like this compound. This technical guide has summarized the critical quantitative data and experimental methodologies that form the basis of this understanding. The presented data on distribution coefficients, diffusion coefficients, and leach rates, while subject to site-specific variations, provide a fundamental framework for performance assessment modeling.

The primary mechanisms for the retention of ¹³⁵Cs are sorption onto clay minerals in the engineered barrier and the host rock, and the slow diffusion through these low-permeability materials. The durability of the vitrified waste form provides the initial containment. Future research should continue to focus on reducing uncertainties in these parameters under a wide range of repository-relevant conditions and over extended timeframes. The integration of detailed experimental data with sophisticated geochemical and transport models is essential for building confidence in the long-term safety of geological disposal.

References

An In-depth Technical Guide to Nuclear Cross-Section Data of Cesium-135

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available nuclear cross-section data for Cesium-135 (Cs-135), with a particular focus on neutron capture reactions. The information is intended for researchers and scientists in nuclear physics, waste transmutation, and related fields. While not directly applicable to drug development, the methodologies for isotope quantification and radiation measurement may be of interest to professionals in radiopharmaceutical development.

Quantitative Nuclear Data for this compound

The interaction of neutrons with the Cs-135 nucleus is of significant interest, particularly for the transmutation of long-lived fission products. The key quantitative data—the thermal neutron capture cross-section (σ₀) and the resonance integral (I₀)—for the 135Cs(n,γ)136Cs reaction are summarized below.

ParameterValue (barn)Uncertainty (barn)Measurement MethodReference
Thermal Neutron Capture Cross-Section (σ₀)8.57± 0.25Activation Method & Mass Spectrometry[1][2]
Thermal Neutron Capture Cross-Section (σ₀)8.3± 0.3Activation Method[2][3]
Resonance Integral (I₀)45.3± 3.2Activation Method & Mass Spectrometry[1][2]
Resonance Integral (I₀) (corrected)42± 3Activation Method (with Gd filter)[3]
Neutron Capture Cross-Section at 30 keV0.164± 0.010Activation Method[4]
Neutron Capture Cross-Section at 500 keV0.0348± 0.0030Activation Method[4]

Experimental Protocols for Cross-Section Measurement

The determination of the neutron capture cross-section of Cs-135 is challenging due to the difficulty in preparing pure Cs-135 samples. Consequently, many experiments utilize Cs-135 present as an impurity in standard Cesium-137 (Cs-137) solutions.[1][2] A common methodology employed is the activation method coupled with mass spectrometry for isotopic quantification.

2.1. Sample Preparation and Quantification

  • Sample Source: A standard solution of Cs-137 containing Cs-135 as an impurity is typically used.[1][2]

  • Isotopic Ratio Measurement: Mass spectrometry is employed to accurately determine the isotopic ratio of 135Cs to 137Cs in the standard solution. This step is crucial for quantifying the amount of Cs-135 in the irradiated sample.[1]

  • Target Preparation: The Cs-137 solution containing the known quantity of Cs-135 is prepared for irradiation.

2.2. Neutron Irradiation

  • Irradiation Facility: The prepared samples are irradiated in a research reactor, such as the hydraulic conveyer of the research reactor at the Institute for Integral Radiation and Nuclear Science, Kyoto University.[2]

  • Neutron Monitoring: To measure the thermal neutron flux and the epithermal Westcott's indices at the irradiation position, neutron monitor wires, such as Cobalt/Aluminum (Co/Al) and Gold/Aluminum (Au/Al) alloys, are irradiated alongside the cesium samples.[2][3]

  • Energy Filtering: To distinguish between reactions caused by thermal and epithermal neutrons, a filter, such as a 25-μm-thick gadolinium (Gd) foil or a Cadmium (Cd) shield, is used.[1][3] The Gd filter has a cut-off energy of approximately 0.133 eV.[1]

2.3. Post-Irradiation Analysis

  • Gamma-Ray Spectroscopy: Following irradiation, the activities of the produced 136Cs and the remaining 137Cs are measured using γ-ray spectroscopy.[1] The amount of 137Cs can be quantified by detecting the 662 keV γ-ray, and the amount of 136Cs is determined from the 819 keV γ-rays emitted.[1]

  • Cross-Section Calculation: Based on Westcott's convention, the thermal neutron capture cross-section (σ₀) and the resonance integral (I₀) for the 135Cs(n,γ)136Cs reaction are derived from the measured reaction rates of 135Cs and the determined neutron fluxes.[1][2]

Visualizations of Experimental Workflow and Logical Relationships

3.1. Experimental Workflow for Cross-Section Determination

experimental_workflow cluster_pre_irradiation Pre-Irradiation cluster_irradiation Irradiation cluster_post_irradiation Post-Irradiation & Analysis start Start with Cs-137 Standard Solution (containing Cs-135 impurity) mass_spec Mass Spectrometry (Determine 135Cs/137Cs ratio) start->mass_spec quantify_cs135 Quantify absolute amount of Cs-135 mass_spec->quantify_cs135 irradiate Irradiate Sample and Neutron Monitors (e.g., Co/Al, Au/Al wires) in Research Reactor quantify_cs135->irradiate filter Use Neutron Filter (e.g., Gd or Cd) gamma_spec Gamma-Ray Spectroscopy (Measure activities of 136Cs and 137Cs) irradiate->gamma_spec calc_flux Calculate Neutron Flux and Westcott's Index (from monitor wire activities) irradiate->calc_flux derive_cross_section Derive Thermal Cross-Section (σ₀) and Resonance Integral (I₀) (using Westcott's Convention) gamma_spec->derive_cross_section calc_flux->derive_cross_section

Experimental workflow for determining the neutron capture cross-section of this compound.

3.2. Logical Relationship for Cross-Section Calculation

logical_relationship cluster_inputs Measured & Known Inputs cluster_calculation Calculation Steps cluster_outputs Derived Quantities cs135_amount Initial amount of 135Cs reaction_rate Calculate 135Cs(n,γ)136Cs Reaction Rate cs135_amount->reaction_rate cs136_activity Measured activity of 136Cs cs136_activity->reaction_rate neutron_flux Neutron Flux (thermal & epithermal) neutron_flux->reaction_rate westcott_index Westcott's Index sigma0 Thermal Cross-Section (σ₀) westcott_index->sigma0 I0 Resonance Integral (I₀) westcott_index->I0 irradiation_time Irradiation Time irradiation_time->reaction_rate decay_constants Decay Constants (136Cs) decay_constants->reaction_rate reaction_rate->sigma0 reaction_rate->I0

Logical relationship of inputs and outputs for the calculation of nuclear cross-sections.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Cesium-135 in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium-135 (¹³⁵Cs) is a long-lived fission product of uranium and plutonium, presenting a significant challenge in environmental monitoring and nuclear waste management due to its long half-life of approximately 2.3 million years. Unlike the more commonly monitored Cesium-137 (¹³⁷Cs), ¹³⁵Cs does not emit significant gamma radiation, making its detection by routine radiometric methods difficult.[1][2] Therefore, sensitive mass spectrometric techniques are required for its accurate quantification in environmental matrices such as soil.

These application notes provide a comprehensive overview of the analytical methodologies for the determination of ¹³⁵Cs in soil, with a focus on mass spectrometric techniques that offer the necessary selectivity and sensitivity. The protocols detailed below are intended to guide researchers in establishing robust and reliable analytical workflows for ¹³⁵Cs analysis.

Analytical Challenges and Methodological Approaches

The primary challenge in the analysis of ¹³⁵Cs in soil is its low concentration and the presence of isobaric and polyatomic interferences.[2][3] Barium-135 (¹³⁵Ba) is a direct isobaric interference for ¹³⁵Cs.[2] Polyatomic interferences, such as ⁹⁵Mo⁴⁰Ar⁺ and ¹¹⁹Sn¹⁶O⁺, can also interfere with the detection of ¹³⁵Cs in inductively coupled plasma mass spectrometry (ICP-MS).[1][3]

Consequently, the analytical workflow for ¹³⁵Cs determination in soil typically involves three key stages:

  • Sample Preparation and Digestion: Extraction of cesium from the soil matrix.

  • Chemical Separation: Isolation of cesium from interfering elements.

  • Mass Spectrometric Measurement: Isotopic analysis of the purified cesium fraction.

The two predominant mass spectrometric techniques for ¹³⁵Cs analysis are:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Particularly triple quadrupole ICP-MS (ICP-MS/MS), which offers high sensitivity and the ability to mitigate interferences through the use of reaction/collision cells.[4][5][6]

  • Thermal Ionization Mass Spectrometry (TIMS): A high-precision technique that provides very accurate isotope ratio measurements.[1][7]

Quantitative Data Summary

The following tables summarize key quantitative data for the analytical methods described.

Table 1: Comparison of Mass Spectrometric Methods for ¹³⁵Cs Analysis

ParameterTriple Quadrupole ICP-MS (ICP-MS/MS)Thermal Ionization Mass Spectrometry (TIMS)
Precision Good abundance sensitivitiesMore precise isotope ratios (by an order of magnitude)[1][7]
Interference Removal Utilizes collision/reaction cell with gases (e.g., N₂O, NH₃, He) to reduce Ba and polyatomic interferences[1][4][5]Relies heavily on highly efficient chemical separation to remove interferences prior to analysis
Sample Throughput HigherLower
Sensitivity High, with detection limits in the femtogram to attogram range[8]Very high, capable of precise measurements on small sample sizes

Table 2: Performance of Chemical Separation Methods for ¹³⁵Cs Analysis

Separation MethodKey Reagents/ResinsDecontamination Factor (Ba)Cesium RecoveryReference
AMP-PAN & Cation Exchange Ammonium Molybdophosphate-Polyacrylonitrile (AMP-PAN), AG50W-X8 resin> 4 x 10⁷> 85%[4]
Solvent Extraction Calix[1]arene-bis(t-octylbenzo-crown-6) (BOBCalixC6) in 1-octanol10¹ to 10⁶Quantitative[1][5]
AMP Precipitation & Ion Exchange Ammonium Molybdophosphate (AMP), Cation exchange chromatography-> 80%[3][9]

Experimental Protocols

Protocol 1: Sample Preparation and Acid Leaching

This protocol describes a common method for the extraction of cesium from soil samples.

Objective: To quantitatively leach cesium isotopes from the soil matrix into an acidic solution.

Materials:

  • Dried and homogenized soil sample (sieved to <2 mm)

  • Aqua regia (1:3 mixture of concentrated nitric acid and hydrochloric acid)

  • Deionized water

  • Beakers

  • Hot plate

Procedure:

  • Weigh an appropriate amount of dried and sieved soil sample (e.g., 10-100 g, depending on the expected ¹³⁷Cs activity) into a beaker.[9]

  • Add a sufficient volume of aqua regia to the soil sample to create a slurry.[4]

  • Heat the beaker on a hot plate at a sub-boiling temperature for several hours to facilitate the leaching of cesium.

  • After cooling, separate the supernatant from the solid residue by centrifugation or filtration.

  • The supernatant (leachate) containing the cesium is carried forward for chemical separation.

Protocol 2: Cesium Separation using AMP-PAN and Cation Exchange Chromatography

This protocol details a robust method for the separation and purification of cesium from the soil leachate.[4][10]

Objective: To isolate cesium from the soil leachate and remove interfering elements, particularly Barium.

Materials:

  • Soil leachate (from Protocol 4.1)

  • Ammonium Molybdophosphate-Polyacrylonitrile (AMP-PAN) resin

  • AG50W-X8 cation exchange resin

  • Chromatography columns

  • Hydrochloric acid (HCl) solutions of various molarities

  • Ammonium chloride (NH₄Cl) solution

  • Lithium chloride (LiCl)

Procedure:

  • Pre-concentration on AMP-PAN:

    • Load the soil leachate onto a column packed with AMP-PAN resin. Cesium is selectively adsorbed onto the AMP.

    • Wash the column with dilute nitric acid to remove non-adsorbed matrix components.

    • Elute the cesium from the AMP-PAN column using an ammonium chloride solution.[4]

  • Removal of Ammonium Chloride:

    • Evaporate the eluate to dryness.

    • Remove the excess NH₄Cl by sublimation in the presence of a small amount of LiCl.[4][10]

  • Cation Exchange Chromatography:

    • Dissolve the residue in a small volume of dilute HCl.

    • Load the solution onto a column packed with AG50W-X8 cation exchange resin.

    • Wash the column with dilute HCl to remove remaining interfering elements like barium, molybdenum, tin, and antimony.[4]

    • Elute the purified cesium fraction with a higher concentration of HCl.

  • The purified cesium fraction is then evaporated to near dryness and reconstituted in a suitable dilute acid for mass spectrometric analysis.

Protocol 3: Cesium Separation using Solvent Extraction with BOBCalixC6

This protocol describes an alternative separation method using a highly selective extractant.[1][7]

Objective: To selectively extract and purify cesium from the soil leachate using a crown ether.

Materials:

  • Soil leachate (from Protocol 4.1)

  • Calix[1]arene-bis(t-octylbenzo-crown-6) (BOBCalixC6) in 1-octanol

  • Nitric acid (HNO₃) solutions of various molarities

  • Hydrochloric acid (HCl) solution (0.001 M)

  • 1-dodecanol

  • Separatory funnels

Procedure:

  • Extraction:

    • Mix the soil leachate with the BOBCalixC6/1-octanol organic phase in a separatory funnel and shake vigorously to extract cesium into the organic phase.

  • Scrubbing:

    • Separate the organic phase and wash it with 0.5 M HNO₃ to remove co-extracted interfering elements.[1]

  • Back-extraction (Stripping):

    • Add 1-dodecanol to the organic phase (3:1 volume ratio) and heat to 323 K.[1]

    • Strip the cesium from the organic phase into an aqueous solution of 0.001 M HCl.[1]

  • Repeat the extraction and stripping steps to achieve the desired purity.[1]

  • The final aqueous phase containing the purified cesium is ready for mass spectrometric analysis.

Visualized Workflows

Soil_Sample_Preparation_and_Leaching Soil Soil Sample Drying Drying (105°C) Soil->Drying Sieving Sieving (<2mm) Drying->Sieving Weighing Weighing Sieving->Weighing Leaching Acid Leaching (Aqua Regia, Heat) Weighing->Leaching Separation Solid/Liquid Separation (Centrifugation/Filtration) Leaching->Separation Leachate Leachate for Chemical Separation Separation->Leachate Residue Solid Residue (Discard) Separation->Residue

Caption: Workflow for soil sample preparation and acid leaching.

Cesium_Separation_AMP_Cation_Exchange cluster_prep Sample Preparation cluster_separation Chemical Separation cluster_analysis Analysis Leachate Soil Leachate AMP_PAN AMP-PAN Column (Cs Adsorption) Leachate->AMP_PAN Wash1 Wash (Dilute HNO₃) AMP_PAN->Wash1 Waste Elution1 Elution (NH₄Cl) AMP_PAN->Elution1 Evaporation Evaporation & Sublimation (Remove NH₄Cl) Elution1->Evaporation Cation_Exchange AG50W-X8 Column (Cs Adsorption) Evaporation->Cation_Exchange Wash2 Wash (Dilute HCl) (Remove Ba, Mo, etc.) Cation_Exchange->Wash2 Waste Elution2 Elution (Conc. HCl) Cation_Exchange->Elution2 Purified_Cs Purified Cesium Fraction Elution2->Purified_Cs MS_Analysis ICP-MS/MS or TIMS Analysis Purified_Cs->MS_Analysis

Caption: Cesium separation workflow using AMP-PAN and cation exchange.

Cesium_Separation_Solvent_Extraction Leachate Soil Leachate Extraction Solvent Extraction (BOBCalixC6 in 1-octanol) Leachate->Extraction Aqueous_Waste Aqueous Phase (Waste) Extraction->Aqueous_Waste Organic_Phase Organic Phase (with Cs) Extraction->Organic_Phase Scrubbing Scrubbing (0.5 M HNO₃) Organic_Phase->Scrubbing Scrubbed_Organic Scrubbed Organic Phase Scrubbing->Scrubbed_Organic Back_Extraction Back-Extraction (0.001 M HCl, 323 K) Scrubbed_Organic->Back_Extraction Purified_Cs Purified Aqueous Cesium Back_Extraction->Purified_Cs Organic_Waste Organic Phase (Waste) Back_Extraction->Organic_Waste MS_Analysis ICP-MS/MS or TIMS Analysis Purified_Cs->MS_Analysis

Caption: Cesium separation workflow using solvent extraction with BOBCalixC6.

Conclusion

The accurate determination of this compound in soil is crucial for environmental monitoring and nuclear forensics. Due to the analytical challenges posed by its low abundance and significant interferences, a combination of efficient sample preparation, robust chemical separation, and sensitive mass spectrometric detection is required. The choice between ICP-MS/MS and TIMS will depend on the specific requirements of the analysis, such as the desired level of precision and sample throughput. The protocols and workflows presented in these application notes provide a solid foundation for researchers to develop and validate their own methods for the reliable analysis of ¹³⁵Cs in soil.

References

Application Note: Ultrasensitive Quantification of Cesium-135 in Water Samples by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and highly sensitive method for the determination of Cesium-135 (¹³⁵Cs), a long-lived fission product, in various water matrices using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). The accurate measurement of ¹³⁵Cs is crucial for environmental monitoring, nuclear waste management, and nuclear forensics.[1] This protocol outlines the necessary steps for sample preparation, including pre-concentration and matrix removal, and the instrumental analysis using advanced ICP-MS techniques to overcome isobaric interferences, primarily from Barium-135 (¹³⁵Ba). The method achieves low detection limits, making it suitable for the analysis of trace levels of ¹³⁵Cs in environmental water samples.

Introduction

This compound is a significant radionuclide due to its long half-life (2.3 million years) and its production as a major fission product in nuclear reactors and weapons.[1] Its presence in the environment can serve as a tracer for radioactive contamination.[2][3] However, the analysis of ¹³⁵Cs is challenging due to its low-level concentrations in environmental samples and the significant isobaric interference from the stable isotope ¹³⁵Ba.[4][5][6] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offers the high sensitivity required for this measurement, and when coupled with effective sample preparation and interference removal strategies, it provides a powerful tool for the accurate quantification of ¹³⁵Cs.[6][7] This note describes a validated protocol using both chemical separation and modern ICP-MS/MS technology to achieve reliable and precise results.

Experimental Protocol

Sample Collection and Preservation

Water samples should be collected in clean, pre-rinsed polyethylene bottles. To prevent the adsorption of cesium onto the container walls, samples should be acidified to a pH < 2 with high-purity nitric acid (HNO₃) immediately after collection. Samples should be stored at 4°C until analysis.

Sample Preparation: Pre-concentration and Matrix Removal

Due to the typically low concentrations of ¹³⁵Cs in water, a pre-concentration step is often necessary. This is coupled with the removal of interfering matrix components, especially barium.

Method 1: Ammonium Molybdophosphate (AMP) and Cation Exchange Chromatography [8][9]

  • Acid Leaching (for samples with suspended particles): For water samples containing suspended solids, an acid leaching step using aqua regia can be employed to release cesium from the particulate matter.[8][9]

  • Pre-concentration with AMP-PAN: Cesium is selectively pre-concentrated from the water sample using an Ammonium Molybdophosphate-Polyacrylonitrile (AMP-PAN) column.[8][9]

  • Elution: The adsorbed cesium is eluted from the AMP-PAN column using an ammonium chloride (NH₄Cl) solution.[8][9]

  • Removal of NH₄Cl: The excess NH₄Cl in the eluate is removed by sublimation.[8]

  • Cation Exchange Chromatography: The remaining sample is passed through a cation exchange column (e.g., AG50W-X8) to remove residual interfering elements, including barium, molybdenum, tin, and antimony.[8][10]

  • Final Elution: Cesium is eluted from the cation exchange column with nitric acid. The eluate is then evaporated and reconstituted in a dilute nitric acid solution (e.g., 0.3 M HNO₃) for ICP-MS analysis.[10]

Method 2: In-line Chromatographic Separation [4][5]

For simpler water matrices like groundwater, an in-line chromatographic separation system can be directly coupled to the ICP-MS. This automates the separation of cesium from barium immediately prior to analysis, reducing sample handling and analysis time.[4][5]

ICP-MS Analysis

Instrumentation: A triple quadrupole ICP-MS (ICP-MS/MS) is recommended for its superior interference removal capabilities.[2][8][9][11] A high-efficiency desolvating nebulizer system can be used to enhance sensitivity.[4][5]

Interference Removal:

The primary challenge in ¹³⁵Cs analysis is the isobaric interference from ¹³⁵Ba. Two main strategies are employed to mitigate this:

  • Chemical Separation: As detailed in the sample preparation section, chromatographic methods are highly effective at removing barium from the sample matrix before it is introduced into the ICP-MS.[5][6]

  • Collision/Reaction Cell Technology (ICP-MS/MS): By using a reaction gas such as nitrous oxide (N₂O) in the collision/reaction cell of a triple quadrupole ICP-MS, residual ¹³⁵Ba ions can be mass-shifted through chemical reaction (e.g., formation of BaO⁺), while ¹³⁵Cs passes through unreacted. This allows for the selective detection of ¹³⁵Cs without interference.[2][8][9] A mixture of helium (He) and N₂O can also be utilized.[11]

Instrumental Parameters (Example):

ParameterValue
RF Power1550 W
Plasma Gas Flow15 L/min
Auxiliary Gas Flow0.9 L/min
Nebulizer Gas Flow1.0 L/min
Reaction Gas (N₂O) Flow0.7 mL/min[8][9]
Dwell Time100 ms
Monitored m/z133, 135, 137

Note: These are example parameters and should be optimized for the specific instrument and application.

Data Presentation

The following tables summarize the quantitative data for the determination of this compound in water samples using ICP-MS, as reported in the literature.

Table 1: Detection Limits for this compound

MethodDetection Limit (fg/mL)Detection Limit (µBq/mL)Reference
ICP-MS with in-line chromatographic separation20.1[5][6]
Triple Quadrupole ICP-MS/MS with chemical separation10-[6]
Triple Quadrupole ICP-MS/MS with chemical separation (for 60g samples)0.000091 (g/g)-[9]

Table 2: Method Performance and Validation

ParameterValueReference
Accuracy (Recovery)
Heavy Metals in Water (General ICP-MS)> 96%[12]
Precision (RSD)
Heavy Metals in Water (General ICP-MS)0.9 - 3.1%[12]
Chemical Yield (Cesium)
AMP-PAN & AG50W-X8 separation> 85%[8]
Barium Decontamination Factor
AMP-PAN & AG50W-X8 separation> 4 x 10⁷[8]
Barium Suppression with N₂O Reaction Gas 8 x 10⁻⁵[8][9]
Total Barium Suppression (Chemical + Reaction Gas) 2 x 10⁻¹²[8][9]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_icpms ICP-MS Analysis A Water Sample Collection & Acidification B Pre-concentration (e.g., AMP-PAN Column) A->B C Elution of Cesium B->C D Interference Removal (Cation Exchange Chromatography) C->D E Final Sample Reconstitution D->E F Sample Introduction (Desolvating Nebulizer) E->F G Plasma Ionization F->G H Interference Removal (Collision/Reaction Cell with N₂O) G->H I Mass Analysis (Triple Quadrupole) H->I J Detection I->J K ¹³⁵Cs Quantification J->K Data Acquisition & Processing

Caption: Experimental workflow for ¹³⁵Cs analysis in water.

Interference_Removal_Pathway cluster_interference Isobaric Interference cluster_mitigation Mitigation Strategies cluster_outcome Analytical Outcome Interference ¹³⁵Ba⁺ ChemSep Chemical Separation (Chromatography) Interference->ChemSep Sample Matrix Analyte ¹³⁵Cs⁺ Analyte->ChemSep Sample Matrix Ba_Removed Ba⁺ Removed ChemSep->Ba_Removed Cs_Passed ¹³⁵Cs⁺ Passed ChemSep->Cs_Passed CRC Collision/Reaction Cell (ICP-MS/MS) BaO ¹³⁵BaO⁺ (Mass Shifted) CRC->BaO Reaction with N₂O Final_Detection Interference-Free ¹³⁵Cs⁺ Detection CRC->Final_Detection Unreacted Cs_Passed->CRC

Caption: Logical pathway for isobaric interference removal.

Conclusion

The described methodology, combining effective chemical separation with the advanced capabilities of triple quadrupole ICP-MS, provides a highly sensitive and reliable approach for the determination of this compound in water samples. The protocol successfully addresses the critical challenge of isobaric interference from ¹³⁵Ba, achieving detection limits in the low femtogram per milliliter (fg/mL) range. This method is well-suited for a variety of applications, including environmental monitoring programs, nuclear site characterization, and research in radioecology and nuclear forensics. The validation data demonstrates the accuracy, precision, and robustness of the technique, making it an essential tool for researchers and scientists in these fields.

References

Application Notes and Protocols: Cesium-135 as a Tracer in Geochemical Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium-135 (¹³⁵Cs), a long-lived fission product with a half-life of approximately 2.3 million years, is emerging as a powerful tracer in various geochemical processes.[1][2] Its primary utility lies in its association with anthropogenic nuclear activities, making it an unambiguous marker for tracking the transport and fate of radioactive contamination in the environment. The isotopic ratio of ¹³⁵Cs to the shorter-lived Cesium-137 (¹³⁷Cs, half-life ~30 years) provides a unique fingerprint for identifying the source of cesium contamination, such as nuclear weapons testing, nuclear power plant accidents (e.g., Chernobyl and Fukushima), and reprocessing facilities.[1][3][4][5] This document provides detailed application notes and experimental protocols for the use of ¹³⁵Cs as a geochemical tracer.

Applications in Geochemical Processes

The long half-life and distinct isotopic signature of ¹³⁵Cs make it a valuable tool for long-term environmental monitoring and forensic analysis of nuclear contamination.

Source Apportionment of Radioactive Contamination

The most significant application of ¹³⁵Cs is in identifying the origin of radioactive cesium in the environment. Different nuclear events and processes produce characteristic ¹³⁵Cs/¹³⁷Cs ratios. By measuring this ratio in environmental samples (soil, sediment, water, biota), scientists can distinguish between different sources of contamination.[1][3][4][5]

  • Nuclear Accidents: The Chernobyl and Fukushima disasters released cesium with distinct ¹³⁵Cs/¹³⁷Cs signatures.[3][4]

  • Nuclear Weapons Fallout: Global fallout from atmospheric nuclear weapons testing in the mid-20th century has a different and characteristically higher ¹³⁵Cs/¹³⁷Cs ratio.[3]

  • Nuclear Reprocessing Facilities: Discharges from nuclear fuel reprocessing plants can also be a source of cesium with a specific isotopic composition.

Groundwater and Solute Transport Studies

¹³⁵Cs can be used as a tracer for tracking the movement of groundwater and the transport of contaminants, particularly in the context of radioactive waste disposal. Since ¹³⁵Cs is a component of spent nuclear fuel, its detection in groundwater near a geological repository can indicate a breach of containment and subsequent transport of radionuclides.[6] Understanding its mobility, which is influenced by soil and sediment characteristics, is crucial for the long-term safety assessment of such facilities.[1]

Sedimentation and Erosion Rate Studies

Similar to the well-established use of ¹³⁷Cs, the presence and distribution of ¹³⁵Cs in sediment cores can be used to date sediment layers and estimate rates of erosion and sedimentation. The known timeline of atmospheric nuclear testing provides a reference point for the introduction of ¹³⁵Cs into the environment, allowing researchers to correlate its presence in sediment layers with specific time periods.[1] The ¹³⁵Cs/¹³⁷Cs ratio can provide a more robust chronometer than ¹³⁷Cs alone.[1]

Data Presentation

The following tables summarize key quantitative data related to this compound as a geochemical tracer.

Table 1: Nuclear and Physical Properties of this compound

PropertyValueReference
Half-life~2.3 million years[1][2]
Decay ModeBeta (β⁻) decay[3]
Decay ProductBarium-135 (stable)[2]
Primary ProductionNuclear fission and neutron capture[1]

Table 2: Characteristic ¹³⁵Cs/¹³⁷Cs Atom Ratios from Various Nuclear Sources (decay-corrected to a common date for comparison, e.g., March 11, 2011)

SourceCharacteristic ¹³⁵Cs/¹³⁷Cs RatioReferences
Fukushima Daiichi Nuclear Power Plant Accident~0.35[3][4]
Chernobyl Nuclear Power Plant Accident~0.50[3][4]
Nuclear Weapons Testing Fallout~1.9 ± 0.2[3]
Sellafield Reprocessing Plant Discharges (Irish Sea)~1.22 ± 0.11

Table 3: Detection Limits for ¹³⁵Cs Using Different Analytical Techniques

Analytical TechniqueTypical Detection LimitReferences
Triple Quadrupole ICP-MS (ICP-MS/MS)9.1 x 10⁻¹⁷ g/g for a 60 g sample[2][7]
Accelerator Mass Spectrometry (AMS)¹³⁵Cs/¹³³Cs ≈ 10⁻¹¹[8][9]
Sector Field ICP-MS (ICP-SFMS)0.05 ng/kg in sediment[10]

Experimental Protocols

The accurate measurement of ¹³⁵Cs is challenging due to its low environmental concentrations and the presence of isobaric interferences, primarily from stable Barium-135 (¹³⁵Ba). Therefore, meticulous sample preparation and advanced mass spectrometry techniques are required.

Protocol 1: Determination of ¹³⁵Cs/¹³⁷Cs in Soil and Sediment Samples using Triple Quadrupole ICP-MS (ICP-MS/MS)

This protocol is adapted from methodologies described in recent literature.[2][7][11]

1. Sample Preparation and Digestion:

  • Drying and Homogenization: Dry the soil or sediment sample at 105°C until a constant weight is achieved. Sieve the sample to remove large debris and homogenize it.

  • Acid Leaching/Digestion:

    • Weigh a suitable amount of the homogenized sample (e.g., 10-60 g) into a beaker.

    • Add aqua regia (a mixture of nitric acid and hydrochloric acid, typically in a 1:3 ratio).

    • Heat the mixture on a hot plate to facilitate the leaching of cesium from the sample matrix.

2. Chemical Separation of Cesium and Removal of Interferences:

  • Pre-concentration of Cesium:

    • After cooling and filtration of the leachate, pass the solution through a column packed with ammonium molybdophosphate-polyacrylonitrile (AMP-PAN) resin. Cesium is selectively adsorbed onto the AMP.

  • Elution of Cesium:

    • Elute the adsorbed cesium from the AMP-PAN column using a solution of ammonium chloride (NH₄Cl).

  • Removal of Eluent and Interfering Elements:

    • Remove the excess NH₄Cl from the eluate by sublimation.

    • Further purify the sample to remove remaining interfering elements, especially Barium, Molybdenum, Tin, and Antimony, using cation exchange chromatography (e.g., with AG50W-X8 resin).

3. Measurement by ICP-MS/MS:

  • Instrument Setup: Use a triple quadrupole ICP-MS instrument.

  • Interference Mitigation:

    • Introduce a reaction gas, such as nitrous oxide (N₂O), into the collision/reaction cell of the ICP-MS/MS.[2][7][11] This induces a chemical reaction that shifts the mass of interfering ions, allowing for the selective measurement of ¹³⁵Cs and ¹³⁷Cs.

  • Data Acquisition and Analysis:

    • Measure the ion counts for ¹³⁵Cs and ¹³⁷Cs.

    • Use a certified reference material (e.g., IAEA-375) for calibration and quality control.[4]

    • Calculate the ¹³⁵Cs/¹³⁷Cs atom ratio after correcting for instrumental mass bias and procedural blanks.

Protocol 2: High-Sensitivity Measurement of ¹³⁵Cs/¹³⁷Cs using Accelerator Mass Spectrometry (AMS)

AMS offers extremely high sensitivity for measuring long-lived radionuclides at very low concentrations. This protocol is based on the Ion Laser InterAction Mass Spectrometry (ILIAMS) technique.[6][8]

1. Sample Preparation:

  • Follow a similar chemical separation procedure as described for ICP-MS/MS to isolate and purify cesium from the sample matrix. The goal is to produce a highly purified cesium fraction with minimal barium.

2. Target Preparation:

  • The purified cesium sample is mixed with a matrix material (e.g., PbF₂) and pressed into a target holder for insertion into the ion source of the AMS system.

3. Measurement by AMS with ILIAMS:

  • Ionization and Acceleration: Cesium is sputtered from the target and ionized in the ion source. The resulting ions are accelerated to high energies.

  • Isobaric Interference Removal (ILIAMS):

    • The ion beam, containing both CsF₂⁻ and the interfering BaF₂⁻ molecular ions, is passed through a radiofrequency quadrupole (RFQ) filled with a buffer gas and illuminated by a laser.[6]

    • The laser selectively detaches electrons from the BaF₂⁻ ions, neutralizing them and thus removing them from the ion beam. The CsF₂⁻ ions are unaffected and pass through.[6]

  • Detection: The remaining ¹³⁵Cs and ¹³⁷Cs ions are detected and counted, allowing for the determination of their isotopic ratio with very high sensitivity.

Mandatory Visualizations

Experimental_Workflow_ICPMSMS Experimental Workflow for ¹³⁵Cs Analysis by ICP-MS/MS cluster_measurement ICP-MS/MS Analysis SampleCollection 1. Soil/Sediment Sample Collection DryingHomogenization 2. Drying and Homogenization SampleCollection->DryingHomogenization AcidLeaching 3. Acid Leaching (Aqua Regia) DryingHomogenization->AcidLeaching AMP_PAN 4. Cesium Pre-concentration (AMP-PAN Column) AcidLeaching->AMP_PAN Elution 5. Cesium Elution (NH₄Cl) AMP_PAN->Elution CationExchange 6. Interference Removal (Cation Exchange) Elution->CationExchange ICPMSMS 7. Measurement by ICP-MS/MS CationExchange->ICPMSMS ReactionCell Interference Suppression (N₂O Reaction Gas) ICPMSMS->ReactionCell DataAnalysis 8. Data Analysis and Ratio Calculation ICPMSMS->DataAnalysis Geochemical_Tracer_Logic Logical Workflow for a Geochemical Tracer Study using ¹³⁵Cs Problem Define Research Question (e.g., Source of Contamination, Sedimentation Rate) Sampling Develop Sampling Strategy (Soil, Sediment, Water) Problem->Sampling Analysis Measure ¹³⁵Cs/¹³⁷Cs Ratio (ICP-MS/MS or AMS) Sampling->Analysis DataInterp Interpret Isotopic Ratio Analysis->DataInterp Modeling Geochemical Modeling (Transport, Mixing, Dating) DataInterp->Modeling Conclusion Draw Conclusions (Source Apportionment, Geochronology) DataInterp->Conclusion Modeling->Conclusion

References

Application of Cesium-135 in Nuclear Waste Characterization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium-135 (¹³⁵Cs) is a long-lived fission product of significant interest in the characterization of nuclear waste. With a half-life of approximately 2.3 million years, ¹³⁵Cs is a major contributor to the long-term radiological dose assessment of geological repositories for high-level waste (HLW).[1][2] Unlike the more commonly measured ¹³⁷Cs, ¹³⁵Cs is a pure low-energy beta emitter, making its direct radiometric detection challenging.[2] Consequently, its characterization relies on sophisticated chemical separation techniques coupled with mass spectrometric analysis. The isotopic ratio of ¹³⁵Cs/¹³⁷Cs serves as a valuable fingerprint for identifying the origin of nuclear materials and tracking contamination sources.[2][3] These application notes provide detailed protocols for the separation and quantification of ¹³⁵Cs in nuclear waste samples, offering a comprehensive guide for researchers and scientists in the field.

Key Applications of this compound in Nuclear Waste Characterization

  • Long-Term Safety Assessment of Nuclear Repositories: Due to its extremely long half-life, ¹³⁵Cs is a critical radionuclide in evaluating the long-term environmental impact and safety of nuclear waste disposal sites.[1]

  • Source Identification and Nuclear Forensics: The ¹³⁵Cs/¹³⁷Cs isotopic ratio is characteristic of the fission source (e.g., reactor type, fuel burnup) and can be used to trace the origin of radioactive contamination in the environment and in nuclear waste streams.[2][3]

  • Spent Nuclear Fuel Characterization: Accurate determination of the ¹³⁵Cs inventory in spent nuclear fuel is essential for validating reactor physics codes and for the overall characterization of the waste form.

  • Decommissioning of Nuclear Facilities: The characterization of ¹³⁵Cs is important for the classification and management of radioactive waste generated during the decommissioning of nuclear power plants and other nuclear facilities.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound relevant to its characterization in nuclear waste.

Table 1: Nuclear and Physical Properties of this compound

PropertyValueReference
Half-life2.3 x 10⁶ years[1]
Decay Modeβ⁻
Beta Decay Energy (Max)0.269 MeV
Fission Yield (²³⁵U thermal)~6.5%
Specific Activity1.2 x 10⁻³ Ci/g

Table 2: Comparison of Analytical Techniques for this compound Determination

TechniqueTypical Detection LimitKey AdvantagesKey DisadvantagesReferences
Inductively Coupled Plasma Mass Spectrometry (ICP-MS/MS)2 fg/mL (0.1 µBq/mL)High sensitivity, rapid analysisRequires extensive chemical separation to remove isobaric interferences (e.g., ¹³⁵Ba)[4][5]
Thermal Ionization Mass Spectrometry (TIMS)fg levelsHigh precision for isotopic ratio measurementsSlower sample throughput, potential for ionization suppression[6][7]

Table 3: Reported ¹³⁵Cs/¹³⁷Cs Atomic Ratios in Various Samples

Sample TypeReported ¹³⁵Cs/¹³⁷Cs RatioReference
Danish Soil (Global Fallout)2.08 - 2.68[8]
Swedish and Ukrainian Soil (Chernobyl Fallout)0.65 - 0.71[8]
High Neutron Flux Reactor Samplesas low as 0.12[9]

Experimental Protocols

Accurate determination of ¹³⁵Cs in nuclear waste necessitates a multi-step process involving sample preparation, chemical separation to isolate cesium from the complex sample matrix and remove isobaric interferences, followed by mass spectrometric analysis.

Protocol 1: Sample Preparation of Solid Nuclear Waste

This protocol describes the acid leaching of solid waste matrices such as contaminated steel and zirconium alloys.

Materials:

  • Concentrated H₂SO₄

  • Aqua regia (3:1 mixture of concentrated HCl and HNO₃)

  • Deionized water

  • Hot plate

  • Beakers and flasks

  • Centrifuge

Procedure:

  • Sample Weighing: Accurately weigh 0.05-0.3 g of the dried solid waste sample into a suitable flask.

  • Acid Digestion (for steel samples): Add 20-30 mL of 5 M H₂SO₄ to the flask and heat at 180°C for 1-2 hours to dissolve the sample.[10]

  • Acid Leaching (for zirconium alloy): Add 30-50 mL of aqua regia to the sample and heat at 180°C on a hot plate to leach the cesium.[10]

  • Cooling and Dilution: Allow the solution to cool to room temperature and carefully dilute with deionized water.

  • Centrifugation/Filtration: Centrifuge the sample to separate any undissolved solids. Decant the supernatant for further processing.

Protocol 2: Chemical Separation of Cesium using AMP-PAN and Cation Exchange Chromatography

This protocol outlines a robust method for the separation and purification of cesium from dissolved nuclear waste samples, effectively removing interfering radionuclides and isobaric barium.[1][10]

Materials:

  • AMP-PAN resin (Ammonium Molybdophosphate–Polyacrylonitrile)

  • AG MP-1M anion exchange resin

  • AG 50W-X8 cation exchange resin

  • 1 M HNO₃

  • 1.5 M NH₃·H₂O

  • Chromatography columns

Procedure:

  • Sample Loading onto AMP-PAN:

    • Adjust the acidity of the sample solution to approximately 1 M HNO₃.

    • Load the solution onto a pre-conditioned AMP-PAN resin column (e.g., 1.0 mL resin in a 7 mm diameter column).[10]

  • Washing the AMP-PAN Column:

    • Rinse the column with 45 mL of 1 M HNO₃ to remove matrix components.

    • Follow with a 15 mL rinse of deionized water.[10]

  • Elution from AMP-PAN:

    • Elute the retained cesium from the AMP-PAN column with 8 mL of 1.5 M NH₃·H₂O.[10]

  • Anion Exchange Chromatography:

    • Directly load the eluate from the previous step onto a 2 mL AG MP-1M anion exchange column.

    • Rinse the column with 5 mL of 1.5 M NH₃·H₂O.[10]

    • Collect the effluent and the washing solution, which contain the purified cesium.

  • Cation Exchange Chromatography for Barium Removal:

    • Load the combined solution from the anion exchange step onto a 10 mL AG 50W-X8 cation exchange column.

    • Wash the column sequentially with 40 mL of 1.5 M NH₃·H₂O, 20 mL of deionized water, and 70 mL of 1 M HNO₃ to remove any remaining interfering elements, including barium.[10]

  • Final Elution of Cesium:

    • Elute the purified cesium from the AG 50W-X8 column using 70 mL of 1 M HNO₃.[10]

  • Sample Preparation for Mass Spectrometry:

    • Evaporate the final eluate to near dryness on a hot plate.

    • Re-dissolve the residue in a small volume (e.g., 3 mL) of 0.3 M HNO₃ for analysis by ICP-MS/MS or TIMS.[10]

Protocol 3: Determination of ¹³⁵Cs and ¹³⁵Cs/¹³⁷Cs Ratio by ICP-MS/MS

This protocol describes the instrumental analysis of the purified cesium fraction using a triple quadrupole ICP-MS.

Instrumentation:

  • Triple Quadrupole Inductively Coupled Plasma Mass Spectrometer (ICP-MS/MS)

  • High-efficiency nebulizer system

Procedure:

  • Instrument Tuning and Calibration:

    • Tune the ICP-MS/MS for optimal sensitivity and stability using a standard tuning solution.

    • Calibrate the instrument using certified cesium standard solutions of known concentrations.

  • Interference Removal using Reaction Gas:

    • Introduce a reaction gas, such as N₂O, into the collision/reaction cell to mitigate isobaric interferences from ¹³⁵Ba⁺ and ¹³⁷Ba⁺. A typical flow rate is around 0.7 mL/min.[8] This process selectively neutralizes barium ions, reducing their transmission to the second quadrupole.

  • Data Acquisition:

    • Introduce the prepared sample solution into the ICP-MS/MS.

    • Acquire data by monitoring the ion signals at m/z 133, 135, and 137. A peak jumping acquisition mode is typically used with a dwell time of around 50 ms per mass.[5]

  • Data Analysis:

    • Calculate the concentration of ¹³⁵Cs based on the intensity of its signal relative to the calibration standards.

    • Determine the ¹³⁵Cs/¹³⁷Cs atomic ratio from the measured ion intensities.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_sep Chemical Separation cluster_analysis Analysis cluster_results Results SolidWaste Solid Nuclear Waste (e.g., Steel, Zircaloy) Digestion Acid Digestion/ Leaching SolidWaste->Digestion AMP_PAN AMP-PAN Chromatography Digestion->AMP_PAN AnionEx Anion Exchange Chromatography AMP_PAN->AnionEx CationEx Cation Exchange Chromatography AnionEx->CationEx ICPMS ICP-MS/MS Analysis CationEx->ICPMS TIMS TIMS Analysis CationEx->TIMS Concentration ¹³⁵Cs Concentration ICPMS->Concentration Ratio ¹³⁵Cs/¹³⁷Cs Ratio ICPMS->Ratio TIMS->Ratio

Caption: Workflow for ¹³⁵Cs characterization in nuclear waste.

Logical_Relationship cluster_problem Challenge cluster_solution Solution cluster_application Application Cs135 ¹³⁵Cs in Nuclear Waste Interference Isobaric Interference (¹³⁵Ba) Cs135->Interference LowEnergy Low Energy Beta Emitter Cs135->LowEnergy ChemSep Chemical Separation Interference->ChemSep MassSpec Mass Spectrometry (ICP-MS, TIMS) LowEnergy->MassSpec ChemSep->MassSpec Safety Long-Term Safety Assessment MassSpec->Safety Forensics Nuclear Forensics MassSpec->Forensics

Caption: Logic of ¹³⁵Cs analysis and its applications.

References

Application Notes and Protocols for Isotopic Analysis of Cesium-135/137 Ratio

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate determination of the Cesium-135 to Cesium-137 (¹³⁵Cs/¹³⁷Cs) isotopic ratio is a critical tool in various scientific fields, including environmental monitoring, nuclear forensics, and studies related to nuclear waste management.[1][2] This ratio provides a unique fingerprint to identify the origin of nuclear contamination, as it varies depending on the source, such as nuclear weapons testing, reactor accidents, or nuclear fuel reprocessing.[1][2] While ¹³⁷Cs is readily measurable by gamma spectrometry, the long-lived, pure beta-emitting ¹³⁵Cs is challenging to detect by radiometric methods, necessitating the use of sensitive mass spectrometry techniques.[1][2][3]

This document provides detailed application notes and protocols for the isotopic analysis of the ¹³⁵Cs/¹³⁷Cs ratio using state-of-the-art mass spectrometry techniques. It covers essential sample preparation and chemical separation procedures required to eliminate isobaric and polyatomic interferences, which are critical for accurate measurements.

Core Analytical Techniques

The primary mass spectrometry techniques for precise ¹³⁵Cs/¹³⁷Cs ratio determination are:

  • Thermal Ionization Mass Spectrometry (TIMS): A highly precise technique for measuring isotope ratios, particularly effective for low-abundance isotopes.[4][5]

  • Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS): Offers high sample throughput and precision for isotope ratio analysis.

  • Triple Quadrupole Inductively Coupled Plasma Mass Spectrometry (ICP-MS/MS): Provides excellent interference removal capabilities through the use of a collision/reaction cell, making it highly suitable for complex environmental samples.[1][5][6]

  • Accelerator Mass Spectrometry (AMS): An ultra-sensitive technique capable of detecting extremely low concentrations of isotopes, offering potential for measuring samples with very low levels of Cs.[7][8]

The choice of technique depends on the required sensitivity, precision, sample matrix, and available instrumentation. A comparison of key performance characteristics is presented in the table below.

Data Presentation: Comparison of Analytical Techniques

TechniqueSensitivityPrecision (RSD)ThroughputKey AdvantagesKey Challenges
TIMS High~0.1%[1]LowHigh precision and accuracy, less susceptible to polyatomic interferences.[5]Time-consuming sample loading, potential for isotopic fractionation.
MC-ICP-MS Very High0.2% - 0.5%[9]HighHigh sample throughput, excellent precision.Isobaric and polyatomic interferences require efficient removal.
ICP-MS/MS Very High0.8% - 2.1%[6]HighSuperior interference removal using collision/reaction cells.[1][6]Optimization of reaction gas parameters is crucial.
AMS Extremely HighVariesLowUnparalleled sensitivity for ultra-trace analysis.[7]Complex instrumentation, lower accessibility.

Experimental Protocols

Accurate ¹³⁵Cs/¹³⁷Cs ratio analysis is critically dependent on meticulous sample preparation and the effective removal of interferences. The primary isobaric interferences are from ¹³⁵Ba and ¹³⁷Ba.[1][3] Polyatomic interferences, particularly in ICP-MS techniques, can arise from species like ⁹⁵Mo⁴⁰Ar⁺ and ⁹⁷Mo⁴⁰Ar⁺ if molybdenum is introduced during sample processing (e.g., from ammonium molybdophosphate).[3][5]

Protocol 1: Sample Digestion and Pre-concentration

This protocol outlines the initial steps for bringing solid environmental samples (e.g., soil, sediment) into a liquid form suitable for chemical separation.

1. Sample Digestion:

  • Objective: To dissolve the sample matrix and release the cesium isotopes.

  • Procedure:

    • Weigh an appropriate amount of dried and homogenized sample (e.g., 50-200 g of soil) into a digestion vessel.[5]

    • Add a suitable acid mixture. A common approach is to use concentrated nitric acid (HNO₃) and hydrochloric acid (HCl) (aqua regia), often with the addition of hydrofluoric acid (HF) for silicate matrices.

    • Microwave-assisted digestion is often employed to expedite the process and ensure complete dissolution.

    • After digestion, evaporate the solution to near dryness and redissolve the residue in a dilute acid, such as 1.6 M HNO₃.[3]

2. Cesium Pre-concentration using Ammonium Molybdophosphate (AMP):

  • Objective: To selectively adsorb cesium ions from the complex sample solution.[1][3]

  • Procedure:

    • Adjust the pH of the sample solution to be acidic (e.g., with HNO₃).

    • Add AMP to the solution and stir for a sufficient time to allow for the selective precipitation or adsorption of cesium.

    • Separate the AMP-Cs precipitate by centrifugation or filtration.

    • Dissolve the precipitate in a suitable solvent, such as a strong base or complexing agent, to release the cesium for further purification.

Protocol 2: Chemical Separation of Cesium

This protocol describes the crucial step of isolating cesium from interfering elements, particularly barium. A multi-step approach is often necessary.

1. Ion Exchange Chromatography:

  • Objective: To separate cesium from barium and other matrix elements.

  • Procedure:

    • Prepare a cation exchange column (e.g., AG 50W-X8 resin).[3]

    • Load the dissolved AMP-Cs sample onto the column.

    • Elute interfering elements with specific acid concentrations. For example, barium can be selectively eluted before cesium.

    • Elute the purified cesium fraction with a stronger acid.

2. Solvent Extraction:

  • Objective: An alternative or complementary method for cesium purification.

  • Procedure:

    • Use a selective organic extractant, such as calix[4]arene-bis(t-octylbenzo-crown-6) (BOBCalixC6) in a suitable solvent like 1-octanol.[5]

    • Mix the aqueous sample solution with the organic phase and shake vigorously to facilitate the transfer of cesium into the organic phase.

    • Separate the two phases.

    • Back-extract the cesium from the organic phase into a fresh aqueous solution (e.g., 0.5 M HNO₃) for analysis.[5]

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_sep Chemical Separation cluster_analysis Mass Spectrometric Analysis Sample Environmental Sample (e.g., Soil, Sediment) Digestion Acid Digestion (HNO₃, HCl, HF) Sample->Digestion Preconcentration Cs Pre-concentration (Ammonium Molybdophosphate) Digestion->Preconcentration Separation Ion Exchange / Solvent Extraction (Removal of Ba, Mo, etc.) Preconcentration->Separation TIMS TIMS Separation->TIMS Purified Cs Fraction MC_ICP_MS MC-ICP-MS Separation->MC_ICP_MS Purified Cs Fraction ICP_MS_MS ICP-MS/MS Separation->ICP_MS_MS Purified Cs Fraction AMS AMS Separation->AMS Purified Cs Fraction

Caption: General experimental workflow for ¹³⁵Cs/¹³⁷Cs isotopic analysis.

ICP_MS_MS_Pathway Plasma Inductively Coupled Plasma (Ion Source) Q1 Quadrupole 1 (Q1) (Mass Filter) Plasma->Q1 Ion Beam (Cs⁺, Ba⁺, etc.) CRC Collision/Reaction Cell (CRC) (e.g., N₂O, NH₃, He gas) Q1->CRC Selects m/z 135 and 137 Q2 Quadrupole 2 (Q2) (Mass Filter) CRC->Q2 Ba⁺ reacts and is mass-shifted Cs⁺ passes through Detector Detector Q2->Detector Selects m/z 135 and 137 (Cs⁺ only)

References

Application Note: High-Precision Isotopic Analysis of Cesium-135 using Thermal Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium-135 (¹³⁵Cs), a long-lived fission product with a half-life of 2.3 million years, is of significant interest in nuclear forensics, environmental monitoring, and long-term nuclear waste management.[1][2] Unlike the more commonly measured ¹³⁷Cs, the low-energy beta emission of ¹³⁵Cs makes radiometric detection challenging.[2] Thermal Ionization Mass Spectrometry (TIMS) offers a highly sensitive and precise method for determining ¹³⁵Cs concentrations and ¹³⁵Cs/¹³⁷Cs isotopic ratios, which can serve as a powerful tool for identifying sources of nuclear contamination.[2][3][4] This application note provides a detailed protocol for the analysis of ¹³⁵Cs by TIMS, including sample preparation, chemical separation, and mass spectrometric procedures.

The accurate measurement of the ¹³⁵Cs/¹³⁷Cs ratio is crucial as it varies depending on the reactor, weapon, and fuel type, providing a unique fingerprint for source attribution.[1][2] However, the analysis is complicated by several factors, most notably the isobaric interference from ¹³⁵Ba and the peak tailing from the highly abundant stable isotope ¹³³Cs.[1][2] Therefore, a robust chemical separation procedure is essential to achieve accurate and precise results.

Principle of Thermal Ionization Mass Spectrometry (TIMS)

TIMS is a highly sensitive technique for precise isotope ratio measurements.[5] The method involves the following key steps:

  • A chemically purified sample is loaded onto a metal filament (e.g., rhenium, tantalum).[5][6]

  • The filament is heated under high vacuum, causing the sample to evaporate and then ionize.[5][6]

  • The resulting ions are accelerated by an electric potential and focused into a beam.[5]

  • The ion beam passes through a magnetic sector, which separates the ions based on their mass-to-charge ratio.[5]

  • The separated ion beams are detected by Faraday cups or ion counters, and the resulting signals are used to calculate the precise isotopic ratios.[5][6]

TIMS provides high precision due to the stable ion beams produced and the ability to effectively control for mass fractionation.[7][8]

Experimental Workflow

The overall workflow for the determination of ¹³⁵Cs by TIMS is illustrated below.

TIMS_Workflow cluster_prep Sample Preparation cluster_sep Chemical Separation cluster_tims TIMS Analysis Sample Environmental Sample (e.g., soil, sediment, vegetation) Digestion Microwave Digestion (e.g., with aqua regia) Sample->Digestion AMP_PAN AMP-PAN Column (Cesium Pre-concentration) Digestion->AMP_PAN Elution Elution with NH4Cl AMP_PAN->Elution Cation_Exchange Cation Exchange Chromatography (AG50W-X8 or Sr-spec resin) (Removal of Ba and other interferences) Elution->Cation_Exchange Filament_Loading Filament Loading (with emission activator, e.g., glucose) Cation_Exchange->Filament_Loading Mass_Spec Thermal Ionization Mass Spectrometry Filament_Loading->Mass_Spec Data_Analysis Isotope Ratio Calculation (¹³⁵Cs/¹³⁷Cs) Mass_Spec->Data_Analysis Final_Result Final_Result Data_Analysis->Final_Result Final Result

Figure 1: Experimental workflow for ¹³⁵Cs analysis by TIMS.

Detailed Protocols

Sample Preparation and Digestion

This protocol is adapted for solid environmental samples such as soil and sediment.

  • Sample Collection and Homogenization: Collect a representative sample and homogenize it by grinding and sieving.

  • Microwave Digestion:

    • Weigh approximately 1-10 g of the dried, homogenized sample into a microwave digestion vessel.

    • Add aqua regia (a mixture of nitric acid and hydrochloric acid in a 1:3 molar ratio).

    • Place the vessel in a microwave digestion system and run a program suitable for soil or sediment matrices.[4]

    • After digestion, allow the sample to cool and then transfer the digest to a clean centrifuge tube.

    • Centrifuge the sample to separate the solid residue from the supernatant.

    • Carefully decant the supernatant for further processing.

Chemical Separation of Cesium

A two-stage separation process is typically employed to isolate cesium from interfering elements.

A. Cesium Pre-concentration using AMP-PAN Column

Ammonium molybdophosphate-polyacrylonitrile (AMP-PAN) is highly selective for cesium.[3][9]

  • Prepare an AMP-PAN column.

  • Condition the column with dilute nitric acid.

  • Load the sample supernatant onto the column. Cesium will be retained on the AMP-PAN resin.

  • Wash the column with dilute nitric acid to remove matrix components.

  • Elute the cesium from the column using a solution of ammonium chloride (NH₄Cl).[9]

B. Removal of Isobaric Interferences using Cation Exchange Chromatography

This step is critical for removing barium, which has isotopes (¹³⁵Ba and ¹³⁷Ba) that are isobaric with the cesium isotopes of interest.[1][2]

  • Prepare a cation exchange column using a resin such as AG50W-X8 or Sr-spec resin.[3][9]

  • Condition the column with the appropriate acid (e.g., nitric acid).

  • Load the eluate from the AMP-PAN column onto the cation exchange column.

  • Elute the barium and other interfering elements with a specific concentration of acid.

  • Elute the purified cesium fraction with a different acid concentration.

  • Evaporate the purified cesium fraction to near dryness.

Logical Relationship of Analytical Process

The following diagram illustrates the logical steps and considerations in the TIMS analysis of ¹³⁵Cs, emphasizing interference management.

Logical_Relationship cluster_problem Analytical Challenge cluster_interferences Specific Interferences cluster_solution Mitigation Strategies cluster_optimization Instrumental Parameters Target Accurate ¹³⁵Cs/¹³⁷Cs Ratio Interference Major Interferences Target->Interference Isobaric Isobaric Interference (¹³⁵Ba, ¹³⁷Ba) Interference->Isobaric PeakTailing Peak Tailing (from abundant ¹³³Cs) Interference->PeakTailing Polyatomic Polyatomic Interferences Interference->Polyatomic ChemSep Effective Chemical Separation (e.g., AMP-PAN, Cation Exchange) Isobaric->ChemSep Instrumental Instrumental Optimization PeakTailing->Instrumental Polyatomic->ChemSep Polyatomic->Instrumental High_Purity_Cs High Purity Cesium Sample ChemSep->High_Purity_Cs Activator Use of Emission Activator (e.g., Glucose, TaO) Instrumental->Activator EnergyFilter Energy Filter Settings Instrumental->EnergyFilter Detector Appropriate Detector Usage (Faraday vs. Ion Counter) Instrumental->Detector Instrumental->High_Purity_Cs TIMS_Analysis TIMS Measurement High_Purity_Cs->TIMS_Analysis Accurate_Ratio Accurate ¹³⁵Cs/¹³⁷Cs Ratio TIMS_Analysis->Accurate_Ratio

References

Application Notes & Protocols for the Separation of Cesium-135 from Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cesium-135 (¹³⁵Cs), a long-lived fission product with a half-life of 2.3 million years, is of significant interest in environmental monitoring, nuclear forensics, and radioactive waste management.[1][2] Its determination in environmental samples is challenging due to its typically low concentrations and the presence of significant isobaric interferences, primarily from stable ¹³⁵Ba and ¹³⁷Ba.[3][4][5][6] Furthermore, the co-presence of the much more radioactive ¹³⁷Cs often complicates radiometric measurements.[1] Therefore, highly selective and efficient separation protocols are imperative prior to mass spectrometric analysis.[6]

This document provides detailed application notes and protocols for the separation of ¹³⁵Cs from various environmental matrices, including soil, sediment, and water. The methodologies described are based on established and peer-reviewed analytical procedures, focusing on techniques that ensure high recovery of Cesium and effective removal of interfering elements. The primary analytical goal is to prepare a purified Cesium fraction suitable for accurate and precise measurement by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Thermal Ionization Mass Spectrometry (TIMS).[7]

Key Separation Technologies

Several techniques are employed for the effective separation of radiocesium from complex environmental matrices. These include:

  • Adsorption/Pre-concentration: Utilizes materials with high selectivity for Cesium to concentrate it from large sample volumes and perform an initial separation from the bulk matrix. Ammonium Molybdophosphate (AMP) is a highly effective inorganic ion exchanger for this purpose.[6][8][9]

  • Ion Exchange Chromatography: A cornerstone of radiocesium purification, cation exchange resins (e.g., AG50W-X8) are frequently used to separate Cesium from major matrix elements and, crucially, from Barium.[3][10][11][12] Anion exchange chromatography can be employed to remove interfering anions such as molybdate, stannate, and antimonate.[6][12]

  • Extraction Chromatography: Employs specialized resins, such as those based on calixarenes, for highly selective separation of Cesium.[3]

  • Chemical Precipitation: Can be used for initial bulk matrix removal. For instance, co-precipitation with iron hydroxide and carbonate can remove major elements and some interfering nuclides.[9]

The choice and sequence of these techniques depend on the sample matrix, the concentration of ¹³⁵Cs, and the required decontamination factors for interfering elements.

Protocol 1: Separation of ¹³⁵Cs from Soil and Sediment Samples

This protocol details a robust method for the separation of ¹³⁵Cs from solid environmental matrices like soil and sediment, employing acid leaching, selective adsorption on AMP-PAN resin, and cation exchange chromatography for final purification. This method is particularly suited for preparing samples for analysis by triple quadrupole ICP-MS/MS.[10][11]

Experimental Protocol

  • Sample Preparation and Leaching: a. Dry the soil or sediment sample at 105°C to a constant weight. b. Homogenize the dried sample and sieve to remove large debris. c. Accurately weigh 10-60 g of the homogenized sample into a suitable digestion vessel. d. Add aqua regia (HCl:HNO₃, 3:1 v/v) in a sample-to-acid ratio of 1:8. e. Heat the mixture at 180°C for 2 hours to leach Cesium from the sample matrix.[13] f. After cooling, dilute the leachate with ultrapure water and separate the supernatant from the solid residue by centrifugation and filtration.

  • Pre-concentration of Cesium using AMP-PAN Resin: a. Prepare a column packed with AMP-PAN resin (100-600 µm). b. Condition the column with 1 M HNO₃. c. Load the filtered sample leachate onto the AMP-PAN column. Cesium will be selectively adsorbed. d. Wash the column with 1 M HNO₃ to remove non-adsorbed matrix components. e. Elute the adsorbed Cesium from the AMP-PAN column using 5 M NH₄Cl solution.[10] Note: This elution method avoids dissolving the AMP material, thus preventing the introduction of Molybdenum into the sample solution.[11]

  • Removal of Ammonium Chloride: a. Collect the eluate from the previous step. b. Add a small amount of LiCl to the eluate. c. Gently evaporate the solution to dryness. The NH₄Cl will be removed by sublimation.[10][11]

  • Cation Exchange Chromatography for Barium Removal: a. Prepare a column with AG50W-X8 cation exchange resin (100-200 mesh, H⁺ form). b. Condition the column with 1 M HNO₃. c. Dissolve the residue from step 3c in a small volume of 0.3 M HNO₃ and load it onto the AG50W-X8 column. d. Wash the column with 1.5 M NH₃·H₂O and deionized water to remove remaining interfering elements.[13] e. Elute the purified Cesium fraction with an appropriate concentration of HNO₃ (e.g., 1 M HNO₃).[13] Barium and other interfering cations will be retained on the column or eluted separately.

  • Sample Preparation for ICP-MS Analysis: a. Evaporate the collected Cesium eluate to near dryness. b. Re-dissolve the residue in a small, precise volume of 0.3 M HNO₃ for subsequent analysis by ICP-MS/MS.[13]

Workflow Diagram

Cesium_Separation_Soil sample Soil/Sediment Sample leaching Acid Leaching (Aqua Regia) sample->leaching 10-60 g filtration Centrifugation & Filtration leaching->filtration amp_column AMP-PAN Column (Cs Adsorption) filtration->amp_column Leachate elution Elution with NH4Cl amp_column->elution Cs retained sublimation NH4Cl Sublimation elution->sublimation Cs Eluate ag50_column AG50W-X8 Column (Ba Removal) sublimation->ag50_column Residue redissolved final_elution Elution with HNO3 ag50_column->final_elution Ba retained icpms ICP-MS/MS Analysis final_elution->icpms Purified Cs

Workflow for ¹³⁵Cs separation from soil and sediment.

Protocol 2: Separation of ¹³⁵Cs from Water Samples

This protocol is designed for the separation and pre-concentration of ¹³⁵Cs from aqueous matrices such as groundwater or seawater. The primary challenge is the typically very low concentration of ¹³⁵Cs, necessitating a significant pre-concentration step.

Experimental Protocol

  • Sample Collection and Preparation: a. Collect a large volume of water (e.g., 10-100 L). b. Filter the water sample through a 0.45 µm membrane filter to remove suspended particles. c. Acidify the filtered water sample to pH < 2 with HNO₃ to prevent adsorption of Cesium to container walls.

  • Pre-concentration by Co-precipitation or Adsorption:

    • Method A: Ammonium Molybdophosphate (AMP) Precipitation a. To the acidified water sample, add a solution of ammonium molybdate followed by the addition of a stable Cesium carrier. b. Stir vigorously to form a fine precipitate of AMP, which will co-precipitate the radiocesium. c. Allow the precipitate to settle, then separate it by decantation and centrifugation.

    • Method B: Adsorption on a Selective Resin a. Pass the large volume of acidified water through a column containing a Cesium-selective adsorbent, such as AMP-PAN resin or a calixarene-based resin, at a controlled flow rate.

  • Purification of Cesium: a. If using AMP precipitation (Method A), dissolve the precipitate in a minimal volume of concentrated NH₄OH. Acidify the solution with HNO₃ and proceed to the cation exchange step. b. If using an adsorption column (Method B), elute the Cesium using an appropriate eluent (e.g., 5 M NH₄Cl for AMP-PAN or specific acids for other resins). c. If NH₄Cl is used, remove it by sublimation as described in Protocol 1, Step 3.

  • Cation Exchange Chromatography for Barium Removal: a. Follow the procedure outlined in Protocol 1, Step 4, to separate Cesium from Barium and other interfering cations using an AG50W-X8 resin column.

  • Sample Preparation for Mass Spectrometric Analysis: a. Prepare the final purified Cesium fraction for ICP-MS or TIMS analysis as described in Protocol 1, Step 5.

Logical Relationship Diagram

Cesium_Separation_Water start Filtered & Acidified Water Sample preconcentration Pre-concentration start->preconcentration method_a AMP Co-precipitation preconcentration->method_a method_b Selective Adsorption (e.g., AMP-PAN Column) preconcentration->method_b dissolution Dissolve Precipitate method_a->dissolution elution Elute Column method_b->elution purification Cation Exchange Chromatography (AG50W-X8) dissolution->purification elution->purification analysis Mass Spectrometry (ICP-MS, TIMS) purification->analysis Purified Cs Fraction

Alternative pre-concentration pathways for ¹³⁵Cs from water.

Data Presentation

The effectiveness of a separation protocol is evaluated based on several key performance indicators. The following tables summarize typical performance data for the separation of Cesium from environmental samples, compiled from various studies.

Table 1: Performance of Cesium Separation Methods

ParameterMethodMatrixValueReference
Chemical Yield AMP-PAN & AG50W-X8Soil> 85%[10]
Cation Exchange (AG50W-X8)Coastal Sediment> 90%[1]
Decontamination Factor (Ba) AMP-PAN & AG50W-X8Soil> 4 x 10⁷
Online ChromatographyGroundwaterSufficient for ICP-MS[14][15]
AMP & Ion ExchangeSoil10⁴ - 10⁵[8]
Decontamination Factor (Mo) AMP-PAN & AG50W-X8Soil> 4 x 10⁵
Detection Limit (¹³⁵Cs) ICP-MS/MS60 g Soil Sample9.1 x 10⁻¹⁷ g/g[11]
ICP-SFMSSediment Sample0.05 ng/kg[4]
ICP-MSGroundwater2 fg/mL[15]

Note: Decontamination Factor is the ratio of the initial concentration of the interferent to its final concentration after separation.

Table 2: Summary of Analytical Techniques for ¹³⁵Cs Determination

TechniqueKey FeaturesInterferences Addressed
ICP-MS/MS Uses a reaction cell (e.g., with N₂O gas) to reduce isobaric interferences online.[10]Suppresses ¹³⁵Ba⁺ and ¹³⁷Ba⁺ by reacting them to form oxides or other species with different masses.[6]
ICP-SFMS High-resolution mass spectrometry that can physically separate some interfering species from the analyte of interest.Requires highly effective chemical separation of Ba prior to analysis.[4]
TIMS Provides very precise isotope ratio measurements.Requires rigorous chemical separation to remove isobaric interferences and ionization inhibitors like Rubidium.[1]
AMS Accelerator Mass Spectrometry can offer extremely high sensitivity and isobaric separation.Can achieve significant Barium suppression.[16]

The successful determination of ¹³⁵Cs in environmental matrices hinges on the meticulous application of chemical separation protocols designed to isolate Cesium with high yield while achieving substantial decontamination from interfering elements, particularly Barium. The combination of selective adsorption on materials like AMP followed by cation exchange chromatography provides a robust and widely applicable workflow. The final measurement by advanced mass spectrometry techniques, such as ICP-MS/MS, allows for the quantification of ¹³⁵Cs at the ultra-trace levels typically found in the environment, enabling critical applications in radioecology and nuclear forensics.[11]

References

Application Notes and Protocols: Cesium-135 as a Tool in Geological and Environmental Sciences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cesium-135 (¹³⁵Cs), a long-lived radioisotope of cesium, is a product of nuclear fission. With a half-life of approximately 2.3 million years, it has been a subject of interest for various scientific applications. However, a common misconception is its use as a tool for dating ancient geological formations. This document clarifies that This compound is not a viable tool for dating geological formations such as igneous, metamorphic, or old sedimentary rocks. Its primary geological application lies in the realm of environmental science, specifically as a tracer and chronometer for recent environmental processes and for identifying the sources of nuclear contamination, primarily through the analysis of the ¹³⁵Cs/¹³⁷Cs isotopic ratio.

This document provides a comprehensive overview of the principles behind the use of ¹³⁵Cs in geo-environmental studies, detailed experimental protocols for its analysis, and a summary of key data.

Why this compound is NOT Used for Dating Geological Formations

Established radiometric dating techniques for geological formations, such as Uranium-Lead (U-Pb), Potassium-Argon (K-Ar), and Rubidium-Strontium (Rb-Sr), rely on several key principles that this compound does not meet:

  • Natural Occurrence and Incorporation: Geochronological dating methods utilize naturally occurring radioactive isotopes that are incorporated into the crystal lattice of minerals as they form from magma (igneous rocks) or during metamorphism. For example, uranium is naturally present in zircon crystals.[1]

  • Closed System: For an accurate age to be determined, the mineral must act as a closed system, meaning there has been no loss or gain of the parent or daughter isotopes since the rock's formation.

  • Known Initial Concentration: The initial concentration of the daughter isotope at the time of formation must be known or be negligible.

This compound fails to meet these fundamental requirements for dating ancient geological formations for the following reasons:

  • Anthropogenic Origin: ¹³⁵Cs is almost exclusively a product of nuclear fission from human activities, such as nuclear weapons testing and nuclear power generation.[2][3] It was not present in any significant amount in the Earth's crust before the mid-20th century. Therefore, it cannot be used to date rocks that formed millions or billions of years ago.

  • Lack of Incorporation into Rock-Forming Minerals: Cesium is a large-ion lithophile element and does not readily substitute into the crystal structure of common rock-forming minerals during their initial crystallization from magma.

  • High Mobility in the Environment: Cesium is highly mobile in surface and near-surface environments. It is readily soluble in water and can be transported over long distances.[4][5][6] This mobility violates the "closed system" requirement, as cesium isotopes can be introduced to or leached from a geological sample long after its formation.

The True Geological Application of this compound: A Tracer and Chronometer for Recent Environmental Events

The real value of ¹³⁵Cs in geological and environmental sciences lies in its use in conjunction with another cesium isotope, ¹³⁷Cs (half-life ~30.17 years), which is also a product of nuclear fission. The isotopic ratio of ¹³⁵Cs/¹³⁷Cs serves as a unique fingerprint to identify the source of nuclear contamination and to date recent sedimentary layers.

Source Identification of Nuclear Contamination

Different nuclear events and sources have characteristic ¹³⁵Cs/¹³⁷Cs ratios. By measuring this ratio in environmental samples like soil and sediment, scientists can trace the origin of radioactive contamination.

  • Global Fallout from Nuclear Weapons Testing: Atmospheric nuclear weapons tests in the mid-20th century produced a distinct ¹³⁵Cs/¹³⁷Cs ratio. The reported atom ratio, decay-corrected to March 11, 2011, is approximately 2.62 ± 0.48.[3][7] Another source suggests a ratio of around 1.9 ± 0.2 for nuclear-weapon-produced radiocesium.[1][5]

  • Chernobyl Nuclear Power Plant Accident (1986): The Chernobyl disaster released a significant amount of radiocesium with a characteristic ¹³⁵Cs/¹³⁷Cs atom ratio of approximately 0.50 to 0.52 (decay-corrected to March 11, 2011).[1][5][8]

  • Fukushima Daiichi Nuclear Power Plant Accident (2011): The Fukushima accident also had a unique ¹³⁵Cs/¹³⁷Cs signature, with a reported atom ratio of around 0.334 ± 0.005 to 0.36.[2][6][8][9]

Dating of Recent Sediments

The distinct timeline of atmospheric nuclear weapons testing provides a marker in sediment layers. The onset of ¹³⁷Cs and ¹³⁵Cs deposition can be correlated with the beginning of significant atmospheric testing in the early 1950s, with a peak in the mid-1960s. This allows for the dating of sediment cores and the calculation of recent sedimentation rates.

Data Presentation

The following tables summarize key quantitative data related to this compound and its application in geo-environmental studies.

Isotope Half-Life (Years) Decay Mode Stable Daughter Isotope
¹³⁵Cs2.3 x 10⁶β⁻¹³⁵Ba
¹³⁷Cs30.17β⁻¹³⁷Ba

Table 1: Decay Characteristics of this compound and Cesium-137.

Source of Nuclear Contamination ¹³⁵Cs / ¹³⁷Cs Atom Ratio (Decay-Corrected to March 11, 2011)
Global Fallout (Nuclear Weapons Testing)~1.9 - 2.62[1][3][5][7]
Chernobyl Accident (1986)~0.50 - 0.52[1][5][8]
Fukushima Accident (2011)~0.33 - 0.36[2][6][8][9]

Table 2: Characteristic ¹³⁵Cs / ¹³⁷Cs Atom Ratios from Major Nuclear Sources.

Experimental Protocols

The determination of the ¹³⁵Cs/¹³⁷Cs ratio in geological and environmental samples is a complex analytical procedure that requires highly sensitive instrumentation and meticulous sample preparation to eliminate isobaric interferences, primarily from ¹³⁵Ba and ¹³⁷Ba. The following is a generalized protocol based on methods described in the scientific literature.

Sample Preparation
  • Sample Collection: Collect soil or sediment cores using appropriate coring equipment to preserve the stratigraphy. For surface contamination studies, surface soil samples can be collected.

  • Drying and Homogenization: Samples are typically dried at a controlled temperature (e.g., 60°C) to a constant weight. The dried sample is then sieved to remove large debris and homogenized by grinding.

  • Acid Leaching/Digestion: A representative subsample is subjected to acid leaching or complete digestion to bring the cesium isotopes into solution. A common method involves using aqua regia (a mixture of nitric acid and hydrochloric acid).[10]

Chemical Separation of Cesium

This is a critical step to isolate cesium from the bulk matrix and, most importantly, from barium. A multi-step chromatographic separation is often employed.[10][11]

  • Pre-concentration with Ammonium Molybdophosphate (AMP): The sample solution is passed through a column containing AMP, which selectively retains cesium.

  • Elution of Cesium: The cesium is then eluted from the AMP column using a suitable eluent, such as a concentrated ammonium chloride solution.[10]

  • Cation Exchange Chromatography: The eluate is further purified using a cation exchange resin (e.g., AG50W-X8) to remove remaining interfering elements, including barium.[10]

Isotopic Analysis by Mass Spectrometry

The purified cesium fraction is analyzed using a high-resolution mass spectrometer.

  • Instrumentation: Triple Quadrupole Inductively Coupled Plasma Mass Spectrometry (ICP-MS/MS) or Thermal Ionization Mass Spectrometry (TIMS) are the instruments of choice due to their high sensitivity and ability to resolve isobaric interferences.[9][12]

  • ICP-MS/MS Analysis: In ICP-MS/MS, a reaction gas (e.g., N₂O) can be introduced into a collision/reaction cell to react with interfering ions like barium, shifting them to a different mass-to-charge ratio, thereby allowing for the interference-free measurement of cesium isotopes.[10][13]

  • TIMS Analysis: TIMS provides very precise and accurate isotope ratio measurements. The purified cesium sample is loaded onto a metal filament, which is then heated to ionize the cesium atoms. The resulting ion beam is accelerated into the mass spectrometer for isotopic analysis.

Mandatory Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_ChemSep Chemical Separation cluster_Analysis Isotopic Analysis SampleCollection Sample Collection (Soil/Sediment Core) DryingHomogenization Drying and Homogenization SampleCollection->DryingHomogenization AcidDigestion Acid Digestion (Aqua Regia) DryingHomogenization->AcidDigestion AMP AMP Column (Cesium Pre-concentration) AcidDigestion->AMP Elution Cesium Elution AMP->Elution CationExchange Cation Exchange (Barium Removal) Elution->CationExchange ICPMS_TIMS ICP-MS/MS or TIMS Analysis CationExchange->ICPMS_TIMS Data ¹³⁵Cs/¹³⁷Cs Ratio Determination ICPMS_TIMS->Data Logical_Relationship cluster_Source Source of Radiocesium cluster_Ratio Characteristic ¹³⁵Cs/¹³⁷Cs Ratio cluster_Application Application Weapons Nuclear Weapons Testing Ratio_Weapons ~1.9 - 2.62 Weapons->Ratio_Weapons Chernobyl Chernobyl Accident Ratio_Chernobyl ~0.50 - 0.52 Chernobyl->Ratio_Chernobyl Fukushima Fukushima Accident Ratio_Fukushima ~0.33 - 0.36 Fukushima->Ratio_Fukushima SourceID Source Identification Ratio_Weapons->SourceID SedimentDating Recent Sediment Dating Ratio_Weapons->SedimentDating Ratio_Chernobyl->SourceID Ratio_Fukushima->SourceID

References

Application Notes and Protocols for Ultra-Trace Cesium-135 Detection by Accelerator Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the sensitive and selective detection of the long-lived radionuclide Cesium-135 (¹³⁵Cs) using Accelerator Mass Spectrometry (AMS). The methodologies outlined are particularly relevant for environmental monitoring, nuclear safeguards, and advanced tracer studies in biological and pharmaceutical research.

Application Notes

The ultra-trace detection of ¹³⁵Cs (half-life ≈ 2.3 million years) is of significant interest for various scientific applications.[1] Due to its long half-life and presence in nuclear fission products, ¹³⁵Cs serves as a crucial tracer for identifying sources of nuclear contamination and understanding long-term environmental transport processes.[1][2] The isotopic ratio of ¹³⁵Cs to the shorter-lived ¹³⁷Cs (half-life ≈ 30 years) can provide a unique signature to distinguish between different nuclear events, such as fallout from nuclear weapons testing versus releases from nuclear power plant accidents.[1][3]

Accelerator Mass Spectrometry (AMS) offers unparalleled sensitivity for the detection of long-lived radionuclides like ¹³⁵Cs, enabling measurements at levels far below those achievable by radiometric counting methods.[2][4] A significant challenge in the mass spectrometric analysis of ¹³⁵Cs is the isobaric interference from the stable isotope Barium-135 (¹³⁵Ba).[1] Advanced AMS techniques have been developed to overcome this interference, primarily through the selective removal of the interfering isobar.

Two prominent techniques for isobaric suppression in ¹³⁵Cs AMS are:

  • Isobar Separator for Anions (ISA) with Gas-Phase Reaction: This method involves the formation of negative molecular ions (e.g., CsF₂⁻) which are then passed through a gas-filled reaction cell.[4] By introducing a reaction gas such as oxygen (O₂), the interfering BaF₂⁻ molecules are selectively destroyed, while the CsF₂⁻ ions are transmitted for acceleration and detection.[4]

  • Ion-Laser InterAction Mass Spectrometry (ILIAMS): This innovative technique exploits the differences in electron affinity between CsF₂⁻ and BaF₂⁻.[1][2] A laser with a specific wavelength is used to selectively neutralize the interfering BaF₂⁻ ions through photodetachment, while the CsF₂⁻ ions remain unaffected and are subsequently measured.[1][2]

The choice of method and specific experimental parameters can be tailored to the sample type and the required detection limits. The following protocols provide a detailed guide for the entire analytical workflow, from sample preparation to data analysis.

Experimental Protocols

Sample Preparation: Environmental Matrices

This protocol describes the chemical separation of Cesium from environmental samples such as soil, sediment, or water, to prepare a sample suitable for AMS analysis.

Materials:

  • Nitric Acid (HNO₃), concentrated and 1 M

  • Hydrofluoric Acid (HF), concentrated

  • Boric Acid (H₃BO₃), saturated solution

  • Ammonium Molybdate Phosphate (AMP) or AMP-PAN resin

  • Cation exchange resin (e.g., AG50W-X8)

  • Lead(II) fluoride (PbF₂) powder

  • Copper (Cu) powder

  • Deionized water

  • Stable Cs carrier solution (e.g., Cs₂SO₄ in water)

Procedure:

  • Sample Digestion (for solid samples):

    • Accurately weigh a homogenized aliquot of the dried sample (e.g., 1-10 g of soil).

    • Add a known amount of stable Cs carrier solution to monitor chemical yield.

    • Perform acid digestion using a mixture of concentrated HNO₃ and HF in a Teflon beaker.

    • After digestion, add saturated H₃BO₃ to complex excess fluoride ions.

    • Evaporate the solution to near dryness and redissolve in 1 M HNO₃.

  • Cesium Separation using AMP:

    • Adjust the acidity of the sample solution to approximately 1 M HNO₃.

    • Pass the solution through a column packed with AMP-PAN resin or perform batch precipitation with AMP. Cesium will be selectively retained.

    • Wash the AMP with 1 M HNO₃ to remove matrix elements.

    • Elute the Cesium from the AMP using a concentrated ammonium hydroxide solution.

  • Further Purification by Cation Exchange:

    • Evaporate the eluate from the previous step and redissolve in a small volume of dilute acid (e.g., 0.1 M HNO₃).

    • Load the solution onto a cation exchange resin column.

    • Wash the column with dilute acid to remove any remaining impurities.

    • Elute the purified Cesium fraction with a higher concentration of acid (e.g., 6 M HNO₃).

  • Preparation of AMS Target:

    • Evaporate the purified Cesium fraction to dryness.

    • Dissolve the residue in a minimal amount of deionized water.

    • Mix the Cesium solution with a matrix material, typically PbF₂ powder, and a conducting material like Cu or Ag powder.[1] A common ratio is 1:3 by weight of Cs salt to PbF₂.

    • Dry the mixture thoroughly.

    • Press the dried powder firmly into an AMS target holder (cathode).

Accelerator Mass Spectrometry Measurement

This protocol outlines the general procedure for the AMS measurement of ¹³⁵Cs. Specific parameters will vary depending on the AMS facility.

Instrumentation:

  • Tandem Accelerator Mass Spectrometer equipped with a sputter ion source.

  • Isobar separation device (e.g., ILIAMS or ISA).

  • Ion detectors for counting rare isotopes and measuring stable isotope currents.

Procedure:

  • Ion Source Operation:

    • Load the prepared AMS targets into the ion source wheel.

    • Generate a primary ion beam (typically Cs⁺) to sputter the target material.

    • Extract the negative molecular ions (CsF₂⁻) from the target. A CsF₂⁻ current on the order of 50 nA is typically achieved from a mixed Cs₂SO₄ and PbF₂ matrix.[1]

  • Isobaric Interference Suppression:

    • For ILIAMS:

      • Inject the CsF₂⁻ and BaF₂⁻ ion beam into a radiofrequency quadrupole (RFQ) ion cooler filled with a buffer gas (e.g., He).[1]

      • Overlap the cooled ion beam with a high-power continuous-wave laser (e.g., 532 nm).[1] The laser energy is chosen to be above the electron detachment energy of BaF₂⁻ but below that of CsF₂⁻, leading to selective neutralization of the BaF₂⁻.[1][2]

    • For ISA:

      • Introduce the ion beam into the gas cell of the Isobar Separator for Anions.[4]

      • Introduce a reaction gas (e.g., O₂) into the cell to selectively react with and attenuate the BaF₂⁻ signal.[4]

  • Acceleration and Detection:

    • Inject the purified CsF₂⁻ beam into the tandem accelerator.

    • Accelerate the ions to high energies (MeV range).

    • Strip the molecules to positive ions (e.g., Cs³⁺) in the terminal of the accelerator.[1]

    • Analyze the ions using a series of magnets and electrostatic analyzers to separate ¹³⁵Cs from other ions based on their mass-to-charge and energy-to-charge ratios.

    • Measure the stable isotope (¹³³Cs) current in a Faraday cup.

    • Count individual ¹³⁵Cs ions in a sensitive particle detector (e.g., a gas ionization detector or a solid-state detector).

Data Analysis and Quality Control

Data Acquisition and Processing:

  • The AMS system software acquires data by sequentially measuring the ¹³³Cs current and the ¹³⁵Cs counts for each sample.

  • The raw data consists of the number of ¹³⁵Cs counts detected over a specific integration time and the corresponding integrated ¹³³Cs current.

  • The isotopic ratio of ¹³⁵Cs/¹³³Cs is calculated by normalizing the ¹³⁵Cs count rate to the ¹³³Cs current.

  • To determine the ¹³⁵Cs/¹³⁷Cs ratio, a separate measurement of the ¹³⁷Cs concentration is typically performed, often by gamma spectrometry on an aliquot of the original sample, or by a sequential AMS measurement if the facility is capable.[3]

Calibration and Quality Control:

  • Blank Samples: Process and measure procedural blanks (containing only the chemical reagents) to determine the background level of ¹³⁵Cs in the analytical process.

  • Reference Materials: Analyze certified or in-house reference materials with known ¹³⁵Cs/¹³³Cs or ¹³⁵Cs/¹³⁷Cs ratios to ensure the accuracy and reproducibility of the measurements.[3][5]

  • Yield Tracing: The recovery of Cesium through the chemical separation process is monitored by measuring the stable Cs carrier added at the beginning of the procedure, typically by comparing the ¹³³Cs current from the sample to that of a standard with a known amount of Cs.

  • Instrumental Fractionation: The instrumental mass fractionation is corrected for by regularly measuring standards.

Data Presentation

The following tables summarize key quantitative data for the AMS detection of ¹³⁵Cs, compiled from various research findings.

ParameterValueReference
Abundance Sensitivity (¹³⁵Cs/¹³³Cs) 1.3 x 10⁻¹⁰[4]
≈ 6 x 10⁻¹² (blank level)[1]
Detection Limit (¹³⁵Cs) 132.5 pg per target[6]
3 x 10⁷ atoms per sample[7]
Isobar Suppression (BaF₂⁻) > 10⁶ (ILIAMS)[1]
10⁵ (ISA with O₂)[4]
> 7 orders of magnitude (ILIAMS)[2][8]
Transmission Efficiency (CsF₂⁻) 40% (through RFQ ion cooler)[1]
25% (through ISA into accelerator)[4]
30% (accelerator transmission)[1]
Isotopic RatioApplicationReference
¹³⁵Cs/¹³⁷Cs Source attribution of nuclear contamination[1]
Geochemical tracer[1]
Radionuclide dispersion modeling[1]

Mandatory Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_AMS AMS Analysis cluster_DataAnalysis Data Analysis Sample Environmental Sample (Soil, Water, etc.) Digestion Acid Digestion (with Cs carrier) Sample->Digestion Separation Cesium Separation (AMP / Ion Exchange) Digestion->Separation Target AMS Target Preparation (Mixing with PbF₂/Cu) Separation->Target IonSource Ion Source (Sputtering, CsF₂⁻ formation) Target->IonSource IsobarSep Isobar Separation (ILIAMS or ISA) IonSource->IsobarSep Acceleration Tandem Accelerator (Stripping to Cs³⁺) IsobarSep->Acceleration Detection Detection (¹³³Cs current, ¹³⁵Cs counts) Acceleration->Detection RatioCalc Isotopic Ratio Calculation (¹³⁵Cs/¹³³Cs) Detection->RatioCalc QC Quality Control (Blanks, Standards) RatioCalc->QC FinalResult Final Result (¹³⁵Cs concentration or ¹³⁵Cs/¹³⁷Cs ratio) QC->FinalResult ILIAMS_Principle Input Mixed Ion Beam (CsF₂⁻ and BaF₂⁻) RFQ RFQ Ion Cooler (He buffer gas) Input->RFQ Laser Laser Interaction (532 nm) RFQ->Laser Cooled Ions Output Purified Ion Beam (CsF₂⁻) Laser->Output Transmitted CsF₂⁻ NeutralBa Neutral BaF₂ Laser->NeutralBa

References

Application Notes and Protocols for Cesium-135 in Nuclear Forensics and Source Attribution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cesium-135 (¹³⁵Cs) is a long-lived fission product that serves as a critical tool in nuclear forensics for the attribution of nuclear material.[1] With a half-life of 2.3 million years, its persistence in the environment makes it a stable indicator long after shorter-lived isotopes have decayed.[2][3] Unlike the more commonly measured Cesium-137 (¹³⁷Cs), ¹³⁵Cs is a pure beta emitter, making its detection challenging by radiometric counting methods alone.[4][5] However, advancements in mass spectrometry have enabled precise measurements of the ¹³⁵Cs/¹³⁷Cs isotopic ratio. This ratio provides a unique "fingerprint" that can differentiate between various sources of nuclear contamination, such as fallout from nuclear weapons testing versus releases from nuclear power plant accidents.[5][6][7][8] The distinct production pathways and neutron capture cross-sections of the precursors to ¹³⁵Cs and ¹³⁷Cs in different neutron energy spectra lead to source-specific isotopic signatures.[2][9]

Key Applications

  • Source Attribution: Distinguishing between different sources of nuclear contamination, such as the Chernobyl and Fukushima accidents, and global fallout from weapons testing.[5][10][11]

  • Environmental Monitoring: Long-term tracking of radioactive contamination in various environmental matrices like soil, sediment, and biological samples.[6][11][12]

  • Nuclear Waste Management: Characterizing and quantifying ¹³⁵Cs in nuclear waste is crucial for assessing the long-term radiological risk associated with deep geological disposal.[1][13][14]

  • Treaty Verification and Safeguards: Analysis of ¹³⁵Cs/¹³⁷Cs ratios in debris can provide insights into the nature and origin of a nuclear event.[4]

Quantitative Data

The utility of this compound in nuclear forensics is grounded in the quantitative differences in its production and presence relative to other cesium isotopes from various sources.

Table 1: Nuclear Properties of Key Cesium Isotopes

IsotopeHalf-Life (t₁₂)Decay ModePrimary Emissions
¹³³Cs Stable--
¹³⁴Cs 2.065 yearsβ⁻, ECBeta, Gamma
¹³⁵Cs 2.3 x 10⁶ yearsβ⁻Beta[2][3]
¹³⁷Cs 30.08 yearsβ⁻Beta, Gamma[13]

Table 2: Thermal Fission Yields of Cesium Isotopes

IsotopeFission Yield from ²³⁵U (%)Fission Yield from ²³⁹Pu (%)
¹³³Cs 6.59~7.0
¹³⁵Cs 6.41~7.8
¹³⁷Cs 6.15~6.2
Fission yield data is sourced from multiple studies.[15][16][17]

Table 3: Characteristic ¹³⁵Cs/¹³⁷Cs Isotopic Ratios from Various Sources (Ratios are decay-corrected to a common date, e.g., March 11, 2011, for comparison)

Source of ContaminationCharacteristic ¹³⁵Cs/¹³⁷Cs RatioReference(s)
Fukushima Daiichi NPP Accident~0.35[5][10][11]
Chernobyl NPP Accident~0.50[5][6][10]
Global Fallout (Nuclear Weapons)~1.9 ± 0.2[5][10]
Nuclear Waste Treatment Pond~1.0[6]

Conceptual Diagrams

G cluster_fission Nuclear Fission cluster_135 Mass 135 Decay Chain cluster_137 Mass 137 Decay Chain U-235 U-235 Te-135 Te-135 U-235->Te-135 Fission Yield 6.4% Te-137 Te-137 U-235->Te-137 Fission Yield 6.1% Pu-239 Pu-239 Pu-239->Te-135 Pu-239->Te-137 I-135 I-135 Te-135->I-135 Xe-135 Xe-135 I-135->Xe-135 Cs-135 Cs-135 Xe-135->Cs-135 β⁻ decay (t½=9.14h) Xe-136 Xe-136 Xe-135->Xe-136 Neutron Capture (High σ) I-137 I-137 Te-137->I-137 β⁻ decay (short-lived) Xe-137 Xe-137 I-137->Xe-137 β⁻ decay (short-lived) Cs-137 Cs-137 Xe-137->Cs-137 β⁻ decay (short-lived)

G cluster_prep Sample Preparation cluster_sep Chemical Separation cluster_analysis Mass Spectrometry cluster_data Data Interpretation Collect Sample Collection (Soil, Sediment, etc.) Leach Acid Leaching/ Digestion Collect->Leach Precip Pre-concentration (e.g., AMP precipitation) Leach->Precip Chrom Ion Exchange Chromatography Precip->Chrom Elute Elution of Cs Fraction Chrom->Elute ICPMS ICP-MS/MS or TIMS Analysis Elute->ICPMS Ratio Measure Ion Intensities (m/z 135 & 137) ICPMS->Ratio Calc Calculate ¹³⁵Cs/¹³⁷Cs Ratio Ratio->Calc Compare Compare to Source Signatures Database Calc->Compare Attrib Source Attribution Compare->Attrib

G cluster_db Known Source Signature Database MeasuredRatio Measured ¹³⁵Cs/¹³⁷Cs Ratio from Sample Decision Comparison & Statistical Analysis MeasuredRatio->Decision SourceA Reactor A (e.g., Chernobyl) Ratio ≈ 0.5 SourceA->Decision SourceB Reactor B (e.g., Fukushima) Ratio ≈ 0.35 SourceB->Decision SourceC Weapons Fallout Ratio ≈ 1.9 SourceC->Decision Conclusion Probable Source Identified Decision->Conclusion

Experimental Protocols

The accurate determination of the ¹³⁵Cs/¹³⁷Cs isotopic ratio requires meticulous sample preparation to isolate cesium from a complex sample matrix and highly sensitive mass spectrometry techniques to overcome isobaric interferences.

Protocol 1: Sample Digestion and Cesium Pre-concentration

This protocol outlines the acid leaching of cesium from solid environmental samples and its initial concentration.

Materials:

  • Environmental sample (soil, sediment, ~10-60 g)

  • Aqua regia (3:1 mixture of concentrated HCl and HNO₃)

  • Ammonium molybdophosphate-polyacrylonitrile (AMP-PAN) resin

  • Ammonium chloride (NH₄Cl) solution (e.g., 5M)

  • Lithium Chloride (LiCl)

  • Deionized water (18.2 MΩ·cm)

  • Chromatography column

Procedure:

  • Leaching: Place the dried and homogenized sample into a beaker. Add aqua regia and heat gently to leach cesium from the sample matrix.[12]

  • Pre-concentration: After cooling and filtration, pass the acidic leachate through a column packed with AMP-PAN resin. Cesium will be selectively adsorbed.

  • Elution: Elute the adsorbed cesium from the AMP-PAN column using an NH₄Cl solution.[12]

  • Salt Removal: Add a small amount of LiCl to the eluate and evaporate it to dryness. The bulk of the NH₄Cl will be removed via sublimation.[12] The remaining residue is redissolved in a dilute acid (e.g., 0.1 M HNO₃) for further purification.

Protocol 2: Chromatographic Separation of Cesium

This protocol is critical for removing interfering elements, particularly Barium (¹³⁵Ba, ¹³⁷Ba), which has the same mass numbers as the target cesium isotopes.

Materials:

  • AG 50W-X8 cation exchange resin

  • Hydrochloric acid (HCl) solutions of varying molarity

  • Nitric acid (HNO₃) solutions of varying molarity

  • Pre-concentrated cesium fraction from Protocol 1

Procedure:

  • Column Preparation: Prepare a chromatography column with AG 50W-X8 resin, and condition it by washing with dilute HCl and then deionized water.

  • Sample Loading: Load the redissolved cesium fraction from Protocol 1 onto the column.

  • Washing (Interference Removal): Wash the column with dilute HCl to remove matrix elements. Barium and other interfering elements can be effectively removed during this step.[12][18] The precise molarity and volume of the acid wash must be optimized based on the sample matrix.

  • Cesium Elution: Elute the purified cesium fraction from the column using a higher concentration of acid, typically HNO₃.[18]

  • Final Preparation: Evaporate the final eluate to near dryness and reconstitute the residue in a small volume of dilute HNO₃ (e.g., 2%) for mass spectrometric analysis. The chemical yield for cesium using this method is typically greater than 85%.[12]

Protocol 3: Isotopic Analysis by Triple Quadrupole ICP-MS (ICP-MS/MS)

ICP-MS/MS is a powerful technique for measuring ¹³⁵Cs/¹³⁷Cs ratios, as it can effectively mitigate isobaric interferences from Barium.[11]

Instrumentation:

  • Triple Quadrupole Inductively Coupled Plasma Mass Spectrometer (ICP-MS/MS)

  • Reaction gas (e.g., N₂O or O₂)

Procedure:

  • Instrument Tuning: Tune the ICP-MS/MS for sensitivity and stability using a standard tuning solution.

  • Interference Removal in Reaction Cell: Introduce the purified sample into the plasma. In the mass spectrometer, guide the ion beam containing Cs⁺ and any residual Ba⁺ into the first quadrupole (Q1).

  • Set Q1 to only allow ions with mass-to-charge ratios (m/z) of 135 and 137 to pass into the reaction cell (Q2).

  • Introduce a reaction gas like N₂O into the reaction cell. Barium ions (Ba⁺) are more reactive and will form oxides (e.g., BaO⁺), shifting their mass. Cesium ions (Cs⁺) are largely unreactive and will pass through without a mass shift.[5][12]

  • Mass Filtering: Set the third quadrupole (Q3) to measure the unreacted ions at m/z 135 and 137, which now correspond almost exclusively to ¹³⁵Cs⁺ and ¹³⁷Cs⁺.

  • Data Acquisition: Measure the ion intensities for ¹³⁵Cs and ¹³⁷Cs. The ratio of these intensities, corrected for instrument mass bias, gives the isotopic ratio. A total suppression of Ba interference by a factor of up to 2 x 10⁻¹² can be achieved.[12]

  • Quantification: The concentration of ¹³⁵Cs can be determined using isotope dilution, by spiking the sample with a known amount of a different cesium isotope or by using the known concentration of ¹³⁷Cs (previously determined by gamma spectrometry) in the sample as an internal standard.[12]

References

Troubleshooting & Optimization

overcoming isobaric interference of Barium-135 in Cesium-135 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of Cesium-135 (¹³⁵Cs), specifically addressing the common issue of isobaric interference from Barium-135 (¹³⁵Ba).

Troubleshooting Guide

Problem: High or Unstable Background Signal at m/z 135

Q1: I am observing a persistently high background signal at the mass-to-charge ratio (m/z) of 135, which I suspect is due to Barium-135 interference. How can I confirm this and what are the initial steps to resolve it?

A1: First, confirm the presence of Barium in your sample matrix. Analyze a sample blank and a standard solution containing Barium to observe the signal at m/z 135. If the signal increases with the Barium standard, ¹³⁵Ba interference is likely.

Initial Troubleshooting Steps:

  • Optimize Instrumental Parameters: If using an Inductively Coupled Plasma Mass Spectrometer with a collision/reaction cell (ICP-MS/MS), ensure the reaction gas parameters are correctly set. For instance, using Nitrous Oxide (N₂O) as a reaction gas can effectively reduce Barium interference.[1][2][3][4]

  • Sample Preparation Review: Re-evaluate your sample digestion and preparation methods. Inadequate separation of Cesium from matrix elements is a primary cause of interference.

  • Chemical Separation: Implement a chemical separation step prior to analysis to remove Barium from your sample. Techniques like cation exchange chromatography or selective adsorption are highly effective.[5][6]

Problem: Inconsistent ¹³⁵Cs Readings Across Replicate Samples

Q2: My replicate analyses of the same sample are showing significant variation in ¹³⁵Cs concentration. What could be causing this inconsistency?

A2: Inconsistent readings can stem from incomplete separation of Barium or from matrix effects influencing the ionization of Cesium.

Troubleshooting Steps:

  • Evaluate Separation Efficiency: Your chemical separation method may not be robust enough. The efficiency of Barium removal should be validated. A decontamination factor of greater than 10⁷ for Barium is often required for accurate analysis.[2][3][4]

  • Matrix Effects: High concentrations of other elements in your sample matrix can suppress the ionization of Cesium in the plasma source, leading to variable results. Diluting your sample or improving the matrix separation can mitigate these effects.

  • Internal Standard: Ensure you are using an appropriate internal standard to correct for instrumental drift and matrix-induced signal suppression.

Frequently Asked Questions (FAQs)

Q3: What are the primary methods to overcome the isobaric interference of ¹³⁵Ba on ¹³⁵Cs analysis?

A3: There are two main strategies to combat this interference:

  • Chemical Separation: This involves physically removing Barium from the sample before it is introduced into the mass spectrometer. Common techniques include:

    • Cation Exchange Chromatography: Using resins like AG50W-X8 to separate Cs⁺ from Ba²⁺ based on their different affinities for the resin.[2][7]

    • Selective Adsorption: Employing materials like ammonium molybdophosphate (AMP) which are highly selective for Cesium.[2][6][8]

    • Solvent Extraction: Using specific extractants like BOBCalixC6 that can selectively bind Cesium ions.[9]

  • Instrumental Techniques: Modern mass spectrometers offer in-situ methods to differentiate between ¹³⁵Cs⁺ and ¹³⁵Ba⁺:

    • Collision/Reaction Cell (CRC) Technology in ICP-MS/MS: This is a powerful technique where a reaction gas, typically N₂O, is introduced into a cell within the mass spectrometer.[1][10] Barium ions react with the gas to form oxides (e.g., ¹³⁵Ba¹⁶O⁺), shifting their mass to m/z 151, while Cesium ions do not react and are detected at their original mass of 135.[9]

    • Laser Ionization Mass Spectrometry (LIMS): This technique can be optimized to selectively ionize Cesium over Barium, thus reducing the interference in the first place.[10]

Q4: Can you provide a summary of the effectiveness of different interference removal techniques?

A4: The effectiveness of various techniques can be quantified by decontamination factors for chemical separation and by suppression factors within the mass spectrometer.

TechniqueParameterReported ValueReference
Chemical Separation
AMP-PAN & AG50W-X8 ChromatographyBarium Decontamination Factor> 4 x 10⁷[2][3][4]
AMP & Ion Exchange ChromatographyBarium Decontamination Factor10⁴ - 10⁵[8]
Instrumental Technique
ICP-MS/MS with N₂O Reaction GasBarium Signal Suppression8 x 10⁻⁵[1][2][3][4]
Combined Separation & ICP-MS/MSTotal Barium Suppression2 x 10⁻¹²[1][2][3][4]

Q5: What are the key considerations when developing a chemical separation protocol for Cs and Ba?

A5: When developing a separation protocol, consider the following:

  • Sample Matrix: The complexity of your sample matrix will dictate the necessary rigor of the separation. Environmental samples like soil and sediment require more extensive cleanup than simpler aqueous samples.[11]

  • Resin/Sorbent Selection: Choose a material with high selectivity for Cesium or high capacity for Barium and other interfering elements.

  • Eluent Chemistry: The choice and concentration of acids or other reagents used to elute your sample from the column are critical for achieving a clean separation.

  • Method Validation: Always validate your separation method using certified reference materials or spiked samples to determine the recovery of Cesium and the removal efficiency of Barium.

Experimental Protocols

Protocol 1: Chemical Separation using Cation Exchange Chromatography

This protocol provides a general methodology for the separation of Cesium from Barium using AG50W-X8 cation exchange resin.

  • Sample Preparation: Digest the sample using an appropriate acid mixture (e.g., aqua regia for solid samples) and evaporate to near dryness.[2][3][4] Re-dissolve the residue in a dilute acid solution (e.g., 0.8 M HCl).[7]

  • Column Preparation: Prepare a column with AG50W-X8 resin (200-400 mesh). Pre-condition the column by washing with high-purity acid and then equilibrating with the same dilute acid solution as the sample.

  • Sample Loading: Load the re-dissolved sample onto the column.

  • Elution of Matrix and Barium: Elute the column with a specific concentration of acid (e.g., 2.5 M HCl) to remove matrix elements and Barium.[12][13] Collect this fraction for waste. The volume of eluent will need to be optimized based on column dimensions and sample matrix.

  • Elution of Cesium: Elute the Cesium from the column using a different eluent, often a higher concentration of acid or a different acid altogether (e.g., 2.0 M HNO₃).[13]

  • Sample Collection: Collect the Cesium-containing fraction for analysis by ICP-MS.

Protocol 2: Interference Removal using ICP-MS/MS with a Reaction Cell

This protocol outlines the general steps for using an ICP-MS/MS system to analyze ¹³⁵Cs in the presence of ¹³⁵Ba.

  • Instrument Tuning: Tune the ICP-MS/MS according to the manufacturer's specifications to ensure optimal sensitivity and stability.

  • Reaction Cell Setup: Introduce N₂O gas into the collision/reaction cell.[1][2][3][4]

  • Gas Flow Optimization: Optimize the flow rate of the N₂O gas. A typical starting point is around 0.7 mL/min.[1][2][3][4] The goal is to maximize the reaction of Ba⁺ with N₂O while minimizing any reaction or signal loss of Cs⁺.

  • Quadrupole Settings:

    • Set the first quadrupole (Q1) to only allow ions with m/z = 135 to enter the reaction cell.

    • In the reaction cell, Ba⁺ reacts to form BaO⁺ (m/z 151).

    • Set the second quadrupole (Q2) to detect ions at m/z = 135. Since the ¹³⁵Ba⁺ has been converted to ¹³⁵BaO⁺, only ¹³⁵Cs⁺ will be detected.

  • Analysis: Analyze blanks, standards, and samples under the optimized conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_separation Chemical Separation cluster_analysis ICP-MS/MS Analysis Sample Initial Sample Digestion Acid Digestion Sample->Digestion Redissolution Redissolution in dilute acid Digestion->Redissolution Column Cation Exchange Column Redissolution->Column Elute_Ba Elute Ba and Matrix Column->Elute_Ba 2.5M HCl Elute_Cs Elute Cs Column->Elute_Cs 2.0M HNO3 Waste Waste Elute_Ba->Waste ICPMS ICP-MS/MS Instrument Elute_Cs->ICPMS Analysis ¹³⁵Cs Measurement ICPMS->Analysis reaction_cell_logic cluster_input Ions from Plasma cluster_q1 Q1 (Mass Filter) cluster_crc Collision/Reaction Cell cluster_q2 Q2 (Mass Filter) cluster_detector Detector Cs135_in ¹³⁵Cs⁺ Q1 Select m/z = 135 Cs135_in->Q1 Ba135_in ¹³⁵Ba⁺ Ba135_in->Q1 CRC Reaction with N₂O gas Q1->CRC Cs135_out ¹³⁵Cs⁺ (unreactive) CRC->Cs135_out Ba135_reacted ¹³⁵BaO⁺ (m/z 151) CRC->Ba135_reacted Q2 Select m/z = 135 Cs135_out->Q2 Rejected Rejected Ba135_reacted->Rejected Detector Signal Measured Q2->Detector

References

Technical Support Center: Improving Detection Limits for Cesium-135

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working to improve the detection limits of Cesium-135 (135Cs) in low-activity samples. The content addresses common challenges and provides detailed experimental protocols and workflows.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to detect in low-activity samples?

A1: The detection of 135Cs is challenging for several reasons. It has a very long half-life (approximately 2.3 million years) and is a pure beta emitter with low energy, which makes it difficult to measure using common radiometric methods like gamma spectrometry.[1][2][3] These radiometric techniques are, however, highly effective for other cesium isotopes like 137Cs and 134Cs.[3] The primary challenge for the more sensitive mass spectrometry methods is the presence of isobaric interferences.[2][3]

Q2: What are the primary analytical techniques for sensitive 135Cs detection?

A2: Mass spectrometry (MS) is the preferred method for detecting low levels of 135Cs due to its high sensitivity.[4] The most prominent techniques include:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Especially triple quadrupole ICP-MS (ICP-MS/MS), which is a powerful tool for removing interferences.[2][4]

  • Thermal Ionization Mass Spectrometry (TIMS): A highly precise technique for isotope ratio measurements.[5][6]

  • Accelerator Mass Spectrometry (AMS): An ultra-sensitive technique capable of detecting trace isotopes, often combined with specialized methods to remove isobars.[7][8]

Q3: What is the most significant challenge in the mass spectrometric analysis of 135Cs?

A3: The most critical challenge is isobaric interference from stable Barium-135 (135Ba), which has the same mass-to-charge ratio as 135Cs.[2][3][7] Similarly, 137Ba interferes with 137Cs measurements. Effective removal of barium is essential for accurate quantification.[3]

Q4: How can I overcome Barium interference?

A4: A two-pronged approach is necessary:

  • Chemical Separation: Prior to analysis, barium must be chemically separated from cesium. This is most commonly achieved using cation exchange chromatography.[1][3][9]

  • Instrumental Techniques: Modern mass spectrometers have built-in methods to reduce interference. For example, in triple quadrupole ICP-MS (ICP-MS/MS), a reaction gas like nitrous oxide (N₂O) can be introduced into a reaction cell. Barium reacts with the gas to form an oxide, shifting its mass, while cesium passes through largely unreacted, allowing for interference-free detection.[2][9]

Q5: What is "peak tailing" and how does it affect my 135Cs measurement?

A5: Peak tailing occurs when the signal from the highly abundant stable 133Cs isotope spreads into the adjacent mass channel for 135Cs, artificially elevating the background signal and worsening detection limits.[3][4] This is a significant issue in low-level analysis. Using instruments with high abundance sensitivity, such as TIMS or AMS, and ensuring the complete chemical separation of cesium from the bulk sample matrix can mitigate this effect.[4]

Q6: What is the purpose of using Ammonium Molybdophosphate (AMP) in sample preparation?

A6: Ammonium Molybdophosphate (AMP) is a material used for its high selectivity in adsorbing cesium.[9][10] It is particularly useful as an initial pre-concentration step to isolate and concentrate cesium from large volumes of complex environmental samples like soil or seawater, thereby improving the chances of detection in subsequent analysis.[9][11]

Troubleshooting Guide

Problem: High background signal at m/z 135.

Possible CauseRecommended Solution
Incomplete Barium Removal Optimize the cation exchange chromatography step. Verify the resin type (e.g., AG 50W-X8), bed volume, and eluent composition and volume. Ensure the sample load does not exceed the column's capacity.[9]
Polyatomic Interferences Polyatomic ions (e.g., ⁹⁵Mo⁴⁰Ar⁺, ¹¹⁹SnO⁺) can interfere with cesium isotopes.[2] Implement an additional anion exchange chromatography step to remove interfering elements like Molybdenum (Mo), Tin (Sn), and Antimony (Sb).
Peak Tailing from ¹³³Cs The signal from stable ¹³³Cs may be overwhelming the detector. Use an instrument with higher abundance sensitivity (e.g., TIMS, AMS).[4] If using ICP-MS, ensure instrument settings are optimized for minimal peak tailing.
Contamination Cross-contamination from previous samples or lab reagents can elevate background. Implement a rigorous cleaning protocol for all labware and instrument components. Run procedural blanks to identify the source of contamination.[7][8]

Problem: Low or no ¹³⁵Cs signal is detected.

Possible CauseRecommended Solution
Poor Cesium Recovery The chemical separation process may have a low yield. Use the intrinsic ¹³⁷Cs in the sample as an internal standard; measure its activity via gamma spectrometry before and after the chemical separation to accurately calculate the chemical yield for cesium.[9]
Ionization Suppression Other elements in the final sample solution, such as Rubidium (Rb), can inhibit the ionization of cesium in the mass spectrometer's source, reducing the signal.[6] Ensure the purification process effectively removes such elements.
Insufficient Sample Size The concentration of ¹³⁵Cs in the original sample may be below the method's detection limit for the processed sample size. Increase the initial mass or volume of the sample and scale the pre-concentration and separation steps accordingly.[12]

Comparison of Detection Limits

The following table summarizes reported detection limits for 135Cs using various advanced analytical methods.

Analytical MethodReported Detection Limit for ¹³⁵CsSample MatrixReference
ICP-MS2 fg/mL (0.1 µBq/mL)Standard Solution[3][13]
ETV-ICP-MS0.2 pg/mL (10 µBq/mL)Spiked Samples[14]
ICP-MS/MS (Triple Quadrupole)9.1 x 10⁻¹⁷ g/g60g Solid Samples[9]
ICP-MS/MS (Triple Quadrupole)1.5 x 10⁻¹⁶ g/LSeawater[11]
AMS with ILIAMSBlank levels of ¹³⁵Cs/¹³³Cs ≈ 6 × 10⁻¹²Reference Material[7]

Experimental Protocols & Visualizations

General Experimental Workflow

The overall process for detecting ultra-trace levels of 135Cs involves several critical stages, from initial sample preparation to final instrumental analysis. Each step is designed to concentrate the analyte and remove interfering species.

G cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis Sample 1. Environmental Sample (Soil, Water, etc.) Leaching 2. Acid Leaching (e.g., Aqua Regia) Sample->Leaching Precon 3. Cs Pre-concentration (AMP Column) Leaching->Precon Elution 4. Selective Elution (e.g., NH₄Cl) Precon->Elution Purify 5. Cation Exchange (AG 50W-X8) Remove Ba, etc. Elution->Purify Analysis 6. ICP-MS/MS Measurement (N₂O Reaction Gas) Purify->Analysis Data 7. Data Processing & Quantification Analysis->Data

Caption: General workflow for 135Cs analysis in low-level samples.

Detailed Protocol: Cesium Separation and ICP-MS/MS Analysis

This protocol is a generalized procedure based on methodologies developed for ultralow-level 135Cs detection in environmental solid samples.[9]

  • Sample Leaching:

    • Weigh an appropriate amount of the solid sample (e.g., 10-60 g) into a beaker.

    • Add aqua regia (a mixture of nitric acid and hydrochloric acid) to leach cesium from the sample matrix.

    • Heat the mixture to facilitate the release of cesium.

    • After leaching, centrifuge and filter the solution to separate the leachate from the solid residue.

  • Cesium Pre-concentration on AMP-PAN Column:

    • Prepare a column packed with AMP-PAN resin.

    • Pass the leachate from Step 1 through the AMP-PAN column. Cesium will be selectively adsorbed onto the resin.

    • Wash the column with dilute nitric acid to remove non-adsorbed matrix components.

  • Elution and Removal of Eluent:

    • Elute the adsorbed cesium from the AMP-PAN column using an ammonium chloride (NH₄Cl) solution.[9]

    • Collect the eluate, which now contains the concentrated cesium fraction.

    • Remove the excess NH₄Cl from the eluate by sublimation in the presence of a small amount of lithium chloride (LiCl).[9]

  • Purification by Cation Exchange Chromatography:

    • Prepare a column with AG 50W-X8 cation exchange resin.

    • Load the residue from Step 3, dissolved in a small amount of dilute acid, onto the column.

    • Wash the column with a specific concentration of hydrochloric acid (HCl) to elute and discard interfering cations, most importantly barium (Ba²⁺).

    • Elute the purified cesium fraction from the column using a higher concentration of HCl.

  • Measurement by ICP-MS/MS:

    • Prepare the final purified cesium fraction in a dilute nitric acid solution for analysis.

    • Introduce the sample into the triple quadrupole ICP-MS.

    • Set the first quadrupole (Q1) to pass ions with m/z = 135 and 137.

    • Introduce nitrous oxide (N₂O) as a reaction gas into the second quadrupole (Q2, the collision/reaction cell) at an optimized flow rate (e.g., ~0.7 mL/min).[9] Isobaric ¹³⁵Ba⁺ will react to form ¹³⁵BaO⁺ (at m/z 151), while ¹³⁵Cs⁺ passes through unreacted.

    • Set the third quadrupole (Q3) to again monitor m/z = 135 and 137, now free from the original barium interference.

    • Quantify the ¹³⁵Cs concentration using an external calibration curve or by using the recovery-corrected ¹³⁷Cs as an internal standard.

Troubleshooting Logic for High Background

When encountering a high background signal, a systematic approach is needed to isolate the cause. The following diagram illustrates a logical troubleshooting pathway.

G Start High Background Signal at m/z 135? CheckBa Analyze sample for Barium concentration. Start->CheckBa IsBaHigh Is Ba level high? CheckBa->IsBaHigh OptimizeChroma SOLUTION: Optimize Cation Exchange Chromatography. IsBaHigh->OptimizeChroma  Yes CheckPoly Review potential for polyatomic interferences (Mo, Sn, Sb). IsBaHigh->CheckPoly No IsPolyHigh Are interferents present in matrix? CheckPoly->IsPolyHigh AddAnion SOLUTION: Add Anion Exchange Step to Purification. IsPolyHigh->AddAnion  Yes PeakTailing CAUSE: Likely ¹³³Cs Peak Tailing. IsPolyHigh->PeakTailing No

Caption: Troubleshooting logic for high background at m/z 135.

References

minimizing contamination in Cesium-135 sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing contamination during Cesium-135 (¹³⁵Cs) sample preparation for analysis, particularly by mass spectrometry techniques such as ICP-MS.

Troubleshooting Guide

Question: My ¹³⁵Cs measurements are showing unexpectedly high background signals at the m/z 135 position. What is the likely cause and how can I fix it?

Answer: The most probable cause is isobaric interference from Barium-135 (¹³⁵Ba), a stable isotope with the same mass number.[1][2][3] Barium is a common environmental element and can be introduced as a contaminant during sample collection or preparation.

Troubleshooting Steps:

  • Review Your Chemical Separation Protocol: Insufficient removal of barium is a primary issue.[1] Ensure your chemical separation procedure is robust. Techniques like ion exchange chromatography are essential for separating cesium from barium.[4][5][6]

  • Optimize ICP-MS/MS Reaction Gas: If using a triple quadrupole ICP-MS, the use of a reaction gas like nitrous oxide (N₂O) can significantly suppress barium interference.[4][7][8] An inadequate flow rate or incorrect gas can lead to poor suppression.

  • Check Reagent Purity: Barium contamination can be introduced through reagents.[1] Use high-purity acids and water for all dilutions and preparations.

  • Implement a Barium Removal Step: If not already part of your protocol, incorporate a specific barium removal step. Cation exchange chromatography is effective for this purpose.[4][5]

Question: I am observing unexpected peaks and high background noise across the mass spectrum, not just at m/z 135. What could be the source?

Answer: This suggests broader contamination issues, potentially from polyatomic interferences or other elemental contaminants. Common sources include Molybdenum (Mo), Tin (Sn), and Antimony (Sb), which can form polyatomic ions that interfere with cesium measurements.[2][3][4][5]

Troubleshooting Steps:

  • Evaluate Sample Digestion: Incomplete digestion of the sample matrix can leave organic residues that interfere with analysis. Ensure your digestion method is appropriate for your sample type.

  • Purify with Ion Exchange Resins: Use a combination of anion and cation exchange resins to remove a wider range of interfering elements.[2] For example, an anion exchange resin can be used to remove interfering elements like Mo, Sb, and Sn.[2]

  • Clean Laboratory Ware: Thoroughly clean all labware used in sample preparation. Leaching of contaminants from glassware or plasticware can be a significant source of interference.

  • Analyze Blanks: Prepare and analyze method blanks alongside your samples. This will help identify if the contamination is coming from your reagents or the preparation process itself.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in ¹³⁵Cs sample preparation?

A1: The main sources of contamination are:

  • Isobaric Interferences: Primarily from stable isotopes of barium (¹³⁵Ba and ¹³⁷Ba) which have the same mass as cesium isotopes.[1][2][3]

  • Polyatomic Interferences: Formed in the plasma of the ICP-MS from elements like Molybdenum (⁹⁵Mo⁴⁰Ar⁺, ⁹⁷Mo⁴⁰Ar⁺), Tin (¹¹⁹Sn¹⁶O⁺), and Antimony (¹²¹Sb¹⁶O⁺).[2][3]

  • Cross-Contamination: From previously analyzed samples with high cesium concentrations or from contaminated labware.

  • Reagent Impurities: Introduction of interfering elements through acids, water, and other reagents used in the preparation process.[1]

Q2: How can I effectively remove barium interference?

A2: A multi-faceted approach is recommended:

  • Chemical Separation: Employing cation exchange chromatography is a highly effective method for separating cesium from barium.[4][5] Materials like AG50W-X8 resin have shown high decontamination factors for barium.[4]

  • Selective Adsorption: Using materials like ammonium molybdophosphate (AMP) can selectively adsorb cesium, separating it from the bulk matrix and some interfering elements.[2][5]

  • Instrumental Techniques: Utilizing a triple quadrupole ICP-MS (ICP-MS/MS) with a reaction gas such as N₂O can chemically resolve the barium interference from the cesium signal.[4][7][8]

Q3: What are typical chemical yields for cesium separation, and how can I improve them?

A3: Chemical yields for cesium separation are typically above 80-85%.[4][5] To improve yields:

  • Ensure complete sample digestion to release all cesium from the matrix.

  • Optimize the elution conditions (e.g., acid concentration, volume) for the ion exchange columns.

  • Use ¹³⁷Cs, if present in the sample and measured by gamma spectrometry, as an internal standard to correct for chemical recovery.[4]

Q4: Is it necessary to use a clean room for ¹³⁵Cs sample preparation?

A4: While a full clean room is not always mandatory, it is highly recommended to work in a clean environment to minimize airborne contamination, especially when dealing with ultra-trace levels of ¹³⁵Cs. At a minimum, a laminar flow hood should be used for critical steps like reagent preparation and sample aliquoting.

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on the effectiveness of different separation and analysis techniques.

ParameterMethodValueReference
Barium Decontamination Factor Cation Exchange Chromatography (AG50W-X8)> 4 x 10⁷[4]
Molybdenum Decontamination Factor Cation Exchange Chromatography (AG50W-X8)> 4 x 10⁵[4]
Barium Suppression with N₂O ICP-MS/MS Reaction Gas8 x 10⁻⁵[4]
Overall Barium Suppression Chemical Separation + ICP-MS/MS2 x 10⁻¹²[4]
Cesium Chemical Yield AMP-PAN & AG50W-X8 Chromatography> 85%[4]
¹³⁵Cs Detection Limit ICP-MS/MS (for 60g samples)9.1 x 10⁻¹⁷ g/g[4]

Experimental Protocols

Protocol 1: Cesium Separation from Environmental Samples using AMP and Cation Exchange Chromatography

This protocol is adapted from methodologies described for the analysis of ultralow-level ¹³⁵Cs in environmental samples.[4][5]

  • Sample Leaching:

    • Leach the solid sample with aqua regia to release cesium.

  • Pre-concentration with AMP-PAN:

    • Pass the leachate through an AMP-PAN column to selectively adsorb cesium.

  • Elution:

    • Elute the adsorbed cesium from the AMP-PAN column using an NH₄Cl solution.

  • Removal of NH₄Cl:

    • Remove the excess NH₄Cl from the eluate by sublimation.

  • Cation Exchange Chromatography:

    • Load the sample onto an AG50W-X8 cation exchange column.

    • This step removes remaining interfering elements such as barium, molybdenum, tin, and antimony.

  • Final Elution and Preparation for ICP-MS:

    • Elute the purified cesium from the cation exchange column.

    • Prepare the final solution in a suitable acid matrix for ICP-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Sample Environmental Sample (Soil, Sediment) Leaching Acid Leaching (Aqua Regia) Sample->Leaching AMP_Column AMP-PAN Column (Cs Adsorption) Leaching->AMP_Column Elution1 Elution (NH4Cl) AMP_Column->Elution1 Sublimation Sublimation of NH4Cl Elution1->Sublimation Cation_Exchange Cation Exchange (AG50W-X8) Sublimation->Cation_Exchange Interference_Removal Removal of Ba, Mo, Sn, Sb Cation_Exchange->Interference_Removal Elution2 Final Cs Elution Cation_Exchange->Elution2 ICPMS ICP-MS/MS Analysis Elution2->ICPMS Data 135Cs Data ICPMS->Data

Caption: Workflow for this compound sample preparation and analysis.

Troubleshooting_Contamination Start High Background Signal Detected Check_Mass Is the signal primarily at m/z 135? Start->Check_Mass Barium_Issue Likely Ba-135 Isobaric Interference Check_Mass->Barium_Issue Yes Polyatomic_Issue Potential Polyatomic or General Contamination Check_Mass->Polyatomic_Issue No Action_Ba1 Review Cation Exchange Protocol Barium_Issue->Action_Ba1 Action_Ba2 Optimize ICP-MS/MS Reaction Gas (N2O) Barium_Issue->Action_Ba2 Action_Ba3 Verify Reagent Purity Barium_Issue->Action_Ba3 Action_Poly1 Evaluate Sample Digestion Efficiency Polyatomic_Issue->Action_Poly1 Action_Poly2 Implement Anion/Cation Exchange Purification Polyatomic_Issue->Action_Poly2 Action_Poly3 Analyze Method Blanks Polyatomic_Issue->Action_Poly3

Caption: Troubleshooting logic for high background signals.

References

Technical Support Center: Optimizing ICP-MS for ¹³⁵Cs Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in the accurate measurement of Cesium-135 (¹³⁵Cs) by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Frequently Asked Questions (FAQs)

Q1: Why is the measurement of ¹³⁵Cs challenging?

A1: The measurement of ¹³⁵Cs is difficult for several reasons. It is a pure beta emitter with low energy, making it hard to detect by radiometric methods.[1] In mass spectrometry, its measurement is complicated by its typically low concentrations in environmental and biological samples and, most importantly, by the presence of isobaric (same mass) interference from naturally occurring Barium-135 (¹³⁵Ba).[1][2][3] Additionally, the abundant stable isotope ¹³³Cs can cause peak tailing that overlaps with the ¹³⁵Cs signal, further complicating accurate quantification.[3]

Q2: What is the primary interference when measuring ¹³⁵Cs with ICP-MS?

A2: The most significant challenge is the direct isobaric interference from ¹³⁵Ba, an isotope of naturally occurring barium.[1][3] Because ¹³⁵Cs and ¹³⁵Ba have the same nominal mass, a standard quadrupole ICP-MS cannot distinguish between them. This necessitates either rigorous chemical separation of barium from cesium before analysis or the use of advanced instrumental techniques.[3]

Q3: What is the significance of the ¹³⁵Cs/¹³⁷Cs isotopic ratio?

A3: The ¹³⁵Cs/¹³⁷Cs ratio is a powerful forensic tool used to identify the source of radioactive contamination.[2][3] This ratio varies depending on the origin, such as fallout from nuclear weapons testing, specific nuclear reactor accidents (e.g., Chernobyl, Fukushima), or authorized discharges from nuclear facilities.[2][3] Measuring this ratio allows scientists to trace contamination back to its source.[2]

Q4: What kind of detection limits can be expected for ¹³⁵Cs analysis?

A4: With optimized methods, modern ICP-MS instruments can achieve extremely low detection limits. For instance, using triple quadrupole ICP-MS (ICP-MS/MS) combined with chemical separation, detection limits as low as 9.1 x 10⁻¹⁷ g/g have been achieved for 60-gram samples.[4] For water samples, detection limits in the range of 2 femtograms/mL (fg/mL) have been reported.[5]

Troubleshooting Guide: Interference & Sensitivity

This section addresses common problems encountered during ¹³⁵Cs analysis.

Q5: My ¹³⁵Cs signal is unexpectedly high and inconsistent. What is the likely cause?

A5: An unexpectedly high signal for ¹³⁵Cs is almost always due to unresolved isobaric interference from ¹³⁵Ba. Barium is a common environmental element and can be present in sample matrices at concentrations orders of magnitude higher than ¹³⁵Cs. The workflow below can help diagnose and solve this issue.

G start High ¹³⁵Cs Signal Detected check_ba Action: Analyze sample for ¹³⁸Ba or other Ba isotopes. start->check_ba ba_present Is Barium present at significant levels? check_ba->ba_present implement_removal Implement Ba Removal Strategy ba_present->implement_removal Yes no_ba Result: Interference is not Ba. Investigate other polyatomic interferences (e.g., Sn, Sb, Mo) or contamination. ba_present->no_ba No instrumental Option 1: Instrumental (ICP-MS/MS with Reaction Gas) implement_removal->instrumental chemical Option 2: Chemical Separation (Chromatography) implement_removal->chemical verify Verify Removal: Re-analyze sample for Ba and ¹³⁵Cs instrumental->verify chemical->verify

Diagram 1: Troubleshooting workflow for high ¹³⁵Cs signals.

Q6: How can I effectively remove barium interference?

A6: There are two primary strategies: instrumental methods and chemical separation. Often, a combination of both is used for ultra-trace analysis.

  • Instrumental Method (Collision/Reaction Cell): Modern ICP-MS/MS systems can use a reaction gas in the collision/reaction cell (CRC) to eliminate interferences. Nitrous oxide (N₂O) is highly effective; it reacts with Ba⁺ ions but not Cs⁺ ions, allowing for the separation of the isotopes.[4] Using N₂O as a reaction gas can suppress Ba interference by a factor of up to 8 x 10⁻⁵.[4] Other gases like ammonia (NH₃) have also been used successfully.[6]

  • Chemical Separation: This involves chromatographically separating cesium from barium before introducing the sample into the ICP-MS. This is crucial for samples with very high barium content. Cation exchange resins like AG50W-X8 are highly effective at retaining cesium while allowing barium to be washed away.[4]

Q7: My ¹³⁵Cs signal is very low or noisy. How can I improve sensitivity?

A7: Low sensitivity can be a major hurdle due to the trace-level concentrations of ¹³⁵Cs.

  • Optimize Sample Introduction: Use a high-efficiency or desolvating nebulizer to increase the amount of analyte reaching the plasma.[5]

  • Tune Plasma Conditions: Adjust plasma parameters such as RF power and gas flow rates to ensure robust and stable plasma, which is critical for analyzing complex matrices.[7] A robust plasma is often indicated by a low Cerium Oxide ratio (CeO⁺/Ce⁺), typically around 1.0-1.5%.[7]

  • Check Sample Introduction Components: Ensure peristaltic pump tubing is not worn and that the nebulizer is not clogged.[8][9] Visually inspect the aerosol inside the spray chamber for consistency.[10]

  • Increase Dwell Time: Increase the signal integration (dwell) time on m/z 135 to improve the signal-to-noise ratio, but be mindful of increasing total analysis time.

  • Minimize Contamination: Use ultra-clean labware, high-purity reagents, and regularly run blank samples to check for contamination that could elevate the background noise.[11]

Quantitative Data Summary

Table 1: Common Interferences for ¹³⁵Cs and ¹³⁷Cs Measurement

Target IsotopePrimary Isobaric InterferenceOther Potential InterferencesMitigation Strategy
¹³⁵Cs ¹³⁵Ba⁺Peak Tailing from ¹³³Cs⁺, Polyatomic ions (e.g., ⁹⁵Mo⁴⁰Ar⁺, ¹¹⁹Sn¹⁶O⁺)Chemical Separation (e.g., AG50W-X8 resin) + ICP-MS/MS with reaction gas (N₂O)[4]
¹³⁷Cs ¹³⁷Ba⁺Polyatomic ions (e.g., ¹²¹Sb¹⁶O⁺)Chemical Separation + ICP-MS/MS with reaction gas (N₂O)[4]

Table 2: Typical ICP-MS/MS Operating Parameters for ¹³⁵Cs Analysis

ParameterTypical SettingPurpose
RF Power 1550 WMaintains a robust plasma to handle complex sample matrices.[12]
Plasma Gas Flow 15 L/minSustains the plasma.[12]
Carrier Gas Flow ~0.7-1.0 L/minTransports the sample aerosol to the plasma; optimized for sensitivity.[8]
Reaction Gas (N₂O) Flow ~0.7 mL/minReacts with Ba⁺ ions to remove isobaric interference.[4]
Dwell Time 100-500 msSignal integration time per measurement; longer times improve precision.

Experimental Protocols & Workflows

A successful analysis of ¹³⁵Cs requires a multi-step approach involving sample preparation, chemical separation, and finally, instrumental analysis.

G cluster_prep Sample Preparation cluster_sep Chemical Separation cluster_analysis ICP-MS/MS Analysis sample 1. Sample Collection (Soil, Water, Biological) digest 2. Acid Digestion (e.g., Aqua Regia) sample->digest precon 3. Pre-concentration (e.g., AMP-PAN resin) digest->precon load 4. Load onto Cation Exchange Column (AG50W-X8) precon->load wash 5. Elute Ba and Matrix (e.g., with HCl) load->wash elute 6. Elute Purified Cs (e.g., with higher molarity acid) wash->elute icpms 7. Introduce Sample into ICP-MS/MS elute->icpms react 8. Remove Residual Ba with Reaction Gas (N₂O) icpms->react measure 9. Measure ¹³⁵Cs and ¹³⁷Cs react->measure

Diagram 2: General experimental workflow for ¹³⁵Cs analysis.
Protocol 1: Acid Leaching for Soil & Sediment Samples

This protocol is adapted from methods developed for ultralow level ¹³⁵Cs determination.[4]

  • Sample Preparation: Weigh an appropriate amount of dried and homogenized sample (e.g., 10-60 g) into a beaker.[4]

  • Acid Leaching: Add a sufficient volume of aqua regia (a 3:1 mixture of concentrated HCl and HNO₃) to fully submerge the sample.

  • Digestion: Heat the mixture on a hot plate at a controlled temperature (e.g., 150-200 °C) for several hours until the digestion is complete.

  • Filtration: Allow the sample to cool, then dilute with ultrapure water and filter to remove any remaining solid particles. The resulting liquid is ready for pre-concentration and separation steps.

Protocol 2: Chromatographic Separation of Cesium from Barium

This protocol uses a cation exchange resin to isolate Cs.[4][13]

  • Column Preparation: Prepare a column with a suitable cation exchange resin (e.g., AG50W-X8, 200-400 mesh).[4] Pre-condition the column by washing it with dilute acid (e.g., 0.5 M HCl).[13]

  • Sample Loading: Load the acidic sample digest onto the column. Cesium and Barium will be retained by the resin.

  • Matrix and Barium Elution: Wash the column with a specific concentration of acid (e.g., 2.5 M HCl) to elute the majority of matrix elements, including barium.[13] The exact molarity and volume should be optimized for your specific resin and column size.

  • Cesium Elution: Elute the purified cesium fraction from the column using a higher concentration of acid (e.g., 6 M HCl).[13]

  • Final Preparation: Collect the cesium fraction and evaporate it to near dryness. Reconstitute the residue in a dilute acid solution (e.g., 2% HNO₃) suitable for introduction into the ICP-MS.

References

addressing matrix effects in Cesium-135 analysis of complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Cesium-135 (¹³⁵Cs) analysis in complex samples. The focus is on addressing and mitigating matrix effects, which can significantly impact the accuracy and reliability of results obtained through Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" in the context of ¹³⁵Cs analysis?

A1: A matrix effect is the alteration of the analyte signal (in this case, ¹³⁵Cs) due to the influence of other components in the sample, collectively known as the sample matrix.[1] This can manifest as either signal suppression (a decrease in the measured signal) or signal enhancement (an increase in the measured signal), leading to inaccurate quantification.[2][3][4] These effects are primarily caused by interactions within the plasma and at the interface of the ICP-MS system.[5]

Q2: What are the common causes of matrix effects in ICP-MS analysis of ¹³⁵Cs?

A2: The primary causes of matrix effects in ¹³⁵Cs analysis include:

  • High concentrations of total dissolved solids (TDS): Samples with high TDS can lead to the deposition of material on the nebulizer, torch, and sampler/skimmer cones, which physically impedes the ion beam and suppresses the signal.[6]

  • Easily Ionizable Elements (EIEs): The presence of high concentrations of elements that are easily ionized in the plasma (e.g., sodium, potassium) can alter the plasma's energy distribution and suppress the ionization of ¹³⁵Cs.[7]

  • Isobaric Interferences: A significant challenge in ¹³⁵Cs analysis is the direct overlap of its mass-to-charge ratio (m/z 135) with Barium-135 (¹³⁵Ba), a naturally occurring isotope.[8][9]

  • Polyatomic Interferences: The combination of elements from the sample matrix, solvent, and plasma gas can form molecular ions that have the same nominal mass as ¹³⁵Cs, such as ⁹⁵Mo⁴⁰Ar⁺ and ¹¹⁹Sn¹⁶O⁺.[9][10][11]

Q3: How can I determine if my ¹³⁵Cs analysis is affected by matrix effects?

A3: Several methods can be used to assess the presence and extent of matrix effects:

  • Post-Extraction Spike: In this method, a known amount of ¹³⁵Cs standard is added to a blank matrix sample after the extraction process. The response is then compared to that of the same standard in a clean solvent. A significant difference in the signal indicates a matrix effect.[1][4]

  • Spike Recovery: A known amount of ¹³⁵Cs is added to your actual sample. The sample is then processed and analyzed. The percentage of the spiked amount that is detected (the recovery) can indicate the presence of matrix effects. Low or excessively high recovery suggests a problem.

  • Serial Dilution: Analyzing a series of dilutions of your sample should result in a proportional decrease in the measured ¹³⁵Cs concentration. If this is not the case, a matrix effect is likely present.

Troubleshooting Guide

This guide provides solutions to common issues encountered during ¹³⁵Cs analysis of complex samples.

Problem/Observation Potential Cause Recommended Solution(s)
Low ¹³⁵Cs signal intensity across all samples. Signal suppression due to high matrix concentration.1. Sample Dilution: Dilute the sample to reduce the overall matrix concentration.[4][6][12] 2. Optimize Instrumental Parameters: Adjust plasma power, nebulizer gas flow rate, and torch position to enhance ionization efficiency.[12][13]
Poor reproducibility of results. Matrix-induced fluctuations in plasma conditions or sample introduction.1. Internal Standardization: Add a non-analyte element with similar ionization properties to all samples, standards, and blanks to correct for variations.[12][14] 2. Robust Plasma Conditions: Increase RF power and adjust gas flows to create a more robust plasma that is less susceptible to matrix loading.[13]
Inaccurate quantification, even with an external calibration. The calibration standards do not adequately represent the sample matrix.1. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that closely resembles the composition of your samples.[12] 2. Method of Standard Additions: Add known amounts of ¹³⁵Cs standard to several aliquots of your sample. This creates a calibration curve within the sample matrix itself.[12][14]
Artificially high ¹³⁵Cs readings. Isobaric interference from ¹³⁵Ba or polyatomic interferences.1. Chemical Separation: Employ techniques like ion-exchange chromatography to remove interfering elements (especially Barium) before ICP-MS analysis.[5][8][15][16] 2. Collision/Reaction Cell Technology (CRC): Use a collision/reaction cell in the ICP-MS with a suitable gas (e.g., N₂O) to react with and mass-shift the interfering ions, separating them from ¹³⁵Cs.[16][17][18]

Experimental Protocols

Protocol 1: Matrix Effect Assessment using Post-Extraction Spike
  • Prepare a Neat Standard: Prepare a standard solution of ¹³⁵Cs in a clean solvent (e.g., 2% nitric acid) at a concentration relevant to your expected sample concentrations.

  • Prepare a Spiked Matrix Sample: Take a sample that is representative of your matrix but is known to be free of ¹³⁵Cs (a "blank matrix"). Process this sample through your entire sample preparation procedure. After the final step, spike an aliquot of the processed blank matrix with the ¹³⁵Cs standard to the same final concentration as the neat standard.

  • Analysis: Analyze both the neat standard and the spiked matrix sample using your ICP-MS method.

  • Calculation: Calculate the matrix effect (ME) as follows:

    • ME (%) = (Signal of Spiked Matrix Sample / Signal of Neat Standard) * 100

    • A value less than 100% indicates signal suppression, while a value greater than 100% indicates signal enhancement.[2]

Protocol 2: Mitigating Matrix Effects with the Method of Standard Additions
  • Sample Aliquoting: Prepare at least four identical aliquots of your unknown sample.

  • Spiking: Leave one aliquot unspiked. To the remaining aliquots, add increasing known amounts of a ¹³⁵Cs standard solution.

  • Analysis: Analyze all aliquots using your established ICP-MS method.

  • Data Plotting: Plot the measured signal intensity (y-axis) against the concentration of the added standard (x-axis).

  • Concentration Determination: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line is the concentration of ¹³⁵Cs in the original, unspiked sample.

Protocol 3: Chemical Separation of Cesium from Barium using Cation Exchange Chromatography
  • Sample Preparation: Digest the sample using an appropriate acid mixture (e.g., aqua regia) to bring the analytes into solution.[16]

  • Column Preparation: Prepare a cation exchange column (e.g., AG50W-X8).

  • Loading: Load the digested sample solution onto the column.

  • Elution of Interferences: Elute interfering elements, including Barium, using an appropriate acid (e.g., nitric acid).

  • Cesium Elution: Elute the purified Cesium fraction from the column.

  • Analysis: Analyze the purified Cesium fraction by ICP-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_mitigation Matrix Effect Mitigation cluster_analysis Analysis cluster_result Result Sample Complex Sample Digestion Acid Digestion Sample->Digestion Dilution Dilution Digestion->Dilution Separation Chemical Separation (e.g., Chromatography) Digestion->Separation StandardAddition Standard Addition Digestion->StandardAddition ICPMS ICP-MS Analysis Dilution->ICPMS Separation->ICPMS StandardAddition->ICPMS Result Accurate ¹³⁵Cs Quantification ICPMS->Result

Caption: Workflow for mitigating matrix effects in ¹³⁵Cs analysis.

troubleshooting_logic Start Inaccurate or Irreproducible ¹³⁵Cs Results CheckSpike Perform Spike Recovery Test Start->CheckSpike LowRecovery Low Recovery (<85%) CheckSpike->LowRecovery Fail HighRecovery High Recovery (>115%) CheckSpike->HighRecovery Fail GoodRecovery Good Recovery (85-115%) CheckSpike->GoodRecovery Pass Suppression Signal Suppression Likely LowRecovery->Suppression Enhancement Signal Enhancement or Isobaric Interference Likely HighRecovery->Enhancement CheckOther Check for other issues (e.g., calibration error, instrument drift) GoodRecovery->CheckOther SolutionSuppression Implement Dilution, Internal Standard, or Matrix-Matching Suppression->SolutionSuppression SolutionEnhancement Implement Chemical Separation or use Collision/Reaction Cell Enhancement->SolutionEnhancement

Caption: Troubleshooting logic for identifying and addressing matrix effects.

References

Technical Support Center: Chemical Separation Techniques for Removing Interfering Radionuclides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical separation of radionuclides. The following sections detail common issues and solutions for ion exchange, solvent extraction, and precipitation techniques, supplemented with experimental protocols, quantitative data, and workflow diagrams.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical separation techniques used to remove interfering radionuclides?

A1: The three primary techniques used for the separation of radionuclides are ion exchange chromatography, solvent extraction, and precipitation.[1] These methods exploit differences in the chemical and physical properties of the radionuclides and their contaminants to achieve purification.

Q2: How do I choose the most appropriate separation technique for my application?

A2: The choice of separation technique depends on several factors, including the chemical properties of the radionuclide of interest and the interfering species, the required purity of the final product, the scale of the separation, and the available equipment. Ion exchange chromatography offers high selectivity, while solvent extraction is well-suited for rapid separations of large quantities.[2][3] Precipitation is a simpler method often used for initial bulk separations.[1]

Q3: What are common interfering radionuclides in the production of medical isotopes?

A3: Interfering radionuclides are specific to the production method and target material. For example, in the production of Zirconium-89 (⁸⁹Zr) via the ⁸⁹Y(p,n)⁸⁹Zr reaction, common impurities include Yttrium-88 (⁸⁸Y) and Zirconium-88 (⁸⁸Zr).[4] For Lutetium-177 (¹⁷⁷Lu) produced from Ytterbium-176 (¹⁷⁶Yb), interfering radionuclides can include Ytterbium-169 (¹⁶⁹Yb) and Ytterbium-175 (¹⁷⁵Yb).

Ion Exchange Chromatography

Ion exchange chromatography is a high-resolution technique that separates ions based on their affinity to a charged stationary phase (resin).[5]

Troubleshooting Guide: Ion Exchange Chromatography
Issue Potential Cause Troubleshooting Steps
Low recovery of the target radionuclide 1. Incorrect resin selection: The resin may not have the appropriate functional group or selectivity for the target radionuclide.[6][7] 2. Inappropriate buffer pH or ionic strength: The pH may be too close to the isoelectric point of the target species, or the ionic strength may be too high, preventing binding.[8] 3. Column overloading: The amount of sample applied exceeds the binding capacity of the resin.1. Resin Selection: Consult resin selection guides to choose a resin with high selectivity for the radionuclide of interest. Strong cation or anion exchangers are often a good starting point.[3] 2. Buffer Optimization: Adjust the buffer pH to be at least one pH unit away from the isoelectric point of the target. Ensure the ionic strength of the sample is low enough to allow for binding.[8] 3. Reduce Sample Load: Decrease the amount of sample applied to the column or use a column with a higher capacity.
Co-elution of interfering radionuclides 1. Suboptimal elution conditions: The gradient may be too steep, or the eluent composition may not be selective enough. 2. Poor column packing: Channeling or voids in the resin bed can lead to poor separation.1. Gradient Optimization: Use a shallower elution gradient to improve resolution between the target and interfering radionuclides. Experiment with different eluent compositions. 2. Repack Column: If channeling is suspected, repack the column to ensure a uniform bed.
Unexpected peaks in the chromatogram 1. Contamination: The sample, buffers, or the HPLC system itself may be contaminated.[9][10] 2. Presence of radiochemical impurities: The radionuclide may exist in different chemical forms (e.g., different oxidation states).1. System Cleaning: Use high-purity solvents and reagents. Flush the system thoroughly between runs.[9] 2. Characterize Impurities: Use analytical techniques to identify the nature of the unexpected peaks to determine their origin.
Experimental Protocol: Purification of ⁶⁸Ga using Cation and Anion Exchange

This protocol describes a two-step ion exchange process for the purification of Gallium-68 (⁶⁸Ga) from a ⁶⁸Ge/⁶⁸Ga generator eluate.[7][11]

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • Cation exchange resin (e.g., AG 50W-X8)

  • Anion exchange resin (e.g., AG 1-X8)

  • Hydrochloric acid (HCl) solutions of various concentrations

  • Acetone

  • Deionized water

Procedure:

  • Cation Exchange (Purification from metallic impurities and ⁶⁸Ge): a. Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl. b. Load the eluate onto a pre-conditioned cation exchange column. c. Wash the column with a solution of 80% acetone / 0.15 N HCl to remove metallic impurities. d. Elute the purified ⁶⁸Ga from the cation exchange column with a suitable concentration of HCl.

  • Anion Exchange (Acetone Removal): a. Transfer the ⁶⁸Ga fraction from the cation exchange step to an anion exchange column. b. Wash the anion exchange column with water to remove any remaining acetone. c. Elute the final purified ⁶⁸Ga with a small volume of deionized water or dilute HCl.

Quantitative Data: Ion Exchange
Radionuclide Resin Type Eluent Separation Efficiency / Recovery Reference
Uranium (VI)Dowex® 1x8 (anion)0.1 M HCl100% recovery with < 5 bed volumes[12]
Uranium (VI)Bio-Rad AG® 1x8 (anion)0.1 M HCl72% - 100% recovery[12][13]
⁶⁸GaAG 50W-X8 (cation) followed by AG 1-X8 (anion)H₂O84 ± 5% from anion exchanger[11]
¹³⁷CsResorcinol–formaldehyde resin1M HNO₃>450 bed volumes decontaminated[4]

Workflow for Ion Exchange Chromatography

Ion_Exchange_Workflow start Start: Radionuclide Mixture resin_selection Select Appropriate Ion Exchange Resin start->resin_selection column_prep Column Preparation & Equilibration resin_selection->column_prep sample_load Sample Loading column_prep->sample_load wash Wash to Remove Unbound Impurities sample_load->wash elution Elute Target Radionuclide wash->elution collection Collect Purified Radionuclide elution->collection qc Quality Control Analysis collection->qc final_product Final Product qc->final_product Pass fail Troubleshoot & Re-process qc->fail Fail

Caption: Workflow for radionuclide purification using ion exchange chromatography.

Solvent Extraction

Solvent extraction, or liquid-liquid extraction, separates radionuclides based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase.[14]

Troubleshooting Guide: Solvent Extraction
Issue Potential Cause Troubleshooting Steps
Low extraction efficiency 1. Incorrect pH of the aqueous phase: The pH affects the charge and stability of the metal complex.[14] 2. Inappropriate solvent or extractant concentration: The chosen solvent may have low solubility for the target, or the extractant concentration may be too low.[13] 3. Insufficient mixing/contact time: The two phases may not have been mixed adequately to reach equilibrium.1. Optimize pH: Adjust the pH of the aqueous phase to the optimal value for the extraction of the target radionuclide.[14] 2. Solvent/Extractant Selection: Choose a solvent with a high distribution coefficient for the target radionuclide. Increase the extractant concentration if necessary.[2] 3. Increase Mixing: Ensure vigorous mixing of the two phases for a sufficient amount of time to allow for complete extraction.
Emulsion formation 1. Presence of surfactants or particulate matter: These can stabilize the interface between the two phases.[15][16] 2. Vigorous shaking: Excessive agitation can lead to the formation of fine droplets that are slow to coalesce.[16]1. "Salting out": Add a salt (e.g., NaCl) to the aqueous phase to increase its ionic strength and break the emulsion.[16][17] 2. Gentle Mixing: Use gentle inversions instead of vigorous shaking.[17] 3. Centrifugation: Centrifuge the mixture to accelerate phase separation.[16] 4. Filtration: Filter the emulsion through a phase separation paper or a plug of glass wool.[15]
Co-extraction of impurities 1. Low selectivity of the extraction system: The chosen solvent and extractant may also extract interfering radionuclides. 2. Incorrect pH: The pH may be favorable for the extraction of both the target and interfering species.1. Use Masking Agents: Add a masking agent to the aqueous phase to form a complex with the interfering ions and prevent their extraction.[14] 2. Back-extraction (Stripping): Use a back-extraction step with a different aqueous solution to selectively remove the target radionuclide from the organic phase, leaving the impurities behind.
Experimental Protocol: Separation of ⁹⁹ᵐTc from ⁹⁹Mo

This protocol describes the solvent extraction of Technetium-99m (⁹⁹ᵐTc) from a Molybdenum-99 (⁹⁹Mo) solution using methyl ethyl ketone (MEK).[6][18]

Materials:

  • ⁹⁹Mo/⁹⁹ᵐTc solution in alkaline aqueous phase

  • Methyl ethyl ketone (MEK)

  • Separatory funnel

  • Silica and alumina columns

  • Saline solution

Procedure:

  • Extraction: a. Place the alkaline aqueous solution containing ⁹⁹Mo and ⁹⁹ᵐTc in a separatory funnel. b. Add an equal volume of MEK to the separatory funnel. c. Gently invert the funnel multiple times to ensure thorough mixing of the two phases. Allow the layers to separate. The ⁹⁹ᵐTc will be extracted into the organic MEK phase.

  • Purification: a. Drain the lower aqueous phase containing ⁹⁹Mo. b. Pass the upper organic phase (MEK containing ⁹⁹ᵐTc) through a silica column to remove any traces of molybdate. c. Subsequently, pass the MEK solution through an alumina column to remove the MEK solvent.

  • Elution: a. Elute the purified [⁹⁹ᵐTc]TcO₄⁻ from the alumina column with a small volume of saline solution.

Quantitative Data: Solvent Extraction
Radionuclide System Organic Phase Aqueous Phase Distribution Coefficient (D) Reference
U(VI)30% TBP in n-dodecaneNitric AcidVaries with HNO₃ concentration (e.g., D ≈ 10 at 3M HNO₃)[14][19]
Pu(IV)30% TBP in n-dodecaneNitric AcidVaries with HNO₃ concentration (e.g., D ≈ 1 at 3M HNO₃)[14]
⁹⁹ᵐTc / ⁹⁹MoTrioctylamine in cyclohexane10⁻⁵ M HClQuantitative transfer of ⁹⁹ᵐTc to organic phase[20]
⁹⁹ᵐTc from MolybdenumMEKAlkaline solution91.0 ± 1.8% decay corrected extraction yield[6]

Troubleshooting Logic for Low Radiochemical Purity

Troubleshooting_Purity start Low Radiochemical Purity Detected check_impurities Identify Nature of Impurity (e.g., via Radio-TLC, HPLC) start->check_impurities free_radionuclide Is the impurity the free, uncomplexed radionuclide? check_impurities->free_radionuclide other_species Is the impurity another radionuclide or a different chemical form? check_impurities->other_species free_radionuclide->other_species No troubleshoot_labeling Troubleshoot Labeling Reaction (e.g., pH, temperature, precursor quality) free_radionuclide->troubleshoot_labeling Yes troubleshoot_separation Optimize Separation Protocol (e.g., adjust eluent, change resin/solvent) other_species->troubleshoot_separation Yes reprocess Re-process or Re-purify Sample troubleshoot_labeling->reprocess troubleshoot_separation->reprocess end Acceptable Purity Achieved reprocess->end

Caption: Logic diagram for troubleshooting low radiochemical purity.

Precipitation

Precipitation is a technique that separates a radionuclide from a solution by converting it into an insoluble solid.[1] This is often achieved by adding a precipitating agent that reacts with the target radionuclide.[1]

Troubleshooting Guide: Precipitation
Issue Potential Cause Troubleshooting Steps
Incomplete precipitation / Low yield 1. Incorrect pH: The solubility of the precipitate is highly dependent on the pH of the solution.[21] 2. Insufficient precipitating agent: Not enough reagent was added to precipitate all of the target radionuclide. 3. Presence of complexing agents: Other ions in the solution may form soluble complexes with the target radionuclide, preventing its precipitation.1. Optimize pH: Adjust the pH to the range of minimum solubility for the desired precipitate.[21] 2. Add Excess Reagent: Ensure an excess of the precipitating agent is added to drive the reaction to completion. 3. Remove Complexing Agents: Use a pre-purification step to remove interfering complexing agents.
Co-precipitation of impurities 1. Low selectivity of the precipitating agent: The reagent may also precipitate other radionuclides present in the solution. 2. Adsorption of impurities onto the precipitate: The surface of the precipitate can adsorb other ions from the solution.1. Use a More Selective Agent: Choose a precipitating agent that is more specific for the target radionuclide. 2. Re-precipitation: Dissolve the initial precipitate and re-precipitate it. This can significantly reduce the amount of co-precipitated impurities. 3. Washing: Thoroughly wash the precipitate with a suitable solution to remove adsorbed impurities.
Difficulty in filtering the precipitate 1. Very fine particle size: The precipitate may be too fine to be effectively collected by filtration.1. Digestion: Heat the solution gently (digestion) to encourage the growth of larger crystals, which are easier to filter. 2. Use of a Carrier: Add a non-radioactive carrier of the same element to increase the bulk of the precipitate.
Experimental Protocol: Separation of ⁹⁰Sr from Fission Products

This protocol outlines a series of alkaline precipitation steps to purify Strontium-90 (⁹⁰Sr) from nuclear waste materials.[2][3]

Materials:

  • ⁹⁰Sr-containing solution from fission products

  • Sodium carbonate (Na₂CO₃) solution

  • Sodium hydroxide (NaOH) solution

  • Nitric acid (HNO₃)

  • Filtration apparatus

Procedure:

  • Initial Carbonate Precipitation: a. Adjust the pH of the ⁹⁰Sr-containing solution to alkaline conditions using NaOH. b. Add an excess of Na₂CO₃ solution to precipitate ⁹⁰Sr as strontium carbonate (SrCO₃). Many other fission products and actinides will also precipitate.

  • Washing and Re-dissolution: a. Filter the precipitate and wash it thoroughly with deionized water to remove soluble impurities. b. Dissolve the precipitate in a minimal amount of concentrated HNO₃.

  • Selective Precipitation: a. Carefully adjust the pH of the dissolved solution with NaOH to selectively precipitate interfering metal hydroxides while keeping ⁹⁰Sr in solution. This step may need to be repeated.

  • Final Strontium Precipitation: a. After removing the interfering hydroxides by filtration, re-precipitate ⁹⁰Sr as SrCO₃ by adding Na₂CO₃ to the alkaline solution. b. Filter, wash, and dry the purified ⁹⁰SrCO₃ precipitate.

Quantitative Data: Precipitation
Radionuclide Precipitating Agent pH Removal Efficiency Reference
¹³⁴CsNickel ferrocyanide~10~98%[21]
⁶⁰CoNickel ferrocyanide~10~60%[21]
¹³⁷Cs, ¹³⁴Cs, ⁶⁰CoPotassium ferrocyanide8-10Decontamination factors of 60, 9, and 17, respectively[22]

Workflow for Radionuclide Separation by Precipitation

Precipitation_Workflow start Start: Radionuclide Mixture in Solution add_precipitant Add Precipitating Agent start->add_precipitant adjust_ph Adjust pH for Optimal Precipitation add_precipitant->adjust_ph precipitate_formation Precipitate Formation adjust_ph->precipitate_formation filtration Filtration/Centrifugation to Separate Precipitate precipitate_formation->filtration wash_precipitate Wash Precipitate to Remove Impurities filtration->wash_precipitate dissolve Re-dissolve Precipitate (Optional for Re-precipitation) wash_precipitate->dissolve dry_product Dry Final Precipitate wash_precipitate->dry_product reprecipitate Re-precipitation (Optional) dissolve->reprecipitate reprecipitate->filtration final_product Purified Radionuclide dry_product->final_product

Caption: General workflow for radionuclide separation using precipitation.

References

Technical Support Center: Cesium-133 Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing with Cesium-133 in mass spectrometry, primarily focusing on Inductively Coupled Plasma Mass Spectrometry (ICP-MS). In the context of ICP-MS, peak tailing is most commonly associated with memory effects, where the signal from a previous sample persists and contributes to subsequent measurements.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is causing my Cesium-133 peak to tail in my ICP-MS analysis?

Peak tailing for Cesium-133 in ICP-MS is typically a manifestation of a memory effect. This occurs when cesium ions from a previous sample are not completely washed out of the system and are subsequently released during the analysis of the next sample. The primary sources of this issue are:

  • Sample Introduction System: Cesium can adhere to the surfaces of the sample probe, tubing, nebulizer, and spray chamber.

  • Interface Cones: The sampler and skimmer cones are critical components where ion deposition can occur. Worn, dirty, or improperly conditioned cones are a common cause of distorted peak shapes and memory effects.[1][2][3]

  • Ion Optics: Deposition on ion lenses can also contribute to memory effects, although this is less common than issues with the sample introduction system and cones.

Q2: My Cesium-133 peak shape is distorted. What should I check first?

Distorted peak shapes are a strong indicator of a problem with the interface cones.[1][2][4]

Troubleshooting Steps:

  • Visual Inspection: Carefully remove and visually inspect the sampler and skimmer cones for any visible deposits, discoloration, or physical damage to the orifice.[1][2]

  • Cone Cleaning: If the cones are dirty, they require cleaning. Refer to the detailed "Protocol for Cleaning ICP-MS Interface Cones" below.

  • Cone Conditioning: After cleaning or installing new cones, a conditioning step is crucial for achieving a stable signal.[3][5] Refer to the "Protocol for Conditioning ICP-MS Interface Cones" for detailed instructions.

  • Evaluate Performance: After cleaning and conditioning, analyze a blank solution followed by a cesium standard to assess if the peak shape has improved.

Q3: How can I improve the washout of Cesium-133 between samples?

An effective washout procedure is essential to minimize carry-over and thus reduce peak tailing.

Recommended Rinse Solutions & Strategies:

  • Acidic Rinses: A common starting point is a 1-2% (v/v) solution of nitric acid (HNO₃) in deionized water.[6] For more stubborn memory effects, a mixed rinse solution containing both dilute nitric and hydrochloric acids (HCl) can be more effective.[7]

  • Basic Rinses: For some elements, switching to a basic rinse solution can be beneficial. A 1-5% solution of ammonium hydroxide (NH₄OH) has been shown to be effective for certain elements.[8]

  • Competing Alkali Metal Solutions: For memory effects of alkali metals like Lithium, using a rinse solution containing another alkali metal (e.g., 0.3% NaCl) has been shown to be effective.[9][10] This principle could be cautiously applied to Cesium, but it is important to monitor for potential isobaric interferences if not using a high-resolution instrument.

  • Increased Rinse Time: The simplest approach is to increase the duration of the rinse step between samples.[7] However, this will decrease sample throughput.

Rinse Solution ComponentTypical ConcentrationTarget IssueReference
Nitric Acid (HNO₃)1-2% (v/v)General washout[6]
Nitric Acid + Hydrochloric Acid1-2% (v/v) each"Sticky" elements[7]
Ammonium Hydroxide (NH₄OH)1-5% (v/v)Alternative for certain elements[8]
Sodium Chloride (NaCl)0.3% (w/v)Documented for Lithium memory[9][10]

Q4: Can my sample matrix be contributing to the peak tailing?

Yes, complex or high-concentration sample matrices can exacerbate memory effects.

  • High Total Dissolved Solids (TDS): Samples with high TDS can lead to faster deposition of material on the interface cones, increasing the likelihood of memory effects.[2]

  • Matrix Mismatches: A significant mismatch between the matrix of your sample and your calibration standards can sometimes affect peak shape and intensity.

Mitigation Strategies:

  • Dilution: If experimentally permissible, diluting your samples can reduce the matrix load on the instrument.

  • Matrix Matching: Prepare calibration standards in a matrix that closely resembles your samples.

  • Internal Standardization: Use an internal standard to compensate for matrix-induced signal fluctuations.

Experimental Protocols

Protocol for Cleaning ICP-MS Interface Cones

Objective: To remove deposited material from the sampler and skimmer cones to restore performance and improve peak shape.

Materials:

  • Deionized water

  • Nitric acid (trace metal grade)

  • Citranox® solution (or equivalent)

  • Ultrasonic bath

  • Beakers

  • Personal Protective Equipment (gloves, safety glasses)

Procedure:

  • Power Down and Vent: Safely shut down the ICP-MS plasma and vent the instrument according to the manufacturer's instructions.

  • Cone Removal: Carefully remove the sampler and skimmer cones from the interface region, following the manufacturer's guidelines. Handle the cones with care, especially the delicate tip of the skimmer cone.[5]

  • Initial Rinse: Rinse the cones with deionized water to remove any loose debris.

  • Cleaning Solution:

    • Method A (Standard Cleaning): Submerge the cones in a beaker containing a 2% Citranox® solution. Sonicate in an ultrasonic bath for 10-20 minutes.

    • Method B (For stubborn deposits): Submerge the cones in a beaker containing a 5% nitric acid solution. Sonicate for no more than 30 minutes. Caution: Prolonged exposure to nitric acid can damage the cone material.[2][3]

  • Final Rinse: Thoroughly rinse the cones with deionized water to remove all traces of the cleaning solution.

  • Drying: Allow the cones to air dry completely or dry them carefully with a lint-free cloth.

  • Reinstallation: Reinstall the cones in the ICP-MS according to the manufacturer's instructions.

Protocol for Conditioning ICP-MS Interface Cones

Objective: To create a stable surface on new or newly cleaned cones to reduce signal drift and improve long-term precision.[3][5]

Procedure:

  • Install Cones: Ensure the new or cleaned cones are properly installed in the ICP-MS.

  • Prepare Conditioning Solution: Prepare a solution containing 50 ppm of a matrix element that is not an analyte of interest (e.g., Calcium) in 1% nitric acid.[5]

  • Ignite Plasma: Start the ICP-MS and allow the plasma to stabilize.

  • Aspirate Conditioning Solution: Introduce the conditioning solution into the plasma for approximately 10-15 minutes.[5] This will deposit a uniform, thin layer of the matrix onto the cone surfaces.

  • Rinse: Following the conditioning step, perform a standard rinse procedure with your regular rinse solution to clear the conditioning solution from the sample introduction system.

  • Performance Check: The instrument is now ready for tuning and analysis. You should observe more stable signals.

Visual Troubleshooting Guides

G start Start: Cesium-133 Peak Tailing Observed check_cones Inspect & Clean Interface Cones start->check_cones First step for peak shape issues condition_cones Condition Cones check_cones->condition_cones After cleaning or new installation optimize_washout Optimize Washout Procedure check_cones->optimize_washout If cones are clean and issue persists problem_resolved Problem Resolved condition_cones->problem_resolved Re-analyze and confirm optimize_washout->problem_resolved If effective check_sample_intro Inspect Sample Introduction System (Tubing, Nebulizer, Spray Chamber) optimize_washout->check_sample_intro If longer rinse/new solution is ineffective check_sample_intro->problem_resolved If component is cleaned/replaced review_matrix Review Sample Matrix Effects check_sample_intro->review_matrix If no hardware issues found review_matrix->problem_resolved If dilution/matrix matching works contact_support Contact Instrument Support review_matrix->contact_support If all else fails

Caption: Troubleshooting workflow for Cesium-133 peak tailing.

G start Start: Optimize Washout increase_rinse_time Increase Rinse Time start->increase_rinse_time evaluate_1 Evaluate Effectiveness increase_rinse_time->evaluate_1 use_mixed_acid Use Mixed Acid Rinse (e.g., 1% HNO3 + 1% HCl) evaluate_1->use_mixed_acid Insufficient end_good Washout Optimized evaluate_1->end_good Sufficient evaluate_2 Evaluate Effectiveness use_mixed_acid->evaluate_2 try_basic_rinse Try Basic Rinse (e.g., 1-5% NH4OH) evaluate_2->try_basic_rinse Insufficient evaluate_2->end_good Sufficient evaluate_3 Evaluate Effectiveness try_basic_rinse->evaluate_3 evaluate_3->end_good Sufficient end_bad Persistent Memory Effect: Investigate Hardware evaluate_3->end_bad Insufficient

Caption: Decision tree for optimizing Cesium-133 washout protocols.

References

calibration strategies for accurate quantification of Cesium-135

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of Cesium-135 (¹³⁵Cs).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the accurate quantification of this compound?

A1: The accurate quantification of ¹³⁵Cs presents several challenges. Due to its long half-life (approximately 2.3 million years) and its nature as a pure beta emitter, radiometric methods are often not sensitive enough for environmental concentrations.[1][2][3] The primary analytical challenge lies in mass spectrometric methods due to isobaric interference from the stable isotope Barium-135 (¹³⁵Ba), which has a natural abundance of 6.59%.[1][4] Additionally, polyatomic interferences from molecules such as ⁹⁵Mo⁴⁰Ar⁺, ¹¹⁹Sn¹⁶O⁺, and ¹²¹Sb¹⁶O⁺ can also interfere with ¹³⁵Cs detection.[1][4] Therefore, a robust chemical separation process is crucial prior to measurement.[4] Another significant hurdle is the lack of commercially available certified reference materials (CRMs) for ¹³⁵Cs, which are essential for ensuring SI-traceable and universally reliable analytical results.[5][6]

Q2: Which analytical techniques are most suitable for ¹³⁵Cs quantification?

A2: Mass spectrometry is the most suitable technique for the sensitive and accurate quantification of ¹³⁵Cs.[3] The most commonly employed methods include:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A widely used technique for elemental and isotopic analysis.[2]

  • Triple Quadrupole ICP-MS (ICP-MS/MS or ICP-QQQ-MS): This method is particularly powerful for ¹³⁵Cs analysis as it can effectively remove isobaric and polyatomic interferences through the use of a collision/reaction cell with gases like N₂O.[1][7][8]

  • Thermal Ionization Mass Spectrometry (TIMS): TIMS is another highly sensitive and precise technique for isotopic analysis and has been successfully applied to ¹³⁵Cs measurements.[3][9]

  • Accelerator Mass Spectrometry (AMS): AMS offers extremely high sensitivity and can overcome isobaric interferences, making it a valuable tool for detecting very low levels of ¹³⁵Cs.[10]

Q3: Why is chemical separation necessary before mass spectrometric analysis of ¹³⁵Cs?

A3: Chemical separation is a critical step to remove interfering elements before mass spectrometric analysis. The primary goal is to eliminate Barium (Ba) to prevent the isobaric interference of ¹³⁵Ba with ¹³⁵Cs.[4][7] Additionally, elements that can form polyatomic interferences, such as Molybdenum (Mo), Tin (Sn), and Antimony (Sb), must also be removed.[1][4] Effective separation ensures that the signal detected at mass-to-charge ratio (m/z) 135 is solely from ¹³⁵Cs, leading to accurate quantification.

Q4: What are the common chemical separation methods for isolating Cesium?

A4: Several methods are used to chemically separate and purify Cesium from sample matrices. A common and effective approach involves a multi-step process:

  • Pre-concentration: Cesium is often pre-concentrated from the sample solution using materials like ammonium molybdophosphate (AMP) or ion-exchange resins.[8][11]

  • Cation Exchange Chromatography: This is a key step to separate Cesium from Barium and other interfering cations.[7][12]

  • Anionic Exchange Resins: These can be used to remove elements that form anionic complexes, such as molybdates, antimonates, and stannates.[1][4]

The combination of these techniques can achieve high decontamination factors for interfering elements.[7][8]

Q5: Are there certified reference materials (CRMs) available for ¹³⁵Cs?

A5: The availability of certified reference materials (CRMs) specifically for ¹³⁵Cs is a significant challenge in the field.[5][6] While CRMs for other cesium isotopes like ¹³⁴Cs and ¹³⁷Cs in various matrices (e.g., soil, food) are available, a dedicated and widely accessible ¹³⁵Cs CRM for mass spectrometry is currently lacking.[13][14][15] Research is ongoing to develop such standards to improve the accuracy and comparability of ¹³⁵Cs measurements.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High or variable background at m/z 135 1. Incomplete removal of Barium (¹³⁵Ba isobaric interference).2. Presence of polyatomic interferences (e.g., ⁹⁵Mo⁴⁰Ar⁺, ¹¹⁹Sn¹⁶O⁺).3. Contamination from glassware or reagents.1. Optimize the chemical separation procedure, particularly the cation exchange chromatography step, to improve Ba removal.[7]2. For ICP-MS/MS, optimize the collision/reaction cell parameters (e.g., N₂O gas flow rate) to enhance the suppression of Ba and polyatomic interferences.[8]3. Use high-purity reagents and acid-leached labware to minimize background contamination.
Low ¹³⁵Cs signal or poor sensitivity 1. Inefficient sample digestion or extraction of Cesium.2. Losses of Cesium during the chemical separation process.3. Matrix effects in the mass spectrometer suppressing the Cesium signal.1. Ensure complete digestion of the sample matrix to release all Cesium.[7]2. Monitor the recovery of Cesium throughout the separation process using a tracer like stable ¹³³Cs or by measuring ¹³⁷Cs activity before and after separation.[8]3. Dilute the final sample solution to reduce matrix effects. For complex matrices, consider using the standard addition method for calibration.[16]
Poor precision and reproducibility of measurements 1. Instability of the mass spectrometer.2. Inconsistent chemical separation yield.3. Non-homogeneity of the sample.1. Allow the instrument to warm up and stabilize before analysis. Use an internal standard to correct for instrument drift.[16]2. Carefully control all parameters of the chemical separation protocol to ensure consistent recovery.3. Ensure the sample is properly homogenized before taking a subsample for analysis.
Discrepancy between results from different analytical methods 1. Incomplete removal of interferences affecting one method more than another.2. Different calibration strategies being used.3. Spectral interferences not accounted for in one of the methods.1. Re-evaluate the sample preparation and separation procedures to ensure all potential interferences are addressed for both methods.2. Ensure that calibration standards are matrix-matched as closely as possible to the samples for both techniques.[16]3. Review the mass spectra from each method to identify any potential uncorrected interferences.

Experimental Protocol: ¹³⁵Cs Quantification by ICP-MS/MS

This protocol provides a general workflow for the determination of ¹³⁵Cs in environmental samples.

1. Sample Preparation and Digestion:

  • Accurately weigh a homogenized aliquot of the sample.

  • Perform acid digestion (e.g., using aqua regia) to bring the Cesium into solution.[8]

2. Chemical Separation:

  • Pre-concentration: Pass the digested sample solution through a column packed with ammonium molybdophosphate (AMP) to selectively retain Cesium.[8]

  • Elution: Elute the Cesium from the AMP column using an appropriate eluent (e.g., NH₄Cl solution).[8]

  • Cation Exchange Chromatography: Load the eluate onto a cation exchange resin column (e.g., AG50W-X8) to separate Cesium from Barium and other interfering cations.[7][8]

  • Collect the purified Cesium fraction.

3. ICP-MS/MS Analysis:

  • Prepare calibration standards and a blank solution.

  • Introduce the purified sample and standards into the ICP-MS/MS system.

  • Use a collision/reaction cell with N₂O gas to eliminate ¹³⁵Ba and other polyatomic interferences.[8] The N₂O reacts with Ba to form BaO⁺, shifting its mass and resolving the interference with ¹³⁵Cs.

  • Measure the signal intensity at m/z 135 for ¹³⁵Cs.

4. Data Analysis:

  • Construct a calibration curve using the measured intensities of the standards.

  • Calculate the concentration of ¹³⁵Cs in the sample based on its measured intensity and the calibration curve.

  • Correct for the chemical recovery of Cesium, if determined.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_sep Chemical Separation cluster_analysis Analysis cluster_result Quantification Sample Sample Collection & Homogenization Digestion Acid Digestion Sample->Digestion Preconcentration Pre-concentration (e.g., AMP column) Digestion->Preconcentration Elution Elution of Cesium Preconcentration->Elution CationExchange Cation Exchange Chromatography (Ba Removal) Elution->CationExchange PurifiedCs Purified Cs Fraction CationExchange->PurifiedCs Interferences Interferences Removed (¹³⁵Ba, polyatomics) CationExchange->Interferences ICPMS ICP-MS/MS Analysis (with Collision/Reaction Cell) PurifiedCs->ICPMS Data Data Acquisition ICPMS->Data ICPMS->Interferences Quantification ¹³⁵Cs Quantification Data->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Experimental workflow for the quantification of ¹³⁵Cs.

Troubleshooting_Logic Start Inaccurate ¹³⁵Cs Quantification Check_Interference Check for Interferences? Start->Check_Interference Check_Recovery Check Cs Recovery? Check_Interference->Check_Recovery No Optimize_Separation Optimize Chemical Separation Check_Interference->Optimize_Separation Yes Check_Instrument Check Instrument Performance? Check_Recovery->Check_Instrument OK Optimize_Digestion Optimize Sample Digestion/Extraction Check_Recovery->Optimize_Digestion Low Calibrate_Instrument Calibrate & Stabilize Instrument Check_Instrument->Calibrate_Instrument Unstable Result_OK Accurate Quantification Check_Instrument->Result_OK Stable Optimize_Separation->Check_Interference Optimize_CRC Optimize ICP-MS/MS Collision/Reaction Cell Optimize_Separation->Optimize_CRC Optimize_CRC->Check_Interference Optimize_Digestion->Check_Recovery Calibrate_Instrument->Check_Instrument

Caption: Troubleshooting logic for inaccurate ¹³⁵Cs quantification.

References

troubleshooting low ion yield in TIMS analysis of Cesium-135

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Thermal Ionization Mass Spectrometry (TIMS) analysis of Cesium-135, specifically focusing on troubleshooting low ion yield.

Troubleshooting Guide: Low Ion Yield

Low ion yield is a frequent challenge in TIMS analysis that can compromise the precision and accuracy of isotopic measurements. This guide provides a systematic approach to diagnosing and resolving the root causes of this issue.

Question: Why am I observing a low or unstable this compound ion signal?

Answer: A low or unstable ion signal for this compound in TIMS analysis can stem from several factors, ranging from sample preparation to instrument parameters. The following sections provide a step-by-step guide to troubleshoot this issue.

Sample Preparation and Purity

Inadequate sample preparation is a primary cause of poor ionization. Contaminants in the sample matrix can interfere with the ionization process, leading to suppressed ion signals.

Question: How can I ensure my sample is clean enough for TIMS analysis?

Answer: Rigorous chemical separation is crucial to isolate Cesium from the sample matrix.[1]

  • Actionable Step: Employ a validated chemical separation protocol to remove matrix components, especially alkali metals like Rubidium (Rb), which are known to suppress Cesium ionization. A combination of ammonium molybdophosphate (AMP) precipitation and ion-exchange chromatography is an effective method for Cesium purification.[2]

  • Verification: Analyze a procedural blank to ensure that the chemical separation process does not introduce any contaminants.

Question: Could isobaric interference from Barium-135 be affecting my results?

Answer: Yes, Barium-135 is a significant isobaric interference for this compound. Incomplete removal of Barium will lead to an artificially high signal at the m/z 135 position, which can be mistaken for a low this compound yield if not properly identified.

  • Actionable Step: Implement a robust separation chemistry protocol that specifically targets the removal of Barium. The use of Sr-spec resin columns has been shown to be effective for this purpose.[2]

  • Verification: Monitor for the presence of other Barium isotopes (e.g., ¹³⁸Ba) during your analysis. A significant signal for other Barium isotopes indicates incomplete separation.

Filament Preparation and Sample Loading

The condition of the filament and the sample loading technique are critical for achieving optimal ionization.

Question: What is the correct procedure for preparing filaments for Cesium analysis?

Answer: Proper filament preparation ensures a clean surface for sample loading and efficient ionization.

  • Actionable Step: Degas new filaments by heating them in a vacuum to a temperature higher than that used for the analysis. This removes surface contaminants.[1] Rhenium (Re) or Tantalum (Ta) filaments are commonly used for Cesium analysis.[1]

  • Verification: A stable and low background signal during a blank run (a degassed filament with no sample) indicates a clean filament.

Question: What is the best way to load my Cesium sample onto the filament?

Answer: The goal of sample loading is to deposit a thin, uniform layer of the sample onto the center of the filament.

  • Actionable Step: Deposit a small droplet (typically a few microliters) of the purified Cesium sample solution onto the center of the filament. Dry the sample slowly using a controlled current to avoid sputtering. The sample should be in a dilute nitric acid matrix.[1][3]

  • Verification: Visually inspect the filament after loading. The dried sample should appear as a small, centralized, and uniform deposit.

Ionization Enhancement

For elements with relatively high ionization potentials, the use of an activator can significantly improve the ion yield.

Question: Should I use an ionization activator for Cesium analysis?

Answer: Yes, using an activator, also known as an emission activator, can enhance the ionization efficiency of Cesium.

  • Actionable Step: A glucose solution has been identified as an effective emission activator for Cesium analysis.[2] After depositing and drying the sample, a small amount of glucose solution can be added to the filament and gently dried.

  • Verification: Compare the ion signal intensity of a standard with and without the activator to quantify the enhancement.

Instrument Parameters

Incorrect instrument settings can lead to inefficient ion production and detection.

Question: What are the optimal instrument parameters for this compound analysis?

Answer: Instrument parameters should be optimized to achieve a stable and intense ion beam.

  • Actionable Step:

    • Filament Temperature: Gradually increase the filament current to achieve the optimal temperature for Cesium ionization. The temperature should be high enough to ionize Cesium efficiently but not so high as to cause rapid sample evaporation.

    • Vacuum: Ensure a high vacuum in the ion source to minimize scattering of the ion beam.

    • Lens Tuning: Optimize the ion source lens voltages to maximize the transmission of the Cesium ion beam to the detector.

  • Verification: Monitor the ion beam signal as you adjust the parameters. A stable and maximized signal indicates optimal settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low ion yield in TIMS analysis of this compound?

A1: The most common causes include:

  • Incomplete chemical separation leading to matrix suppression effects, particularly from other alkali metals.[2]

  • Isobaric interference from Barium-135.

  • Improper filament preparation and sample loading.

  • Sub-optimal instrument parameters (e.g., filament temperature, lens tuning).

Q2: How does the sample matrix affect the ionization of Cesium?

A2: The sample matrix can have a significant impact on the ionization efficiency of Cesium. The presence of other elements, especially those with low ionization potentials like Rubidium, can suppress the ionization of Cesium, leading to a lower ion yield.[2] This is why a thorough chemical separation is essential.

Q3: What type of filament material is best for Cesium analysis?

A3: Rhenium (Re) and Tantalum (Ta) are the most commonly used filament materials for TIMS analysis of elements with low to moderate ionization potentials like Cesium.[1] The choice of material can influence the ionization efficiency.

Q4: Can I use a single or double filament setup for Cesium analysis?

A4: Both single and double filament setups can be used.[4] In a single filament setup, the same filament is used for both evaporation and ionization. In a double filament setup, one filament is used for evaporating the sample and the other for ionization, which can offer better control over the two processes.

Q5: What is the expected ionization efficiency for Cesium in TIMS?

A5: The ionization efficiency for Cesium can be quite high, approaching 1-30% under optimal conditions with the use of techniques like resin bead loading.[5] However, this can vary significantly depending on the sample matrix, filament type, and instrument parameters.

Quantitative Data Summary

The following table summarizes the key parameters and their expected impact on this compound analysis.

ParameterRecommended SpecificationExpected Impact on Ion YieldReference
Sample Purity Free from matrix elements, especially Rb and BaHigh purity minimizes ion suppression and isobaric interferences, leading to a more accurate and stable signal.[2]
Filament Material Rhenium (Re) or Tantalum (Ta)These materials have high work functions, which promotes efficient positive ion formation for Cesium.[1]
Sample Loading Microliter volume, dried slowly to a thin, uniform layerProper loading ensures even heating and stable evaporation, contributing to a stable ion beam.[3]
Ionization Activator Glucose solutionCan significantly enhance the ionization efficiency of Cesium.[2]
Vacuum Level High vacuum (e.g., 10⁻⁷ to 10⁻⁸ torr)Reduces scattering of the ion beam, improving transmission to the detector.

Experimental Protocols

Protocol 1: Chemical Separation of Cesium from Environmental Samples

This protocol is a summary of the method described for the purification of Cesium from environmental samples for TIMS analysis.[2]

  • Leaching: Leach the sample with an appropriate acid to bring the Cesium into solution.

  • AMP Precipitation: Add ammonium molybdophosphate (AMP) to the solution to selectively precipitate Cesium.

  • Dissolution: Dissolve the AMP precipitate in a suitable solvent.

  • Ion Exchange Chromatography: Pass the dissolved sample through an ion-exchange resin (e.g., Sr-spec resin) to remove interfering elements, particularly Barium.

  • Elution: Elute the purified Cesium from the column using an appropriate eluent.

  • Final Preparation: Evaporate the eluate to a small volume and re-dissolve in dilute nitric acid for TIMS analysis.

Protocol 2: TIMS Filament Preparation and Sample Loading for this compound
  • Filament Degassing:

    • Mount a new Rhenium or Tantalum filament in the TIMS turret.

    • Under vacuum, gradually increase the current to the filament until it glows bright orange-yellow.

    • Maintain this temperature for several minutes to outgas any contaminants.

    • Allow the filament to cool completely before venting the source.

  • Sample Loading:

    • Using a micropipette, carefully deposit 1-2 µL of the purified Cesium sample solution onto the center of the degassed filament.

    • Pass a small current (typically 0.5-1.0 A) through the filament to gently warm it and evaporate the solvent. The sample should dry to a small, well-defined spot.

  • Activator Application (Optional but Recommended):

    • Once the sample is dry, deposit a small droplet of a dilute glucose solution onto the sample spot.

    • Gently dry the glucose solution using a low current.

Visualizations

Troubleshooting_Low_Ion_Yield cluster_sample Sample Issues cluster_filament Filament & Loading Issues cluster_activator Enhancement cluster_instrument Instrument Settings start Low or Unstable Cs-135 Ion Signal sample_prep 1. Check Sample Preparation & Purity start->sample_prep Start Here filament_prep 2. Review Filament Preparation & Loading start->filament_prep activator 3. Consider Ionization Enhancement start->activator instrument_params 4. Verify Instrument Parameters start->instrument_params matrix_effects Matrix Suppression (e.g., Rb)? sample_prep->matrix_effects isobaric_interference Isobaric Interference (Ba-135)? sample_prep->isobaric_interference filament_contamination Filament Contamination? filament_prep->filament_contamination improper_loading Improper Sample Loading? filament_prep->improper_loading no_activator No Activator Used? activator->no_activator temp_low Filament Temperature Too Low/High? instrument_params->temp_low lens_tuning Improper Lens Tuning? instrument_params->lens_tuning vacuum_issue Poor Source Vacuum? instrument_params->vacuum_issue solution_separation Action: Improve Chemical Separation matrix_effects->solution_separation isobaric_interference->solution_separation solution_filament Action: Degas Filament, Optimize Loading filament_contamination->solution_filament improper_loading->solution_filament solution_activator Action: Use Glucose Activator no_activator->solution_activator solution_instrument Action: Optimize Temperature & Lenses temp_low->solution_instrument lens_tuning->solution_instrument vacuum_issue->solution_instrument

References

best practices for handling and storage of Cesium-135 standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing Cesium-135 (¹³⁵Cs) standards. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it require special handling?

A1: this compound is a radioactive isotope of cesium with a very long half-life of approximately 2.3 million years.[1] It is a pure beta emitter, meaning it releases beta particles upon radioactive decay.[2][3] Due to its radioactivity, ¹³⁵Cs standards must be handled with care to minimize radiation exposure and prevent contamination. The primary concerns are internal exposure through ingestion, inhalation, or absorption, and the potential for long-term environmental contamination due to its long half-life.

Q2: What are the primary regulations I need to be aware of when working with ¹³⁵Cs standards?

A2: The use of radioactive materials is strictly regulated. In the United States, the Nuclear Regulatory Commission (NRC) and in some cases, state-level agencies, oversee the licensing and use of radioactive materials. Key regulations to be aware of include those pertaining to dose limits for personnel, proper storage and security of radioactive sources, waste disposal, and emergency procedures. It is crucial to consult your institution's Radiation Safety Officer (RSO) and be familiar with your specific license conditions.

Q3: What immediate steps should I take in case of a ¹³⁵Cs spill?

A3: In the event of a spill involving a ¹³⁵Cs standard, follow these immediate steps:

  • Notify: Alert everyone in the immediate area and your laboratory supervisor. Contact your institution's Radiation Safety Officer (RSO) immediately.

  • Contain: Prevent the spread of the spill by covering it with absorbent paper.

  • Isolate: Restrict access to the affected area.

  • Decontaminate Personnel: If there is any skin contact, wash the affected area thoroughly with lukewarm water and mild soap.[4] Remove any contaminated clothing.

  • Await Instruction: Do not attempt to clean the spill yourself without guidance from the RSO.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving ¹³⁵Cs standards.

Problem Possible Cause(s) Recommended Solution(s)
Low count rate or poor recovery of ¹³⁵Cs in Liquid Scintillation Counting (LSC) 1. Quenching: The presence of impurities or color in the scintillation cocktail can absorb the emitted light, reducing the detected counts.[5][6] 2. Phase Separation: The aqueous ¹³⁵Cs sample may not be fully miscible with the scintillation cocktail. 3. Adsorption: Cesium ions may adsorb to the surface of labware (e.g., pipette tips, vials).1. Use a quench-resistant cocktail. Perform a quench curve analysis to correct for any residual quenching.[7] 2. Use a high-efficiency emulsifying cocktail designed for aqueous samples. Ensure vigorous mixing. 3. Pre-rinse labware with a non-radioactive cesium solution or a suitable blocking agent. Consider using low-adsorption plasticware.
Inconsistent or non-reproducible measurements 1. Pipetting errors: Inaccurate or inconsistent dispensing of the ¹³⁵Cs standard. 2. Instrument instability: Fluctuations in the performance of the radiation detector (e.g., LSC, ICP-MS). 3. Standard instability: The chemical form of cesium in the standard solution may have changed over time.1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Perform daily or pre-run calibration checks of the instrument using a known standard.[7] 3. Ensure the standard is stored correctly (see storage guidelines below). If in doubt, use a fresh or newly certified standard.
Suspected contamination of work area or equipment 1. Improper handling techniques: Not wearing appropriate personal protective equipment (PPE) or working outside designated areas. 2. Ineffective decontamination: Using inappropriate cleaning agents or procedures.1. Strictly adhere to your laboratory's radiation safety protocols. 2. Perform routine wipe tests of work surfaces, equipment, and floors.[8][9][10] Use a decontamination solution effective for cesium. For removable contamination, a mild detergent and water solution is often effective.
Difficulty in detecting low levels of ¹³⁵Cs contamination with a survey meter 1. Low beta energy: The beta particles emitted by ¹³⁵Cs have relatively low energy, which can be difficult to detect with some types of survey meters. 2. Improper probe selection: Using a probe that is not sensitive to low-energy beta radiation.1. Use a survey meter with a thin-window "pancake" Geiger-Müller (GM) probe , which is more sensitive to low-energy beta particles. 2. Perform wipe tests and count them in a liquid scintillation counter for a more sensitive and accurate assessment of surface contamination.[8]

Quantitative Data for this compound

PropertyValueUnit
Half-life2.3 x 10⁶Years
Decay ModeBeta (β⁻)-
Maximum Beta Energy0.269MeV
Specific Activity1.15 x 10⁻³Ci/g

Source:[1]

Experimental Protocols

Detailed Methodology for Wipe Testing for ¹³⁵Cs Contamination

Objective: To detect removable ¹³⁵Cs contamination on laboratory surfaces.

Materials:

  • Filter paper or cotton swabs

  • Vials suitable for liquid scintillation counting

  • Liquid scintillation cocktail

  • Forceps

  • Gloves and other appropriate PPE

  • Labeling materials

  • Map of the survey area

Procedure:

  • Put on a new pair of gloves.

  • For each location to be tested, take a piece of filter paper or a swab. If the surface is dry, moisten the wipe material with a small amount of ethanol or deionized water.

  • Using moderate pressure, wipe an area of 100 cm² (10 cm x 10 cm). A common technique is to use an "S" pattern to cover the area.[8]

  • Using forceps, place the wipe into a labeled liquid scintillation vial.

  • Prepare a "blank" or "background" sample by placing an unused wipe into a vial. This will be used to determine the background radiation level.

  • Add the appropriate volume of liquid scintillation cocktail to each vial, ensuring the wipe is fully submerged.

  • Cap the vials tightly and shake gently to mix.

  • Count the vials in a liquid scintillation counter.

  • Record the results in counts per minute (CPM) and compare the sample counts to the background count and any established action levels for contamination in your laboratory.

Preparation of a ¹³⁵Cs Working Standard from a Stock Solution

Objective: To accurately dilute a concentrated ¹³⁵Cs stock solution to a working concentration for experimental use.

Materials:

  • Calibrated micropipettes and tips

  • Volumetric flasks

  • Diluent solution (e.g., 0.1 M HCl or another matrix specified by the standard manufacturer)

  • ¹³⁵Cs stock solution

  • Appropriate PPE

Procedure:

  • Perform all work in a designated radioactive materials work area.

  • Select a calibrated volumetric flask of the appropriate size for your final desired volume and concentration.

  • Fill the volumetric flask approximately halfway with the diluent solution.

  • Using a calibrated micropipette, carefully transfer the required volume of the ¹³⁵Cs stock solution into the volumetric flask. To minimize the risk of adsorption, dispense the stock solution directly into the diluent without touching the pipette tip to the side of the flask.

  • Rinse the pipette tip by drawing up and dispensing the diluent from the flask several times.

  • Add diluent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Cap the flask securely and invert it several times to ensure the solution is thoroughly mixed.

  • Transfer the working standard to a clearly labeled and appropriate storage container.

  • Record the preparation details, including the stock solution used, final concentration, date, and your name, in your laboratory notebook.

  • Assay an aliquot of the new working standard to verify its concentration.

Visualizations

Handling_and_Storage_Workflow cluster_receipt Receiving Standard cluster_storage Storage cluster_handling Handling cluster_disposal Waste Disposal Inspect Package Inspect Package Perform Wipe Test Perform Wipe Test Inspect Package->Perform Wipe Test No Damage Log in Inventory Log in Inventory Perform Wipe Test->Log in Inventory No Contamination Secure Location Secure Location Log in Inventory->Secure Location Shielded Container Shielded Container Secure Location->Shielded Container Clear Labeling Clear Labeling Shielded Container->Clear Labeling Designated Area Designated Area Clear Labeling->Designated Area Wear PPE Wear PPE Designated Area->Wear PPE Use Appropriate Tools Use Appropriate Tools Wear PPE->Use Appropriate Tools Segregate Waste Segregate Waste Use Appropriate Tools->Segregate Waste Properly Labeled Container Properly Labeled Container Segregate Waste->Properly Labeled Container Contact RSO for Pickup Contact RSO for Pickup Properly Labeled Container->Contact RSO for Pickup

Caption: Workflow for the safe receipt, storage, handling, and disposal of ¹³⁵Cs standards.

Spill_Response_Logic Spill Occurs Spill Occurs Notify Personnel & RSO Notify Personnel & RSO Spill Occurs->Notify Personnel & RSO Contain Spill Contain Spill Notify Personnel & RSO->Contain Spill Isolate Area Isolate Area Contain Spill->Isolate Area Personnel Contaminated? Personnel Contaminated? Isolate Area->Personnel Contaminated? Decontaminate Personnel Decontaminate Personnel Personnel Contaminated?->Decontaminate Personnel Yes Await RSO Instructions Await RSO Instructions Personnel Contaminated?->Await RSO Instructions No Decontaminate Personnel->Await RSO Instructions RSO Supervises Cleanup RSO Supervises Cleanup Await RSO Instructions->RSO Supervises Cleanup Survey Area Survey Area RSO Supervises Cleanup->Survey Area Area Clear? Area Clear? Survey Area->Area Clear? Resume Work Resume Work Area Clear?->Resume Work Yes Repeat Decontamination Repeat Decontamination Area Clear?->Repeat Decontamination No Repeat Decontamination->Survey Area

References

Validation & Comparative

Validating Cesium-135 Measurements: A Comparative Guide to Analytical Methods Using Standard Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of Cesium-135 (¹³⁵Cs) measurements, with a focus on the use of standard reference materials (SRMs). Accurate quantification of ¹³⁵Cs is critical in various fields, including nuclear waste management, environmental monitoring, and nuclear forensics. This document details the experimental protocols for leading analytical techniques and presents quantitative performance data to aid in method selection and validation.

Data Presentation: A Comparative Analysis of Analytical Methods

The accurate measurement of ¹³⁵Cs is often challenged by its long half-life and the presence of isobaric interferences, primarily from Barium-135 (¹³⁵Ba). Therefore, robust analytical methods with effective sample purification are essential. The following tables summarize the performance of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Thermal Ionization Mass Spectrometry (TIMS) in the analysis of ¹³⁵Cs, validated using internationally recognized standard reference materials.

Table 1: Comparison of Analytical Method Performance for ¹³⁵Cs Measurement
Method Instrumentation Reference Material Reported ¹³⁵Cs/¹³⁷Cs Ratio Detection Limit for ¹³⁵Cs
ICP-MS/MSTriple Quadrupole ICP-MSIAEA-375 (Soil)~0.50 (Chernobyl origin)3.1 x 10⁻¹⁴ g/g (for 0.2 g sample)
ICP-MS/MSTriple Quadrupole ICP-MSIAEA-330 (Spinach)Similar to Chernobyl fallout9.1 x 10⁻¹⁷ g/g (for 60 g sample)
ICP-SFMSSector Field ICP-MSNot specifiedNot specified0.05 ng/kg (in sediment)
TIMSThermal Ionization Mass SpectrometerIAEA-443 (Seawater)Not specified4.0 x 10⁻¹⁷ g/L (for 200 mL sample)
Table 2: Decontamination Factors Achieved by Chemical Separation Prior to Mass Spectrometric Analysis
Separation Method Interfering Element Decontamination Factor Reference
AMP-PAN, AG MP-1M, AG 50W-X8 chromatographyBarium (Ba)6.0 x 10⁶[1]
AMP-PAN, AG MP-1M, AG 50W-X8 chromatographyCobalt (Co)7.0 x 10⁶[1]
AMP-PAN, AG MP-1M, AG 50W-X8 chromatographyMolybdenum (Mo)4.2 x 10⁵[1]
AMP-PAN and AG50W-X8 chromatographyBarium (Ba)> 4 x 10⁷[2]
AMP-PAN and AG50W-X8 chromatographyMolybdenum (Mo)> 4 x 10⁵[2]

Experimental Protocols

Accurate ¹³⁵Cs measurement necessitates a meticulous experimental approach, encompassing sample preparation, chemical separation of interferences, and sensitive detection.

Sample Preparation
  • Solid Samples (Soil, Sediment, Biological Materials): Samples are typically dried, homogenized, and a representative aliquot is taken for acid digestion or leaching. Common digestion methods involve the use of aqua regia or a mixture of nitric acid, hydrochloric acid, and hydrofluoric acid to bring the cesium into solution.[3][4]

  • Liquid Samples (Water): Water samples may require pre-concentration, often achieved by co-precipitation or by passing the sample through an ion-exchange resin.[5]

Chemical Separation

The removal of isobaric interference from ¹³⁵Ba is the most critical step in the analytical workflow. A multi-stage chromatographic separation is typically employed.

  • Ammonium Molybdophosphate (AMP) Chromatography: The sample solution is first passed through a column containing AMP, which has a high selectivity for cesium. This step effectively removes the bulk of the sample matrix.[1][4]

  • Cation Exchange Chromatography: The eluate from the AMP column is then loaded onto a cation exchange resin, such as AG 50W-X8. This step is crucial for the fine removal of remaining interfering elements, including barium. Different acid concentrations are used to selectively elute the elements, with cesium being collected in a specific fraction.[1][3]

Mass Spectrometric Analysis
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS):

    • Triple Quadrupole ICP-MS (ICP-MS/MS): This is a powerful technique for interference removal. A reaction gas (e.g., N₂O) is introduced into the collision/reaction cell to react with interfering ions, shifting them to a different mass-to-charge ratio, thereby allowing for the unambiguous measurement of ¹³⁵Cs.[1][4][6]

    • Sector Field ICP-MS (ICP-SFMS): High mass resolution capabilities of SF-ICP-MS can also be used to separate the ¹³⁵Cs peak from the ¹³⁵Ba peak.[7]

  • Thermal Ionization Mass Spectrometry (TIMS): TIMS offers very high precision and sensitivity for isotope ratio measurements. The purified cesium fraction is loaded onto a metal filament, which is then heated to cause ionization. The resulting ions are accelerated into a mass analyzer. TIMS is less susceptible to some types of interferences compared to ICP-MS but requires a more rigorous sample purification process.[5][8]

Validation with Standard Reference Materials

The entire analytical procedure is validated by analyzing certified reference materials (CRMs) or standard reference materials (SRMs) with known or well-characterized concentrations of relevant radionuclides.

  • IAEA-375 (Chernobyl Soil): This is a widely used reference material for validating methods for the analysis of Chernobyl-derived radioactive contamination.[1][4][9]

  • IAEA-330 (Spinach) and IAEA-385 (Chernobyl Powdered Whey): These materials are also used for validation, particularly for biological and food matrices.[4][9]

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the validation of this compound measurements.

experimental_workflow cluster_sample_prep Sample Preparation cluster_separation Chemical Separation cluster_analysis Analysis & Validation start Sample Collection (Soil, Water, etc.) digest Acid Digestion / Leaching start->digest preconcentrate Pre-concentration (for liquids) start->preconcentrate amp AMP Chromatography (Cesium Selection) digest->amp preconcentrate->amp cation Cation Exchange (Barium Removal) amp->cation ms Mass Spectrometry (ICP-MS/MS or TIMS) cation->ms srm SRM Analysis (e.g., IAEA-375) cation->srm data Data Analysis & ¹³⁵Cs Quantification ms->data srm->data

Caption: Experimental workflow for ¹³⁵Cs measurement validation.

logical_relationship cluster_validation Validation of ¹³⁵Cs Measurement cluster_methods Analytical Methods cluster_srms Standard Reference Materials accuracy Accuracy precision Precision robustness Robustness icpms ICP-MS/MS icpms->accuracy icpms->precision icpms->robustness tims TIMS tims->accuracy tims->precision tims->robustness iaea375 IAEA-375 iaea375->accuracy iaea375->precision iaea330 IAEA-330 iaea330->accuracy iaea330->precision nist NIST SRMs nist->accuracy nist->precision

References

inter-laboratory comparison of Cesium-135 analysis methods

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Guide to Cesium-135 Analysis Methods

This guide provides a comparative overview of analytical methodologies for the quantification of this compound (¹³⁵Cs), a long-lived fission product of significant interest in nuclear waste characterization and environmental monitoring. Due to its low-energy beta emission and the presence of isobaric interferences, the analysis of ¹³⁵Cs presents considerable challenges, necessitating sophisticated analytical techniques. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed comparison of the performance of various methods based on currently available data.

Introduction to this compound Analysis

This compound is a pure beta-emitter with a very long half-life of approximately 2.3 million years.[1][2] Unlike Cesium-137 (¹³⁷Cs), which is readily detectable by gamma spectrometry, the direct radiometric measurement of ¹³⁵Cs is challenging.[3] Consequently, mass spectrometric techniques have become the methods of choice for ¹³⁵Cs analysis. A critical challenge in the mass spectrometric determination of ¹³⁵Cs is the isobaric interference from stable Barium-135 (¹³⁵Ba).[4] Therefore, effective chemical separation to remove barium is a crucial prerequisite for accurate and precise measurements. The isotopic ratio of ¹³⁵Cs/¹³⁷Cs is often measured as it can serve as a fingerprint to identify the source of nuclear contamination.[3][5]

Key Analytical Methods

The primary methods for the analysis of this compound are:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) , particularly Triple Quadrupole ICP-MS (ICP-MS/MS) and Sector Field ICP-MS (SF-ICP-MS).

  • Accelerator Mass Spectrometry (AMS)

  • Thermal Ionization Mass Spectrometry (TIMS)

A comparison of the performance of these methods is summarized in the tables below.

Data Presentation: Performance Comparison of ¹³⁵Cs Analysis Methods

Table 1: Comparison of Mass Spectrometry Techniques for ¹³⁵Cs Analysis
ParameterICP-MS/MSSF-ICP-MSAMSTIMS
Detection Limit 9.1 x 10⁻¹⁷ g/g (for 60g sample)[6]1 pg/L (solution)[7]; 0.05 ng/kg (sediment)[7]4.0 x 10⁻¹⁷ g/L (for 200mL seawater)High precision, but specific detection limits not detailed in reviewed sources.
Precision 0.8–2.1% RSD for ¹³⁵Cs/¹³⁷Cs ratio[8]High precision achievableHigh precision achievable< 0.1% RSD for isotope ratios[3]
Accuracy (Bias) ---0.5 - 1.5% relative bias for isotope ratios[3]
Barium Suppression Achieved through reaction gas (e.g., N₂O) and chemical separation. Total suppression of 2 x 10⁻¹² reported.[6]Requires extensive chemical separation.Employs techniques like Ion-Laser InterAction Mass Spectrometry (ILIAMS) for isobar suppression of > 7 orders of magnitude.[9]Requires high purity samples from chemical separation.
Sample Throughput Relatively high, with analysis times of < 30 minutes per sample reported.[10][11]ModerateLowLow
Cost & Complexity Moderate to highHighVery highHigh
Table 2: Performance of Chemical Separation Methods for ¹³⁵Cs Analysis
ParameterAMP-PAN & AG50W-X8 ChromatographyIn-line Chromatographic Separation
Decontamination Factor (Barium) > 4 x 10⁷[6]-
Decontamination Factor (Molybdenum) > 4 x 10⁵[6]-
Chemical Yield (Cesium) > 85% (for < 10g sample)[6]> 60%[9]
Applicability Environmental solid samples (soil, sediment)[6]Aqueous samples (groundwater)[10][11]

Experimental Protocols

Sample Preparation and Chemical Separation

A robust chemical separation is paramount for accurate ¹³⁵Cs analysis to eliminate isobaric interference from ¹³⁵Ba and other matrix effects. A widely adopted protocol for environmental solid samples is as follows:

  • Leaching: Cesium is leached from the solid sample matrix using strong acids, such as aqua regia.[6]

  • Pre-concentration: The leachate is passed through a column containing ammonium molybdophosphate-polyacrylonitrile (AMP-PAN) which selectively adsorbs cesium.[6][12]

  • Elution: The adsorbed cesium is eluted from the AMP-PAN column using an ammonium chloride (NH₄Cl) solution.[6][12]

  • Purification: The eluate undergoes further purification using cation exchange chromatography (e.g., with AG50W-X8 resin) to remove remaining interfering elements such as barium, molybdenum, tin, and antimony.[6][12]

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Sample Environmental Sample (Soil, Sediment) Leaching Acid Leaching (Aqua Regia) Sample->Leaching Step 1 Preconcentration AMP-PAN Column Leaching->Preconcentration Step 2 Elution NH4Cl Elution Preconcentration->Elution Step 3 Purification Cation Exchange Chromatography (AG50W-X8) Elution->Purification Step 4 Analysis ICP-MS/MS Analysis Purification->Analysis Step 5

Fig. 1: Experimental workflow for the analysis of this compound in solid environmental samples.
Instrumental Analysis by Triple Quadrupole ICP-MS (ICP-MS/MS)

ICP-MS/MS is a powerful technique for the determination of the ¹³⁵Cs/¹³⁷Cs isotopic ratio.

  • Sample Introduction: The purified cesium solution is introduced into the ICP-MS.

  • First Quadrupole (Q1): Q1 is set to only allow ions with a mass-to-charge ratio (m/z) of 135 and 137 to pass into the collision/reaction cell.

  • Collision/Reaction Cell (Q2): A reaction gas, typically nitrous oxide (N₂O), is introduced into the cell.[6][13] Barium ions react with N₂O to form oxides, shifting their mass and thus removing the isobaric interference with cesium. Cesium ions pass through largely unreacted.

  • Second Quadrupole (Q3): Q3 is set to detect the m/z of the cesium isotopes (135 and 137), while the barium oxide ions at a different m/z are filtered out.

  • Detection: The detector measures the ion counts for ¹³⁵Cs and ¹³⁷Cs, from which the isotopic ratio is calculated.

Fig. 2: Logical diagram of isobaric interference removal in ICP-MS/MS for this compound analysis.

Conclusion

References

A Comparative Guide to ICP-MS and TIMS for Cesium-135/137 Isotope Ratio Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the Cesium-135 to Cesium-137 (¹³⁵Cs/¹³⁷Cs) isotope ratio is crucial for a range of applications, from environmental monitoring and nuclear forensics to studies of nuclear waste and its potential impact.[1][2] Two of the most powerful analytical techniques employed for this purpose are Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Thermal Ionization Mass Spectrometry (TIMS). This guide provides an objective comparison of their performance for ¹³⁵Cs/¹³⁷Cs ratio analysis, supported by experimental data and detailed methodologies.

Performance Comparison: ICP-MS vs. TIMS

Both ICP-MS and TIMS are capable of measuring ¹³⁵Cs/¹³⁷Cs ratios, but they differ significantly in terms of precision, sample throughput, and tolerance to interferences. TIMS is often considered the reference technique for high-precision isotope ratio measurements.[3] However, recent advancements in ICP-MS, particularly the development of tandem quadrupole instruments (ICP-MS/MS or ICP-QQQ), have made it a highly competitive alternative.[4][5][6]

Table 1: Quantitative Comparison of ICP-MS and TIMS for ¹³⁵Cs/¹³⁷Cs Ratio Analysis

ParameterICP-MS (specifically ICP-MS/MS or ICP-QQQ)TIMS
Precision (Relative Standard Deviation) 0.2% to 0.5%[1]An order of magnitude more precise than ICP-QQQ[4][7]
Detection Limits ¹³⁵Cs: 0.01 pg/mL, ¹³⁷Cs: 0.006 pg/mL[2]High sensitivity, capable of measuring femtogram levels[8]
Sample Throughput Higher; analysis time can be less than 30 minutes per sample[9][10][11]Lower; typically 4-5 samples per day[3]
Isobaric Interference (¹³⁵Ba, ¹³⁷Ba) Management Requires collision/reaction cell with gases (e.g., N₂O) to suppress Ba interference.[4][6][12]Minimal isobaric interference due to the ionization process.[7]
Polyatomic Interference Management Can be problematic (e.g., ⁹⁵Mo⁴⁰Ar⁺, ⁹⁷Mo⁴⁰Ar⁺, ¹²¹Sb¹⁶O, ¹¹⁹Sn¹⁶O), requires effective chemical separation.[7][13]Not a significant issue as polyatomic ions are not typically formed.[7]
Abundance Sensitivity Good, especially with ICP-QQQ, allowing measurement of low-level samples.[2][7]Excellent, but can be affected by peak tailing from the highly abundant stable ¹³³Cs.[1][7]

Experimental Protocols

The accuracy of ¹³⁵Cs/¹³⁷Cs ratio measurements heavily relies on the experimental methodology, particularly sample preparation to eliminate interfering elements.

Sample Preparation for both ICP-MS and TIMS:

A rigorous chemical separation is imperative to isolate Cesium from matrix components and isobaric interferences, primarily Barium (Ba) and potential polyatomic interferences for ICP-MS.[2][13]

  • Initial Digestion: Samples (e.g., soil, sediment, water) are typically digested using strong acids to bring the analytes into solution.

  • Cesium Separation and Purification: A multi-step process is often employed:

    • Pre-concentration: Cesium is selectively adsorbed using materials like ammonium molybdophosphate (AMP) or AMP-PAN resin.[8][13][14]

    • Ion Exchange Chromatography: Cation and/or anion exchange resins are used to remove interfering elements such as Ba, Mo, Sn, and Sb.[8][13][14] For TIMS, this purification process may need to be repeated multiple times to achieve the required purity.[7]

ICP-MS/MS Measurement Protocol:

  • Sample Introduction: The purified sample solution is introduced into the ICP-MS system, often using a high-efficiency nebulizer to maximize sensitivity.[9][10][11]

  • Interference Removal in Collision/Reaction Cell: A reaction gas, such as nitrous oxide (N₂O), is introduced into the collision/reaction cell.[4][6] This gas reacts with interfering ions like Ba⁺, effectively reducing their transmission to the second quadrupole while allowing Cs⁺ to pass through.

  • Mass Analysis: The first quadrupole acts as a mass filter, and the second quadrupole separates and measures the ¹³⁵Cs and ¹³⁷Cs ions.

TIMS Measurement Protocol:

  • Filament Loading: A small volume of the highly purified Cesium sample is loaded onto a metal filament (e.g., Rhenium). An emission activator, such as glucose solution, may be added to enhance and stabilize the Cs⁺ ion beam.[8]

  • Thermal Ionization: The filament is heated in a high-vacuum source chamber, causing the Cesium atoms to ionize.

  • Mass Analysis: The resulting Cs⁺ ions are accelerated, focused, and separated by their mass-to-charge ratio in a magnetic field. The ion beams of ¹³⁵Cs and ¹³⁷Cs are measured simultaneously using multiple Faraday cups or an ion-counting detector.[8] The absence of ¹³⁸Ba⁺ is monitored to ensure no Ba interference.[1]

Visualizing the Analytical Workflow

The following diagram illustrates the generalized experimental workflows for Cesium isotope analysis using ICP-MS and TIMS.

G cluster_0 Sample Preparation (Common for both) cluster_1 ICP-MS/MS Analysis cluster_2 TIMS Analysis Sample Environmental Sample (Soil, Water, etc.) Digestion Acid Digestion Sample->Digestion Preconcentration Cs Pre-concentration (e.g., AMP) Digestion->Preconcentration Purification Ion Exchange Chromatography (Removal of Ba, Mo, Sn, Sb) Preconcentration->Purification ICP_Intro Sample Introduction Purification->ICP_Intro To ICP-MS/MS TIMS_Load Filament Loading Purification->TIMS_Load To TIMS ICP_Plasma Plasma Ionization ICP_Intro->ICP_Plasma ICP_Q1 Q1: Mass Filter ICP_Plasma->ICP_Q1 ICP_Cell Collision/Reaction Cell (N2O gas for Ba removal) ICP_Q1->ICP_Cell ICP_Q2 Q2: Mass Analysis ICP_Cell->ICP_Q2 ICP_Detector Detector ICP_Q2->ICP_Detector ICP_Result ¹³⁵Cs/¹³⁷Cs Ratio ICP_Detector->ICP_Result TIMS_Ionize Thermal Ionization (in vacuum) TIMS_Load->TIMS_Ionize TIMS_Analyze Magnetic Sector Mass Analyzer TIMS_Ionize->TIMS_Analyze TIMS_Detector Faraday Cups / Ion Counter TIMS_Analyze->TIMS_Detector TIMS_Result ¹³⁵Cs/¹³⁷Cs Ratio TIMS_Detector->TIMS_Result

Caption: Workflow for ¹³⁵Cs/¹³⁷Cs analysis by ICP-MS/MS and TIMS.

Conclusion

The choice between ICP-MS and TIMS for the determination of ¹³⁵Cs/¹³⁷Cs ratios depends on the specific requirements of the analysis.

  • TIMS is the preferred method when the highest precision is required, for example, in geochronology or for the certification of reference materials.[4][7] Its primary drawbacks are the laborious sample preparation and low sample throughput.[3]

  • ICP-MS , particularly ICP-MS/MS, offers a compelling alternative with higher sample throughput and excellent interference removal capabilities.[4][6] While its precision may be lower than that of TIMS, it is often sufficient for many applications, including environmental screening and nuclear waste characterization.[1] The good abundance sensitivity of modern ICP-MS instruments also allows for the analysis of samples with very low concentrations of Cesium isotopes.[2][7]

For professionals in research and drug development, a thorough understanding of the strengths and limitations of each technique is essential for selecting the most appropriate method to achieve their analytical goals.

References

A Comparative Guide to Cesium-135 and Cesium-137 as Long-Term Environmental Tracers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Scientists in Environmental Monitoring and Nuclear Forensics.

The accurate tracking and sourcing of radioactive contamination in the environment is a critical aspect of public health and safety, particularly in the aftermath of nuclear incidents. Among the various radionuclides released during nuclear fission, isotopes of cesium are of significant interest due to their mobility and persistence in the environment. While Cesium-137 has long been the focal point of environmental monitoring, the long-lived isotope Cesium-135 is emerging as a powerful complementary tracer for long-term studies and source attribution. This guide provides a comprehensive comparison of this compound and Cesium-137 for environmental tracing applications, supported by key experimental data and methodologies.

Physicochemical and Radiological Properties

A fundamental understanding of the distinct properties of this compound and Cesium-137 is essential for their application as environmental tracers. The following table summarizes their key characteristics.

PropertyThis compound (¹³⁵Cs)Cesium-137 (¹³⁷Cs)
Half-life 2.3 million years[1]30.17 years[2]
Decay Mode Beta (β⁻) decay[1][3]Beta (β⁻) and Gamma (γ) decay[4][5]
Decay Energy Low-energy beta emission (0.269 MeV)[3][6]High-energy beta (0.512 MeV) and gamma (0.662 MeV) emissions[4][7]
Fission Yield High (~6.3%)[1]High (~6%)[4][7]
Hazard Level Less hazardous due to low decay energy and lack of gamma radiation[1][8]More hazardous due to high-energy gamma radiation[7]
Detection Method Mass Spectrometry (e.g., ICP-MS, TIMS, AMS)[9][10]Gamma Spectrometry, Mass Spectrometry[9][11]

This compound vs. Cesium-137 as Environmental Tracers: A Logical Comparison

The primary advantage of utilizing the isotopic ratio of ¹³⁵Cs/¹³⁷Cs lies in its potential as a stable, long-term fingerprint for identifying the origin of nuclear contamination.[12][13] The initial ratio of these isotopes produced during nuclear fission varies depending on the type of reactor, fuel, and operational history.[9][14] This characteristic allows scientists to distinguish between different sources of contamination, such as the Chernobyl and Fukushima nuclear accidents, or fallout from nuclear weapons testing.[13][15] The short half-life of ¹³⁴Cs (2.06 years) makes the ¹³⁴Cs/¹³⁷Cs ratio, a previously common tracer, unsuitable for long-term studies.[12][16]

Cesium_Tracers cluster_Cs137 Cesium-137 cluster_Cs135 This compound cluster_Ratio ¹³⁵Cs / ¹³⁷Cs Ratio Cs137 Cesium-137 (t½ = 30.17 y) GammaSpec Gamma Spectrometry (Routine Monitoring) Cs137->GammaSpec Easy Detection Ratio ¹³⁵Cs / ¹³⁷Cs Isotopic Ratio Cs137->Ratio ShortTerm Short- to Medium-Term Tracer GammaSpec->ShortTerm Cs135 This compound (t½ = 2.3 million y) MassSpec Mass Spectrometry (Specialized Analysis) Cs135->MassSpec Difficult Detection Cs135->Ratio LongTerm Long-Term Tracer MassSpec->LongTerm SourceID Source Identification (Nuclear Forensics) Ratio->SourceID

Comparison of this compound and Cesium-137 as tracers.

Experimental Protocol: Determination of ¹³⁵Cs/¹³⁷Cs Ratio in Environmental Samples

The accurate determination of the ¹³⁵Cs/¹³⁷Cs ratio requires sophisticated analytical techniques to overcome the challenges of low concentrations and isobaric interferences. The following protocol outlines a typical workflow using Triple-Quadrupole Inductively Coupled Plasma Mass Spectrometry (ICP-MS/MS).[12][13]

1. Sample Preparation and Digestion:

  • Environmental samples (e.g., soil, sediment, lichen) are collected and homogenized.

  • A representative aliquot of the dried sample is weighed.

  • The sample is subjected to acid digestion, typically using a mixture of nitric acid (HNO₃), hydrochloric acid (HCl), and hydrofluoric acid (HF) in a microwave digestion system to ensure complete dissolution of the sample matrix.

2. Chemical Separation:

  • The digested sample solution is evaporated to dryness and reconstituted in a dilute acid.

  • A multi-step chromatographic separation is employed to isolate cesium from the complex sample matrix and, crucially, to remove isobaric interferences, particularly from Barium (¹³⁵Ba and ¹³⁷Ba).[9][17]

    • Anion Exchange Chromatography: This step can be used to remove interfering elements like molybdenum, tin, and antimony.[15]

    • Cesium-Selective Adsorption: Ammonium molybdophosphate (AMP) can be used for the selective adsorption of cesium.[18]

    • Cation Exchange Chromatography: This is a critical step for the separation of cesium from barium.

3. Instrumental Analysis by ICP-MS/MS:

  • The purified cesium fraction is introduced into the ICP-MS/MS system.

  • The instrument is operated in a way to further minimize any remaining interferences. For instance, a reaction gas can be introduced in the collision/reaction cell to react with interfering ions, shifting them to a different mass-to-charge ratio.[15]

  • The ion currents at m/z 135 and 137 are measured to determine the isotopic ratio.

  • Quantification is achieved using certified reference materials and isotopic standards.

The following diagram illustrates the general experimental workflow.

Experimental_Workflow Sample Environmental Sample (Soil, Sediment, etc.) Digestion Acid Digestion Sample->Digestion Separation Chemical Separation (Ion Exchange Chromatography) Digestion->Separation Analysis ICP-MS/MS Analysis Separation->Analysis Data ¹³⁵Cs / ¹³⁷Cs Ratio Calculation Analysis->Data

Workflow for ¹³⁵Cs/¹³⁷Cs ratio analysis.

Conclusion

Cesium-137 remains a cornerstone for the routine monitoring of radioactive contamination due to its relatively high abundance and ease of detection via gamma spectrometry. However, its 30-year half-life limits its utility for long-term historical source tracking. This compound, with its extremely long half-life, provides a stable isotopic signature that, when measured as a ratio to Cesium-137, offers a powerful tool for nuclear forensics and long-term environmental studies. The analytical complexity and cost associated with the measurement of the ¹³⁵Cs/¹³⁷Cs ratio are higher than for ¹³⁷Cs alone, but the invaluable information gained for source attribution makes it an indispensable technique for in-depth environmental investigations. The choice between using ¹³⁷Cs alone or the ¹³⁵Cs/¹³⁷Cs ratio will therefore depend on the specific objectives of the research, with the latter being essential for long-term and source-specific inquiries.

References

A Comparative Guide to the Accuracy and Precision of Cesium-135 Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Cesium-135 (¹³⁵Cs), a long-lived fission product, is critical for a range of scientific disciplines, from environmental monitoring and nuclear forensics to the assessment of radioactive waste for long-term disposal.[1][2] Due to its low-energy beta decay and long half-life of approximately 2.3 million years, traditional radiometric detection methods are often not feasible for ¹³⁵Cs analysis.[3] Consequently, mass spectrometric techniques have become the methods of choice for its determination.[4]

This guide provides a comparative overview of the leading analytical techniques for ¹³⁵Cs, focusing on their accuracy, precision, and detection capabilities. It is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific analytical needs.

Key Analytical Techniques for this compound

The primary methods for the sensitive and selective measurement of ¹³⁵Cs include:

  • Thermal Ionization Mass Spectrometry (TIMS): A highly precise technique that involves the ionization of the sample from a heated filament.[5]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A versatile and high-throughput technique that utilizes a plasma to ionize the sample. Triple quadrupole ICP-MS (ICP-MS/MS) is particularly effective in mitigating isobaric interferences.[6][7][8]

  • Accelerator Mass Spectrometry (AMS): An ultra-sensitive technique capable of detecting extremely low levels of isotopes by accelerating ions to high energies.[3][9]

  • Resonance Ionization Mass Spectrometry (RIMS): A highly selective method that uses lasers to selectively ionize the target isotope.

A significant challenge in the mass spectrometric analysis of ¹³⁵Cs is the isobaric interference from stable Barium-135 (¹³⁵Ba).[10] Therefore, effective chemical separation of cesium from barium is a critical prerequisite for accurate measurements with most techniques.[11][12]

Comparative Performance of Analytical Techniques

The following table summarizes the key performance characteristics of the major analytical techniques for ¹³⁵Cs based on available literature. It is important to note that performance can vary depending on the specific instrumentation, sample matrix, and the effectiveness of the chemical separation procedures.

TechniqueTypical Detection LimitTypical Precision (%RSD)Accuracy (Bias)Key AdvantagesKey Disadvantages
TIMS fg/mL to pg/mL range< 0.5%Low, can be corrected for mass fractionationHigh precision and accuracy, less susceptible to some matrix effects.Lower sample throughput, requires extensive sample purification.
ICP-MS/MS 2 fg/mL to pg/mL[1][13][14]0.5 - 5%Low, dependent on effective interference removal and mass bias correction.[15][16][17]High sample throughput, effective at removing interferences with reaction cell technology.[6][8]Susceptible to matrix effects and polyatomic interferences if not properly addressed.
AMS ag/g to fg/g range5 - 10%Good, requires well-characterized standards.Extremely high sensitivity, effective isobar separation.[3][9][18]Lower availability, more complex instrumentation.
RIMS fg range< 1%High accuracy with proper calibration.High selectivity, reduced isobaric interference.Technically demanding, not as widely available.

Experimental Protocols

Detailed experimental protocols are crucial for achieving accurate and precise results. While specific procedures vary between laboratories and sample types, the general workflow for ¹³⁵Cs analysis by mass spectrometry involves sample dissolution, chemical separation of cesium, and instrumental analysis.

Sample Dissolution

The goal of sample dissolution is to bring the solid sample into a liquid form suitable for chemical separation. The choice of method depends on the sample matrix.

  • Acid Digestion: For many environmental samples like soil and sediment, acid digestion using a mixture of strong acids (e.g., nitric acid, hydrochloric acid, hydrofluoric acid) is common.[7] Microwave-assisted digestion can accelerate this process.

  • Fusion: For more refractory materials, fusion with a flux (e.g., lithium metaborate) followed by dissolution of the fused bead in acid is employed.

  • Leaching: In some cases, a less aggressive leaching approach with a specific acid or reagent may be used to extract cesium from the sample matrix.[7]

Chemical Separation of Cesium

The primary goal of chemical separation is the removal of isobaric interferences, mainly ¹³⁵Ba, and other matrix elements that can suppress the cesium ion signal.

A common and effective method involves a multi-step chromatographic procedure:

  • Initial Cesium Separation: The dissolved sample is passed through a material with high selectivity for cesium, such as ammonium molybdophosphate (AMP) or ammonium phosphotungstate (APW) sorbents.[11]

  • Barium and Matrix Removal: The cesium-containing fraction is then further purified using cation exchange chromatography to remove barium and other interfering elements.[11][12] Resins like AG 50W-X8 are frequently used for this purpose.[6]

  • Final Purification: Additional purification steps using other chromatographic resins may be employed to remove any remaining interfering species.

The efficiency of the separation is critical and is often monitored by measuring the concentration of interfering elements in the final solution before instrumental analysis.[10]

Instrumental Analysis
  • TIMS Analysis: The purified cesium fraction is loaded onto a metal filament (e.g., rhenium). The filament is heated in the mass spectrometer's source, causing thermal ionization of the cesium atoms. The resulting ions are then accelerated, separated by their mass-to-charge ratio in a magnetic field, and detected.

  • ICP-MS/MS Analysis: The purified cesium solution is introduced into the ICP-MS instrument, typically via a nebulizer, where it is converted into an aerosol and then ionized in the argon plasma. The first quadrupole acts as a mass filter, allowing only ions of a specific mass-to-charge ratio (e.g., m/z 135) to enter the collision/reaction cell. In the cell, a reaction gas (e.g., N₂O) can be introduced to react with interfering ions, shifting them to a different mass.[6][8] The second quadrupole then separates the target cesium ions from the reaction products and other remaining ions before they reach the detector.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the logic behind interference removal in ICP-MS/MS.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_separation Chemical Separation cluster_analysis Instrumental Analysis Sample Solid Sample (e.g., Soil, Waste) Dissolution Sample Dissolution (Acid Digestion/Fusion) Sample->Dissolution Initial_Sep Initial Cs Separation (e.g., AMP/APW) Dissolution->Initial_Sep Purification Barium & Matrix Removal (Cation Exchange) Initial_Sep->Purification Analysis Mass Spectrometry (TIMS or ICP-MS/MS) Purification->Analysis Result ¹³⁵Cs Concentration & Isotope Ratio Analysis->Result

Caption: General experimental workflow for the analysis of this compound.

ICPMSMS_Interference_Removal cluster_plasma ICP Source Plasma Ionized Sample (¹³⁵Cs⁺, ¹³⁵Ba⁺) Q1 Mass Filter (Selects m/z 135) Plasma->Q1 CRC Reaction with Gas (e.g., N₂O) ¹³⁵Ba⁺ + N₂O -> ¹³⁵BaO⁺ + N₂ Q1->CRC Q3 Mass Filter (Selects ¹³⁵Cs⁺) CRC->Q3 Detector Detector Q3->Detector

Caption: Interference removal in ICP-MS/MS for ¹³⁵Cs analysis.

Conclusion

The choice of an analytical technique for this compound is dependent on the specific requirements of the study, including the required detection limit, precision, sample throughput, and available resources. For high-precision isotope ratio measurements, TIMS remains a gold standard. For routine analysis with high sample throughput and effective interference removal, ICP-MS/MS is a powerful and widely used technique. When ultra-high sensitivity is paramount for trace-level detection, AMS is the most suitable option. The continued development of these techniques, coupled with robust chemical separation methods, will further enhance our ability to accurately and precisely measure ¹³⁵Cs in a variety of matrices, supporting critical research in environmental science, nuclear safety, and beyond. The use of certified reference materials, such as those from the International Atomic Energy Agency (IAEA), is essential for the validation and quality control of any analytical method for ¹³⁵Cs.[7][10]

References

A Comparative Analysis of Cesium-135 and Iodine-129 as Fission Tracers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of nuclear forensics and environmental monitoring, the long-lived fission products Cesium-135 (¹³⁵Cs) and Iodine-129 (¹²⁹I) serve as critical tracers for identifying and tracking nuclear fission events. Their extended half-lives and distinct biogeochemical behaviors make them invaluable tools for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their performance as fission tracers, supported by experimental data and detailed methodologies.

Key Properties and Production

Both ¹³⁵Cs and ¹²⁹I are produced in significant quantities during the nuclear fission of uranium and plutonium.[1][2] However, their nuclear and chemical properties present distinct advantages and disadvantages for their application as tracers.

This compound is a beta-emitting radionuclide with a half-life of approximately 2.3 million years.[3] It is one of the seven long-lived fission products and is produced with a relatively high fission yield.[1][3] Due to its long half-life, its specific activity is low, which can present challenges for radiometric detection but makes it suitable for mass spectrometric techniques.[3]

Iodine-129 is also a long-lived beta- and gamma-emitter, with a half-life of 15.7 million years.[2] Its fission yield is also significant, making it a prominent component of spent nuclear fuel.[1] A key characteristic of iodine is its high volatility and its tendency to be selectively absorbed by the thyroid gland, which has significant implications for its environmental mobility and radiological hazard.[2]

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and Iodine-129, facilitating a direct comparison of their properties relevant to their use as fission tracers.

PropertyThis compoundIodine-129
Half-life (t₁/₂) 2.3 x 10⁶ years[3]15.7 x 10⁶ years[2]
Decay Mode β⁻[3]β⁻, γ
Beta Decay Energy (E_max) 0.210 MeV0.154 MeV
Gamma Energy None0.0396 MeV
Specific Activity 1.2 x 10⁻³ Ci/g1.76 x 10⁻⁴ Ci/g

Table 1: Nuclear Properties of this compound and Iodine-129

Fissile NuclideNeutron EnergyThis compound Fission Yield (%)Iodine-129 Fission Yield (%)
Uranium-235 Thermal6.930.628
Plutonium-239 Thermal7.901.37
Uranium-238 Fast6.181.15

Table 2: Cumulative Fission Yields for this compound and Iodine-129

Soil TypeCesium (Kd in L/kg)Iodine (Kd in L/kg)
Sand 10 - 500[4][5]< 1 - 10
Loam 500 - 5,000[4]1 - 50
Clay 1,000 - 20,000+[4][6]10 - 200
Organic Soil 100 - 10,000[4][5]100 - 5,000+

Table 3: Typical Soil-Water Distribution Coefficients (Kd) Note: Kd values are highly dependent on specific soil properties (e.g., mineralogy, organic matter content, pH) and groundwater chemistry.

Environmental Mobility and Radiological Hazard

The environmental behavior of these two isotopes differs significantly, which is a crucial factor in their application as tracers.

This compound in the environment exists predominantly as the Cs⁺ cation. It has a strong tendency to adsorb to soil particles, particularly clay minerals, leading to relatively low mobility in most terrestrial environments.[3] This property can make it a good tracer for soil erosion and sediment transport studies. While its long half-life poses a long-term radiological concern, its low decay energy and the absence of gamma radiation reduce its external hazard compared to other fission products like ¹³⁷Cs.[3]

Iodine-129 , on the other hand, is highly mobile in the environment.[2] It typically exists as the iodide (I⁻) or iodate (IO₃⁻) anion, which are not strongly sorbed by most soil minerals and can be readily transported by groundwater.[2] This high mobility makes it an excellent tracer for groundwater movement and for tracking the dispersion of contaminants from nuclear facilities. However, this mobility also contributes to its widespread distribution and potential for entering the food chain. The selective uptake of iodine by the thyroid gland concentrates ¹²⁹I in this organ, increasing the risk of thyroid cancer.[2]

Experimental Protocols

Accurate measurement of ¹³⁵Cs and ¹²⁹I is essential for their use as fission tracers. Due to their low specific activities, mass spectrometric techniques are generally preferred over radiometric methods.

Determination of this compound in Soil by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
  • Sample Preparation:

    • A known mass of the soil sample is dried and homogenized.

    • A representative aliquot is taken for acid digestion. A common method involves using a mixture of nitric acid (HNO₃), hydrofluoric acid (HF), and perchloric acid (HClO₄) in a microwave digestion system to completely dissolve the soil matrix.

    • The digested sample is then evaporated to near dryness and reconstituted in a dilute acid solution (e.g., 2% HNO₃).

  • Chemical Separation:

    • To remove isobaric interferences, particularly from Barium-135 (¹³⁵Ba), a chemical separation step is crucial.

    • This is often achieved using ion-exchange chromatography. The sample solution is passed through a column containing a resin that selectively retains cesium while allowing barium and other interfering elements to pass through.

    • The retained cesium is then eluted from the column using a suitable eluent.

  • ICP-MS Analysis:

    • The purified cesium fraction is introduced into the ICP-MS.

    • The instrument is tuned for optimal sensitivity and resolution at m/z 135.

    • Quantification is typically performed using an internal standard (e.g., a non-interfering isotope of another element) and a calibration curve prepared from certified ¹³⁵Cs standard solutions.

    • The concentration of ¹³⁵Cs in the original soil sample is calculated based on the measured concentration in the solution, the initial sample mass, and any dilution factors.

Determination of Iodine-129 in Water by Accelerator Mass Spectrometry (AMS)
  • Sample Preparation:

    • A large volume of water (typically several liters) is collected.

    • A known amount of a stable iodine carrier (¹²⁷I) is added to the sample to monitor the chemical yield of the separation process.

    • The iodine in the sample is converted to a single chemical form, usually iodide (I⁻), by adding a reducing agent.

  • Chemical Separation and Target Preparation:

    • Iodine is precipitated from the water sample as silver iodide (AgI) by adding silver nitrate (AgNO₃).

    • The AgI precipitate is collected by filtration, washed, and dried.

    • The dried AgI is then mixed with a binder (e.g., niobium or silver powder) and pressed into a target holder suitable for the AMS ion source.

  • AMS Analysis:

    • The target is placed in the ion source of the AMS system.

    • A beam of cesium ions is used to sputter the target, producing negative iodine ions.

    • These ions are accelerated to high energies (mega-electron volts).

    • The high-energy ions pass through a "stripper" (a thin foil or gas cell) which removes several electrons, converting them to positive ions. This process breaks up molecular isobars.

    • The resulting ions are then analyzed by a series of magnets and electrostatic analyzers that separate them based on their mass-to-charge ratio and energy.

    • The ¹²⁹I ions are counted in a sensitive detector, while the current of the stable ¹²⁷I ions is measured in a Faraday cup.

    • The ¹²⁹I/¹²⁷I ratio in the sample is determined from these measurements. The concentration of ¹²⁹I in the original water sample is then calculated using the known amount of ¹²⁷I carrier added and the initial volume of the water sample.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the production pathways of ¹³⁵Cs and ¹²⁹I and a generalized experimental workflow for their analysis.

FissionProductPathway cluster_U235 U-235 Fission cluster_Pu239 Pu-239 Fission cluster_Cs135 This compound Production cluster_I129 Iodine-129 Production U235 Uranium-235 Xe135 Xenon-135 (t½ = 9.14 h) U235->Xe135 Fission Te129 Tellurium-129 (t½ = 69.6 min) U235->Te129 Fission Pu239 Plutonium-239 Pu239->Xe135 Fission Pu239->Te129 Fission Neutron Thermal Neutron Neutron->U235 Neutron->Pu239 Cs135 This compound (t½ = 2.3 x 10⁶ y) Xe135->Cs135 β⁻ decay I129 Iodine-129 (t½ = 15.7 x 10⁶ y) Te129->I129 β⁻ decay

Caption: Production pathways of this compound and Iodine-129 from nuclear fission.

ExperimentalWorkflow cluster_Sample Sample Collection & Preparation cluster_Separation Chemical Separation cluster_Analysis Mass Spectrometric Analysis cluster_Data Data Processing & Interpretation Sample Environmental Sample (Soil or Water) Preparation Drying, Homogenization, Acid Digestion (Soil) or Carrier Addition (Water) Sample->Preparation Separation Ion-Exchange Chromatography (Cs) or Precipitation (I) Preparation->Separation ICPMS ICP-MS for ¹³⁵Cs Separation->ICPMS AMS AMS for ¹²⁹I Separation->AMS Data Concentration Calculation & Isotopic Ratio Determination ICPMS->Data AMS->Data

Caption: Generalized experimental workflow for the analysis of ¹³⁵Cs and ¹²⁹I.

Conclusion

Both this compound and Iodine-129 are powerful tools for tracing fission events, each with a unique set of characteristics that make them suitable for different applications. The choice between them depends on the specific research question, the environmental matrix being studied, and the available analytical capabilities.

  • This compound is a valuable tracer for applications where low environmental mobility is desired, such as studies of soil and sediment transport. Its analysis by ICP-MS is relatively straightforward after effective chemical separation.

  • Iodine-129 excels as a tracer for processes involving high mobility, such as groundwater flow and long-range atmospheric transport. Its analysis by AMS provides exceptional sensitivity, allowing for the detection of ultra-trace amounts in environmental samples.

A thorough understanding of their respective properties, as outlined in this guide, is essential for their effective use in scientific research and environmental monitoring. The continued development of advanced analytical techniques will further enhance the utility of these important long-lived fission tracers.

References

A Comparative Guide to Validating Models of Cesium-135 Migration in the Environment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent model types used to predict the migration of Cesium-135 (¹³⁵Cs) in the environment: the Compartment Model for vertical soil migration and the Watershed-Scale Model for broader environmental transport. As direct validation data for the long-lived isotope ¹³⁵Cs is scarce, this guide utilizes data from its more commonly studied chemical analogue, ¹³⁷Cs, to provide a robust comparison of model performance. The chemical behavior of both isotopes is identical, making ¹³⁷Cs an excellent proxy for validating these models.

Data Presentation: Model Performance Comparison

The following table summarizes the quantitative performance of a Compartment Model and a Watershed-Scale Model (SWAT) in predicting ¹³⁷Cs concentrations against experimental data.

Model TypeKey Parameter PredictedModel PredictionExperimental MeasurementAccuracy/DiscrepancySource
Compartment Model Fractional contribution of ¹³⁷Cs in 0-5 cm soil layer (in 2023)~65%~68%The model slightly underestimates the concentration in the topsoil.[1]
Fractional contribution of ¹³⁷Cs in 5-10 cm soil layer (in 2023)~25%~22%The model slightly overestimates the concentration in this layer.[1]
Fractional contribution of ¹³⁷Cs in 10-15 cm soil layer (in 2023)~8%~7%The model shows good agreement in this deeper layer.[1]
Watershed-Scale Model (SWAT) Daily ¹³⁷Cs concentration in suspended sediments (Bq kg⁻¹)0 - 43.0 Bq kg⁻¹3.5 - 20.1 Bq kg⁻¹Modelled concentrations show a wider range than measured values, with some overestimation. Discrepancies are attributed to limitations in suspended sediment concentration observations and the sampling method.[2][2]
Annual export of ¹³⁷Cs from the watershed0.02% of total soil stockNot directly measured, but the model provides an estimate for this difficult-to-measure parameter.The model provides a quantitative estimate of a key long-term migration process.[2]

Experimental Protocols

Detailed methodologies are crucial for the validation of any environmental model. Below are protocols for key experiments cited in the validation of Cesium migration models.

Soil Sampling for Vertical Distribution Analysis

This protocol is essential for gathering data to validate compartment models of vertical radionuclide migration.

Objective: To collect soil samples at discrete depth intervals to determine the vertical distribution of Cesium.

Materials:

  • Soil core sampler or a trenching tool (e.g., flat blade shovel)

  • Cutting ring or guide (e.g., 8.9 cm diameter)

  • Disposable plastic spoons or spatulas

  • Plastic bags for sample collection

  • Labels and permanent marker

  • GPS device to record sampling locations

  • Personal Protective Equipment (PPE) as required

Procedure:

  • Site Selection: Choose a representative, undisturbed area for sampling. Record the GPS coordinates.

  • Surface Preparation: Clear any surface vegetation or debris from the sampling spot.

  • Sampling:

    • Core Method: Drive the core sampler into the soil to the desired depth. Carefully extract the soil core.

    • Trench Method: Dig a trench to the desired depth. On a smoothed vertical face of the trench, use a cutting guide to isolate a column of soil.[1]

  • Incremental Slicing:

    • Once the soil column is accessible, use a clean spatula to slice the soil into predetermined depth increments (e.g., 0-5 cm, 5-10 cm, 10-15 cm).[1]

    • Place each increment into a separate, clearly labeled plastic bag.

  • Sample Handling: Transport the samples to the laboratory, maintaining conditions to prevent cross-contamination.

  • Sample Preparation for Analysis:

    • Air-dry the samples.[1]

    • Remove any large stones or organic matter.

    • Homogenize the sample for each depth increment.

    • If required, sieve the soil to a specific particle size (e.g., <2 mm).[3]

Sequential Extraction of Cesium from Soil

This method is used to determine the different chemical forms of Cesium in soil, providing insight into its mobility and bioavailability.

Objective: To fractionate Cesium in a soil sample into exchangeable, carbonate-bound, oxide-bound, and residual fractions.

Materials:

  • Centrifuge and centrifuge tubes (50 ml)

  • Overhead shaker

  • Vacuum filtration apparatus with cellulose acetate filters

  • pH meter

  • Various extraction reagents (e.g., 1 M NH₄NO₃, 1 M NH₄OAc, 0.11 M Acetic Acid).[1][2]

Procedure (Example Three-Step Extraction): [2]

  • Sample Preparation: Weigh approximately 2 g of air-dried, sieved soil into a centrifuge tube.

  • Step 1: Exchangeable Fraction:

    • Add 20 mL of 1 M NH₄NO₃ to the soil sample.

    • Shake for a specified time (e.g., 2 hours) at room temperature.

    • Centrifuge the sample and filter the supernatant. This solution contains the exchangeable Cesium fraction.

  • Step 2: Carbonate Bound Fraction (and specifically bound):

    • To the residue from Step 1, add 20 mL of 1 M NH₄OAc (pH adjusted to 5.0).

    • Shake for a specified time (e.g., 5 hours).

    • Centrifuge and filter the supernatant. This solution contains the carbonate-bound and specifically bound Cesium.

  • Step 3: Residual Fraction:

    • The residue remaining after Step 2 contains the residual Cesium fraction, which can be determined by acid digestion of the remaining solid.

  • Analysis: Analyze the Cesium concentration in each supernatant using appropriate analytical techniques such as gamma spectrometry or ICP-MS.

Gamma Spectrometry Analysis of Cesium in Environmental Samples

This is the primary technique for quantifying the activity of gamma-emitting radionuclides like ¹³⁷Cs in environmental samples.

Objective: To determine the activity concentration of ¹³⁷Cs in soil or sediment samples.

Materials:

  • High-Purity Germanium (HPGe) detector

  • Lead shielding for the detector

  • Marinelli beakers or other standardized sample containers

  • Calibration sources with known activities of various radionuclides

  • Gamma spectrometry software for data acquisition and analysis

Procedure:

  • Sample Preparation:

    • Dry the soil or sediment sample to a constant weight (e.g., at 105°C).[3]

    • Homogenize the sample by grinding and sieving.

    • Place a known weight of the prepared sample into a calibrated container (e.g., a Marinelli beaker).

  • Detector Calibration:

    • Perform an energy and efficiency calibration of the HPGe detector using certified radioactive sources covering a range of energies. This is crucial for accurate quantification.

  • Background Measurement:

    • Measure the background radiation in the detector shielding with an empty sample container for a sufficient amount of time to obtain good counting statistics.

  • Sample Measurement:

    • Place the sample container in the detector.

    • Acquire the gamma spectrum for a predetermined counting time. The time will depend on the expected activity of the sample.

  • Data Analysis:

    • Identify the characteristic gamma-ray peak for ¹³⁷Cs (661.7 keV).

    • The software will calculate the net peak area by subtracting the background continuum.

    • Using the detector efficiency at that energy, the sample weight, and the counting time, the software calculates the activity concentration of ¹³⁷Cs in the sample (in Bq/kg).[4]

Mandatory Visualization

Compartment Model for Vertical Soil Migration

CompartmentModel cluster_atmosphere Atmosphere cluster_soil Soil Column Atmosphere Initial Deposition Soil_0_5 0-5 cm Layer Atmosphere->Soil_0_5 Fallout Soil_5_10 5-10 cm Layer Soil_0_5->Soil_5_10 Transfer Rate 1 Soil_10_15 10-15 cm Layer Soil_5_10->Soil_10_15 Transfer Rate 2 Soil_15_plus >15 cm Layer Soil_10_15->Soil_15_plus Transfer Rate 3 Leaching Leaching Soil_10_15->Leaching Leaching to Groundwater

Caption: Vertical migration of Cesium through soil layers.

Watershed-Scale Environmental Transport Model

WatershedModel cluster_inputs Inputs cluster_watershed Watershed Processes cluster_river River System cluster_outputs Outputs InitialDeposition Initial Deposition (Atmospheric Fallout) Soil Soil Contamination InitialDeposition->Soil Precipitation Precipitation Runoff Surface Runoff Precipitation->Runoff Erosion Soil Erosion & Sediment Transport Soil->Erosion Cs attached to soil particles Runoff->Erosion SuspendedSediment Suspended Sediment Erosion->SuspendedSediment RiverWater River Water RiverWater->SuspendedSediment Sorption RiverOutlet River Outlet (Discharge to Ocean) RiverWater->RiverOutlet Dissolved Cs SuspendedSediment->RiverWater Desorption Riverbed Riverbed Sediment SuspendedSediment->Riverbed Deposition SuspendedSediment->RiverOutlet Particulate Cs Riverbed->SuspendedSediment Resuspension

Caption: Cesium transport from a watershed to a river outlet.

References

A Comparative Guide to the Cross-Validation of Radiometric and Mass Spectrometric Data for Cesium-135

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of radiometric and mass spectrometric methods for the detection and quantification of Cesium-135 (¹³⁵Cs). The information presented herein is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, with a focus on experimental data and detailed methodologies.

Introduction

The accurate measurement of this compound, a long-lived fission product, is crucial in various fields, including environmental monitoring, nuclear waste management, and nuclear forensics.[1][2] Two primary analytical approaches are employed for this purpose: radiometric and mass spectrometric techniques.[1][3][4] Radiometric methods quantify ¹³⁵Cs based on the detection of its radioactive decay, while mass spectrometry measures the direct abundance of ¹³⁵Cs atoms.[3][4] The choice between these methods is often dictated by the specific activity of the sample, the required sensitivity, and the presence of interfering isotopes.[3]

This guide presents a critical comparison of these two methodologies, summarizing their performance based on available experimental data and providing detailed protocols for key experiments.

Data Presentation: A Comparative Analysis

The selection of an analytical method for ¹³⁵Cs is a critical decision that depends on several factors, most notably the half-life of the radionuclide .[3] Radiometric methods are generally more sensitive for short-lived radionuclides due to their higher specific activity, while mass spectrometric methods are superior for long-lived radionuclides like ¹³⁵Cs.[3]

Parameter Radiometric Methods (e.g., Beta Spectrometry) Mass Spectrometric Methods (e.g., ICP-MS) References
Principle Detection of beta particles from radioactive decay.Direct atom counting of ¹³⁵Cs ions.[3][4]
Sensitivity Challenging for long-lived radionuclides with low specific activity like ¹³⁵Cs.High sensitivity, capable of detecting femtogram levels.[2][5][6]
Detection Limit Generally higher than mass spectrometry for ¹³⁵Cs.As low as 2 fg/mL (0.1 µBq/mL).[6][7]
Interferences Isobaric interferences are not a primary concern.Significant isobaric interference from ¹³⁵Ba.[5][8][9]
Sample Preparation Often requires less extensive chemical separation.Requires rigorous chemical separation to remove interfering isobars.[9][10]
Analysis Time Can be time-consuming due to long counting times for low-activity samples.Faster analysis times, typically less than 30 minutes per sample post-separation.[3][6]
Isotopic Ratio Analysis Not suitable for determining isotopic ratios (e.g., ¹³⁵Cs/¹³⁷Cs).Excellent capability for precise isotopic ratio measurements.[2][11]

Experimental Protocols

Radiometric Determination of this compound (Illustrative Protocol)

Due to its very long half-life (2.3 million years) and low-energy beta emission, direct radiometric counting of ¹³⁵Cs is exceptionally challenging and rarely performed.[8][12] However, a general workflow for radiometric analysis of a pure ¹³⁵Cs source would involve the following steps.

Methodology:

  • Sample Preparation:

    • A known quantity of the sample is weighed and transferred to a suitable counting vial.

    • For environmental or biological samples, a pre-concentration and purification step for cesium would be necessary to remove other interfering radionuclides. This often involves digestion followed by ion-exchange chromatography.

  • Instrumentation:

    • A low-background liquid scintillation counter (LSC) or a gas-flow proportional counter is typically used for beta counting.

  • Measurement:

    • The sample is placed in the detector, and counts are acquired over an extended period to achieve statistically significant results.

    • The counting efficiency of the detector for the specific beta energy of ¹³⁵Cs must be determined using a calibrated source or appropriate modeling.

  • Data Analysis:

    • The activity of ¹³⁵Cs in the sample is calculated from the net count rate and the detector efficiency.

Mass Spectrometric Determination of this compound (ICP-MS/MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS), particularly tandem quadrupole ICP-MS (ICP-MS/MS), is the state-of-the-art method for the ultra-trace determination of ¹³⁵Cs.[10] The key challenge is the isobaric interference from stable ¹³⁵Ba.[5][9]

Methodology:

  • Sample Digestion and Dissolution:

    • For solid samples (e.g., soil, biological tissues), acid digestion using nitric acid (HNO₃) and/or other strong acids is performed to bring the cesium into solution.[10]

    • Water samples are typically acidified with HNO₃.

  • Chemical Separation of Cesium:

    • Objective: To separate cesium from the sample matrix, and critically, from barium.

    • Ammonium Molybdophosphate (AMP) Precipitation: Cesium is selectively precipitated from the acidic solution by adding AMP.[10][11]

    • Ion Exchange Chromatography: The separated cesium fraction is further purified using cation exchange resins (e.g., AG 50W-X8). This step is crucial for removing any remaining traces of barium.[10]

  • Instrumentation:

    • A triple quadrupole ICP-MS (ICP-MS/MS) system is used for analysis.[5][10]

  • Measurement:

    • The purified cesium solution is introduced into the ICP-MS.

    • In the first quadrupole (Q1), the ion beam is filtered for m/z 135 (containing both ¹³⁵Cs⁺ and ¹³⁵Ba⁺).

    • The ions then enter a reaction cell (Q2) filled with a reactive gas (e.g., N₂O). ¹³⁵Ba⁺ reacts to form ¹³⁵BaO⁺ (m/z 151), while ¹³⁵Cs⁺ does not react significantly.[5]

    • The second mass filter (Q3) is set to detect m/z 135, allowing only the unreacted ¹³⁵Cs⁺ to reach the detector.

  • Data Analysis:

    • The concentration of ¹³⁵Cs is determined by comparing the signal intensity to that of a certified ¹³⁵Cs standard.

    • Isotope dilution mass spectrometry, using a known amount of a different cesium isotope (e.g., ¹³³Cs) as an internal standard, can be employed for highly accurate quantification.

Visualizations

Logical Flow for Radionuclide Analysis Method Selection

A Radionuclide of Interest B Determine Half-Life A->B C Short Half-Life (High Specific Activity) B->C Short D Long Half-Life (Low Specific Activity) B->D Long E Radiometric Method (e.g., Gamma, Beta Spectrometry) C->E F Mass Spectrometric Method (e.g., ICP-MS, TIMS) D->F

Caption: Method selection based on radionuclide half-life.

Experimental Workflow for Mass Spectrometric Analysis of ¹³⁵Cs

A Sample Collection (e.g., Soil, Water) B Acid Digestion / Dissolution A->B C Chemical Separation (Removal of Ba) B->C D AMP Precipitation C->D E Ion Exchange Chromatography D->E F ICP-MS/MS Analysis E->F G Data Quantification F->G

Caption: Workflow for ¹³⁵Cs analysis by ICP-MS/MS.

Conclusion

The cross-validation of radiometric and mass spectrometric data for this compound reveals a clear distinction in their applicability. While radiometric methods are fundamental for many radionuclides, their utility for the long-lived ¹³⁵Cs is limited by its low specific activity.[2][5] In contrast, mass spectrometric techniques, particularly ICP-MS/MS, offer unparalleled sensitivity and the ability to overcome significant isobaric interferences, making them the preferred method for the accurate quantification of ¹³⁵Cs in a variety of matrices.[5][10] The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to implement these advanced analytical techniques.

References

A Comparative Guide to the Environmental Impact of Cesium-135 and Other Long-Lived Fission Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The management of spent nuclear fuel necessitates a thorough understanding of the long-term environmental behavior of its constituents. Among the most significant are the long-lived fission products (LLFPs), radionuclides with half-lives greater than 200,000 years that dominate the radiotoxicity of nuclear waste in the geological timescale (10,000 to 1,000,000 years after disposal).[1][2] This guide provides a comparative analysis of Cesium-135 (¹³⁵Cs) and the other six primary LLFPs: Technetium-99 (⁹⁹Tc), Iodine-129 (¹²⁹I), Zirconium-93 (⁹³Zr), Selenium-79 (⁷⁹Se), Palladium-107 (¹⁰⁷Pd), and Tin-126 (¹²⁶Sn). We will examine their radiological properties, environmental mobility, and biological uptake, supported by quantitative data and experimental methodologies, to offer a comprehensive resource for researchers and environmental scientists.

Comparative Data of Long-Lived Fission Products

The following table summarizes the key radiological and environmental characteristics of the seven principal LLFPs produced from the thermal neutron fission of Uranium-235 (²³⁵U).

Fission ProductHalf-Life (t₁/₂) (years)Fission Yield (%) (²³⁵U thermal)Decay Energy (MeV, max)Decay ModeEnvironmental MobilityKey Environmental Concerns
This compound (¹³⁵Cs) 2.3 x 10⁶[3]6.93[4]0.269[3]β⁻HighHigh water solubility leading to potential groundwater contamination.[5]
Technetium-99 (⁹⁹Tc) 2.11 x 10⁵[1]6.05[1]0.294[1]β⁻High (as TcO₄⁻)Highly mobile in aerobic environments; potential for widespread groundwater contamination.[1][6]
Iodine-129 (¹²⁹I) 1.57 x 10⁷[7]0.706[8]0.194[3]β⁻, γVery HighExtremely mobile in groundwater and bioaccumulates in the thyroid gland.[7][9]
Zirconium-93 (⁹³Zr) 1.53 x 10⁶[10]6.30[10]0.091[10]β⁻LowGenerally immobile in soil; a major contributor to long-term radioactivity in waste.[10][11]
Selenium-79 (⁷⁹Se) ~3.27 x 10⁵[12]0.05[12]0.151[12]β⁻High (as SeO₄²⁻)Mobile under oxidizing conditions; bioavailable as a nutrient analog, leading to bioconcentration.[12][13]
Palladium-107 (¹⁰⁷Pd) 6.5 x 10⁶[14]0.16[3]0.033[15]β⁻ModerateMobility influenced by complexation with organic matter; very low decay energy.[15][16]
Tin-126 (¹²⁶Sn) 2.3 x 10⁵[2]0.06[17]4.050 (incl. daughter)[2]β⁻, γLowGenerally low mobility, but its short-lived daughter (¹²⁶Sb) emits high-energy gamma radiation.[2][17]

Detailed Isotope Profiles and Environmental Behavior

This compound (¹³⁵Cs)

This compound is a major fission product by yield, but its environmental impact is moderated by its extremely long half-life and low decay energy.[3][4] This results in a very low specific activity, making it less hazardous in the short term compared to isotopes like ¹³⁷Cs.[4] However, its high water solubility is a significant concern for the long-term safety of geological repositories, as it can readily leach into groundwater.[5]

Technetium-99 (⁹⁹Tc)

Technetium-99 is a significant contributor to nuclear waste radioactivity between 10,000 and 1,000,000 years.[1] Its environmental behavior is highly dependent on redox conditions. In aerobic (oxidizing) environments, it exists as the highly soluble and mobile pertechnetate anion (TcO₄⁻), which does not bind well to soil minerals.[1][6] Under anaerobic (reducing) conditions, often mediated by microbial activity, it can be reduced to insoluble forms like TcO₂, significantly decreasing its mobility.[18] Plants can readily take up the mobile form of technetium.[19]

Iodine-129 (¹²⁹I)

With an exceptionally long half-life and high environmental mobility, Iodine-129 is often a primary driver of long-term radiological risk at contaminated sites.[7][8] It is highly mobile in aquatic systems and can disperse over vast distances.[7] As an isotope of iodine, it is readily taken up by biological systems and concentrates in the thyroid gland, posing a significant health risk upon ingestion.[7][20]

Zirconium-93 (⁹³Zr)

Produced with a relatively high fission yield, Zirconium-93 is a major contributor to the long-term radioactivity of nuclear waste.[10][21] However, it is generally considered to have low mobility in the environment.[11] Its primary risk is associated with the long-term integrity of waste repositories.[11]

Selenium-79 (⁷⁹Se)

The environmental behavior of Selenium-79 is complex. Like technetium, its mobility is redox-sensitive; oxidized forms are soluble and mobile, while reduced forms are sparingly soluble.[22][23] A key concern with ⁷⁹Se is its role as a micronutrient, which can lead to its bioconcentration in the food web.[12] Despite its low fission yield, its potential mobility and biological uptake make it a key radionuclide in safety assessments for geological disposal.[13]

Palladium-107 (¹⁰⁷Pd)

Palladium-107 is characterized by a very long half-life and extremely low-energy beta decay, resulting in a negligible external radiation dose.[15] Its mobility in the environment can be influenced by the formation of complexes with organic matter, which may transform it into more bioaccessible forms.[16] Its primary environmental presence is linked to releases from automobile catalytic converters, with research ongoing to understand its long-term behavior.[15][16]

Tin-126 (¹²⁶Sn)

Tin-126 is produced in very small quantities but is notable for its decay chain.[2][17] While tin itself is relatively immobile in soil, its short-lived daughter product, Antimony-126 (¹²⁶Sb), decays with the emission of energetic gamma radiation.[17] This makes ¹²⁶Sn the only LLFP that poses a significant external exposure hazard.[2]

Visualizing Environmental Impact Factors

The following diagrams illustrate the key relationships governing the environmental impact of these fission products.

Environmental_Impact_Factors cluster_properties Radiological Properties cluster_behavior Environmental Behavior HalfLife Half-Life (t½) Impact Overall Environmental Impact & Risk HalfLife->Impact Determines persistence FissionYield Fission Yield (%) FissionYield->Impact Determines initial inventory DecayEnergy Decay Energy (MeV) DecayEnergy->Impact Determines dose rate Mobility Environmental Mobility Mobility->Impact Determines transport & exposure pathways BioUptake Biological Uptake BioUptake->Impact Determines internal dose

Caption: Key factors determining the environmental impact of LLFPs.

Mobility_Pathways cluster_conditions Environmental Conditions cluster_species Radionuclide Speciation & Mobility Release Release from Waste Form Oxidizing Oxidizing (Aerobic) - High Eh Release->Oxidizing Reducing Reducing (Anaerobic) - Low Eh - Microbial Activity Release->Reducing Mobile Mobile Anionic Species (TcO₄⁻, I⁻, SeO₄²⁻, Cs⁺) High Transport Potential Oxidizing->Mobile Favors formation of Immobile Immobile Reduced/Sorbed Species (TcO₂, reduced Se, sorbed Zr) Low Transport Potential Reducing->Immobile Favors formation of Receptor Exposure to Biosphere (Groundwater, Plants, Humans) Mobile->Receptor Immobile->Receptor Limited Pathway

Caption: Influence of environmental conditions on radionuclide mobility.

Experimental Protocols for Environmental Assessment

Assessing the environmental impact of LLFPs requires specialized analytical techniques to measure their concentration, mobility, and biological uptake.

Radionuclide Quantification in Environmental Samples
  • Objective: To determine the concentration of LLFPs in matrices like soil, water, and biota.

  • Methodology:

    • Sample Collection: Collect representative samples from the site of interest.

    • Sample Preparation:

      • Soils/Sediments: Samples are dried, homogenized, and subjected to acid digestion (e.g., using a mixture of HNO₃, HCl, HF) to bring the radionuclides into solution.[24]

      • Water: Samples are filtered and may undergo pre-concentration steps like evaporation or co-precipitation.[24]

      • Biota: Samples are dried or ashed to remove organic matter before acid digestion. Volatile radionuclides require fresh sample processing without high heat.[24]

    • Chemical Separation: Ion exchange chromatography or solvent extraction is often required to separate the target radionuclide from interfering elements in the sample matrix.

    • Measurement:

      • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The primary technique for quantifying long-lived isotopes like ¹³⁵Cs, ⁹⁹Tc, and ¹²⁹I due to their low specific activity. It measures the mass of the isotope rather than its decay.[18][25]

      • Liquid Scintillation Counting (LSC): Used for pure beta-emitters like ⁷⁹Se and ¹⁰⁷Pd, which do not emit gamma rays.[12]

      • Gamma Spectrometry: Used to measure gamma-emitting radionuclides. For LLFPs, this is primarily relevant for ¹²⁶Sn via the gamma rays from its daughter, ¹²⁶Sb.[26]

Assessment of Environmental Mobility
  • Objective: To determine the potential for a radionuclide to migrate through soil and groundwater.

  • Methodology: Batch Sorption Experiments

    • Setup: A known mass of soil or sediment is mixed with a solution (e.g., simulated groundwater) containing a known concentration of the radionuclide of interest.

    • Equilibration: The mixture is agitated for a specific period (hours to weeks) to allow sorption processes to reach equilibrium.

    • Separation: The solid and liquid phases are separated by centrifugation and/or filtration.

    • Analysis: The radionuclide concentration remaining in the liquid phase is measured using an appropriate technique (e.g., ICP-MS, LSC).

    • Calculation: The distribution coefficient (Kd), a measure of how strongly the radionuclide sorbs to the solid material, is calculated as: Kd = (Activity in solid phase / Mass of solid phase) / (Activity in liquid phase / Volume of liquid phase)

    • Interpretation: A high Kd value indicates low mobility, while a low Kd value indicates high mobility.

Evaluation of Biological Uptake
  • Objective: To quantify the transfer of radionuclides from the environment (soil, water) into living organisms.

  • Methodology: Plant Uptake Studies (Example)

    • Growth Medium: Plants are grown in a hydroponic solution or soil that has been contaminated with a known concentration of the radionuclide.

    • Growth Period: Plants are allowed to grow for a defined period under controlled conditions (light, temperature).

    • Harvesting: The plants are harvested and separated into different parts (roots, stems, leaves).

    • Sample Preparation: The plant parts are washed, dried, and weighed. They are then prepared for analysis, typically by ashing and acid digestion.

    • Analysis: The concentration of the radionuclide in the plant tissue is measured.

    • Calculation: A Concentration Ratio (CR) or Transfer Factor (TF) is calculated as: CR = (Radionuclide concentration in plant tissue (Bq/kg fresh weight)) / (Radionuclide concentration in growth medium (Bq/L or Bq/kg))

    • Interpretation: The CR value indicates the tendency of the plant to accumulate the radionuclide from its environment.

Experimental_Workflow A 1. Sample Collection (Soil, Water, Biota) B 2. Sample Preparation - Drying / Ashing - Acid Digestion A->B C 3. Chemical Separation (e.g., Ion Exchange) B->C D 4. Measurement & Quantification C->D E ICP-MS (¹³⁵Cs, ⁹⁹Tc, ¹²⁹I) D->E Mass-based F Liquid Scintillation (⁷⁹Se, ¹⁰⁷Pd) D->F Beta decay G Gamma Spectrometry (¹²⁶Sn via daughter) D->G Gamma decay H 5. Data Analysis & Interpretation - Concentration (Bq/kg) - Distribution Coefficient (Kd) - Transfer Factor (TF) E->H F->H G->H

Caption: Workflow for environmental radioactivity assessment.

References

A Comparative Guide to Chemical Separation Methods for High-Purity Cesium-135

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isolation of high-purity Cesium-135 (¹³⁵Cs), a long-lived fission product, is a critical step in various fields, including nuclear medicine, geological disposal of nuclear waste, and fundamental research. The primary challenge in achieving high purity lies in the effective removal of other fission products and, most importantly, the isobaric interference from Barium-135 (¹³⁵Ba). This guide provides an objective comparison of three prominent chemical separation methods: a combined ion exchange chromatography approach, solvent extraction using crown ethers, and precipitation with sodium tetraphenylborate. The performance of each method is evaluated based on experimental data for decontamination factors, recovery yields, and overall efficiency in producing pure ¹³⁵Cs.

Performance Comparison of this compound Separation Methods

The following table summarizes the key quantitative performance indicators for the three discussed chemical separation methods for this compound.

Performance MetricCombined Ion Exchange (AMP-PAN & AG 50W-X8)Solvent Extraction (BOBCalixC6)Precipitation (Sodium Tetraphenylborate)
Overall Cs Recovery Yield > 85%> 99% (in specific systems)> 95% (in specific systems)
Decontamination Factor - Barium (Ba) > 1.0 × 10⁵[1]High, but quantitative data variesHigh (inferred from low solubility)
Decontamination Factor - Cobalt (Co) > 7.0 × 10⁶[1]Not typically reportedNot typically reported
Decontamination Factor - Molybdenum (Mo) > 4.2 × 10⁵[2]Not typically reportedNot typically reported
Decontamination Factor - Tin (Sn) > 3.2 × 10⁵[2]Not typically reportedNot typically reported
Decontamination Factor - Antimony (Sb) > 2.1 × 10⁵[2]Not typically reportedNot typically reported
Selectivity for Cesium HighVery High[3]High
Process Complexity Moderate to HighModerateLow to Moderate
Scale of Operation Laboratory to Pilot Scale[4]Laboratory to Industrial Scale[3]Laboratory to Industrial Scale

Experimental Protocols

Detailed methodologies for the key separation techniques are provided below to facilitate replication and evaluation.

Combined Ion Exchange Chromatography using AMP-PAN and AG 50W-X8 Resins

This method utilizes a two-stage chromatographic separation to achieve high-purity this compound by first selectively capturing cesium and then removing interfering ions, particularly Barium-135.

Materials:

  • AMP-PAN resin (Ammonium Molybdophosphate–Polyacrylonitrile)

  • AG 50W-X8 cation exchange resin, 100-200 mesh

  • Nitric Acid (HNO₃), various concentrations

  • Ammonia solution (NH₃·H₂O)

  • Deionized water

  • Chromatography columns

Protocol: [1]

  • Sample Preparation: The sample containing this compound is dissolved in a suitable acidic medium, typically nitric acid.

  • AMP-PAN Column Chromatography (Cesium Pre-concentration):

    • A chromatography column is packed with AMP-PAN resin.

    • The sample solution is loaded onto the AMP-PAN column. Cesium is selectively retained by the resin.

    • The column is washed with 1 M HNO₃ to remove non-retained contaminants.

    • Cesium is eluted from the AMP-PAN column using a concentrated ammonia solution (e.g., 8 M NH₃·H₂O).

  • AG 50W-X8 Cation Exchange Chromatography (Barium and Interference Removal):

    • A chromatography column is packed with AG 50W-X8 resin.

    • The eluate from the AMP-PAN column, containing the cesium fraction, is loaded onto the AG 50W-X8 column.

    • The column is washed with a dilute acid (e.g., 0.5 M HNO₃) to remove residual contaminants.

    • A specific elution sequence is employed to separate cesium from barium and other interfering cations. Barium is more strongly retained by the resin than cesium.

    • This compound is eluted from the column using a higher concentration of nitric acid (e.g., 4 M HNO₃).

  • Purity Analysis: The final eluate containing the purified this compound is analyzed for isotopic purity using techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Thermal Ionization Mass Spectrometry (TIMS).[5]

Solvent Extraction using Crown Ethers (BOBCalixC6)

Solvent extraction with specialized macrocyclic molecules known as crown ethers offers high selectivity for cesium ions. Calix[2]arene-bis(t-octylbenzo-crown-6) (BOBCalixC6) is a highly effective extractant for this purpose.[3]

Materials:

  • BOBCalixC6 extractant

  • A suitable organic diluent (e.g., a mixture of 1-octanol and kerosene)

  • Nitric Acid (HNO₃) for stripping

  • Aqueous feed solution containing this compound

  • Mixer-settler or centrifugal contactors

Protocol:

  • Solvent Preparation: A solution of BOBCalixC6 is prepared in the chosen organic diluent at a specific concentration (e.g., 0.007 M).[6]

  • Extraction:

    • The aqueous feed solution containing this compound is brought into contact with the organic solvent in a mixer-settler or centrifugal contactor.

    • The mixture is agitated to facilitate the transfer of cesium ions from the aqueous phase to the organic phase, where they form a complex with the BOBCalixC6.

    • The two phases are allowed to separate. The aqueous phase, now depleted of cesium, is removed.

  • Scrubbing (Optional): The loaded organic phase may be "scrubbed" by contacting it with a fresh aqueous solution (e.g., dilute nitric acid) to remove any co-extracted impurities.

  • Stripping:

    • The cesium-loaded organic phase is contacted with a stripping solution, typically a dilute solution of nitric acid (e.g., 0.001 M HNO₃).

    • This reverses the extraction process, transferring the purified cesium back into a new aqueous phase.

  • Purity Analysis: The final aqueous solution containing the purified this compound is analyzed for isotopic purity using mass spectrometry.

Precipitation using Sodium Tetraphenylborate

This method relies on the low solubility of cesium tetraphenylborate to selectively precipitate cesium from a solution.

Materials:

  • Sodium Tetraphenylborate (NaTPB) solution

  • Aqueous solution containing this compound

  • pH adjustment reagents (e.g., nitric acid, sodium hydroxide)

  • Filtration apparatus

Protocol:

  • pH Adjustment: The pH of the aqueous solution containing this compound is adjusted to a suitable range, typically near neutral or slightly acidic, to optimize the precipitation reaction.

  • Precipitation:

    • A solution of sodium tetraphenylborate is added to the cesium-containing solution while stirring.

    • Cesium tetraphenylborate (CsTPB) precipitates out of the solution due to its very low solubility.

  • Digestion (Optional): The mixture may be gently heated or allowed to stand for a period to encourage the growth of larger, more easily filterable crystals.

  • Filtration: The precipitate is separated from the supernatant liquid by filtration.

  • Washing: The collected precipitate is washed with deionized water to remove any entrained impurities.

  • Redissolution and Further Purification (Optional): For very high purity requirements, the CsTPB precipitate can be redissolved in an appropriate organic solvent and the cesium can be back-extracted into a fresh aqueous phase, effectively combining precipitation with a solvent extraction step.

  • Purity Analysis: The final purified cesium, either in the form of the precipitate or a subsequent aqueous solution, is analyzed for isotopic purity.

Visualizing the Separation Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the logical flow of each separation method.

Chemical_Separation_Workflow cluster_IE Combined Ion Exchange cluster_SE Solvent Extraction cluster_P Precipitation IE_Start Sample in Acidic Solution AMP_PAN AMP-PAN Column (Cs Pre-concentration) IE_Start->AMP_PAN AG50W_X8 AG 50W-X8 Column (Interference Removal) AMP_PAN->AG50W_X8 Elution & Loading IE_End High-Purity ¹³⁵Cs AG50W_X8->IE_End Selective Elution SE_Start Aqueous Feed with ¹³⁵Cs Extraction Extraction (with BOBCalixC6) SE_Start->Extraction Stripping Stripping (with dilute acid) Extraction->Stripping Loaded Organic Phase SE_End High-Purity ¹³⁵Cs Stripping->SE_End Purified Aqueous Phase P_Start Aqueous Solution with ¹³⁵Cs Precipitate Precipitation (with NaTPB) P_Start->Precipitate Filtration Filtration & Washing Precipitate->Filtration P_End High-Purity ¹³⁵Cs (as CsTPB) Filtration->P_End

Caption: General workflows for this compound separation methods.

Signaling Pathway for Cesium Selectivity in Solvent Extraction

The high selectivity of crown ethers for cesium is a key aspect of the solvent extraction method. This selectivity arises from the specific interaction between the cesium ion and the crown ether molecule.

Cesium_Selectivity_Pathway Cs_ion ¹³⁵Cs⁺ Complex [¹³⁵Cs-BOBCalixC6]⁺ Complex Cs_ion->Complex Size-selective binding Crown_Ether BOBCalixC6 Crown_Ether->Complex Organic_Phase Transfer to Organic Phase Complex->Organic_Phase Separation Phase Separation Organic_Phase->Separation Aqueous_Phase Aqueous Phase Aqueous_Phase->Cs_ion Aqueous_Phase->Separation Depleted of ¹³⁵Cs

Caption: Cesium-crown ether complexation and phase transfer.

References

Safety Operating Guide

Navigating the Long Road: Proper Disposal Procedures for Cesium-135

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work is paramount. This extends to the safe and compliant management of all laboratory materials, including radioactive isotopes. Cesium-135 (Cs-135), a long-lived beta-emitting radionuclide, requires meticulous disposal procedures to ensure the safety of personnel and the environment. This guide provides essential, step-by-step information for the proper disposal of this compound waste generated in a laboratory setting, aligning with general best practices for radioactive waste management.

Immediate Safety and Logistical Information

The disposal of any radioactive material is governed by strict regulations. In the United States, the Nuclear Regulatory Commission (NRC) and the Environmental Protection Agency (EPA) are the primary federal bodies responsible for these regulations.[1] However, the day-to-day management and specific procedures are typically overseen by your institution's Radiation Safety Officer (RSO) and outlined in your institution's radioactive materials license. Always consult your RSO and institutional Radiation Safety Manual before handling or disposing of radioactive waste.

This compound is characterized by its very long half-life and the emission of low-energy beta particles. This means that "decay-in-storage," a common disposal method for short-lived isotopes, is not a viable option for Cs-135.[2] The primary disposal pathway for long-lived low-level waste (LLW) from institutional settings is transfer to a licensed radioactive waste disposal facility.[3][4][5]

Core Principles of this compound Waste Management
  • Segregation: This is the most critical step in managing radioactive waste. This compound waste must be segregated from all other waste streams, including non-radioactive trash, chemical waste, biohazardous waste, and other radionuclides.[6][7]

  • Labeling: All radioactive waste containers must be clearly labeled with the radiation symbol, the radionuclide (this compound), the activity level, the date, and the generating lab's information.[8]

  • Containment: Use appropriate, durable, and leak-proof containers provided by your institution's radiation safety program.[6]

  • Minimization: Employ experimental designs and techniques that minimize the generation of radioactive waste.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for proper waste characterization and disposal documentation.

PropertyValueUnits
Half-life 2.3 x 10^6Years
Decay Mode Beta (β-)-
Beta Energy (Maximum) 0.269MeV
Gamma Emission None-
Specific Activity 1.15 x 10^-3Ci/g

Step-by-Step Disposal Procedures for this compound Waste

The following protocols provide a general framework for the disposal of solid and liquid this compound waste in a laboratory setting.

Experimental Protocol 1: Disposal of Solid this compound Waste

This protocol applies to items such as contaminated gloves, bench paper, pipette tips, and other solid materials.

Methodology:

  • Designated Waste Container: Obtain a designated solid radioactive waste container from your institution's Radiation Safety Office. This container should be specifically labeled for long-lived isotopes or this compound.[6]

  • Waste Segregation:

    • Ensure no non-radioactive waste is placed in the container.

    • Do not mix this compound waste with waste containing short-lived radionuclides.

    • Exclude any free-flowing liquids.

    • Sharps (needles, scalpels) must be placed in a separate, puncture-proof container specifically for radioactive sharps and then placed inside the solid waste container.[6]

  • Packaging:

    • Place solid waste directly into the lined container.

    • Do not overfill the container. Leave at least 4 inches of space at the top.

  • Labeling and Record Keeping:

    • Maintain a log sheet on the container. For each addition of waste, record the date, estimated activity, and your initials.

    • Ensure the outer container is clearly labeled with "this compound" and the radiation symbol.

  • Storage:

    • Store the waste container in a designated and shielded location within the laboratory, away from high-traffic areas.

  • Request for Pickup:

    • When the container is full, complete the radioactive waste pickup request form as required by your RSO.

    • The RSO or designated personnel will collect the waste for transfer to a licensed disposal facility.

Experimental Protocol 2: Disposal of Aqueous Liquid this compound Waste

This protocol applies to aqueous solutions containing this compound. Note that organic liquid waste may have different requirements and should be discussed with your RSO.

Methodology:

  • Waste Characterization: Determine if the liquid waste can be disposed of via the sanitary sewer. This is only permissible for very low concentrations and is strictly regulated by the NRC and your institution's license.[2][8] Consult your RSO for specific concentration limits for sewer disposal. Most this compound liquid waste will require collection.

  • Designated Liquid Waste Container:

    • Obtain a designated liquid radioactive waste container from your RSO. These are typically durable plastic carboys.[6]

    • The container must be labeled for this compound.

  • Waste Collection:

    • Carefully pour the liquid waste into the container using a funnel to prevent spills.

    • Do not mix aqueous and organic radioactive waste.[7]

    • Keep a log of the activity added to the container.

  • pH Adjustment: If required by your RSO, neutralize the solution to a pH between 6 and 9.

  • Storage:

    • Securely cap the container.

    • Store the container in a secondary containment bin to prevent spills.

    • Keep the container in a designated, shielded area.

  • Request for Pickup:

    • When the container is full, or as directed by your RSO, complete a radioactive waste pickup request.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste from a laboratory.

Cesium135_Disposal_Workflow start Start: Cs-135 Waste Generation segregate Segregate Waste (Solid vs. Liquid, Cs-135 only) start->segregate consult_rso Consult Radiation Safety Officer (RSO) and Institutional Policies start->consult_rso solid_waste Solid Waste Container (Labeled for Long-Lived Isotopes) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Labeled for Long-Lived Isotopes) segregate->liquid_waste Liquid log_solid Log Activity of Solid Waste solid_waste->log_solid log_liquid Log Activity of Liquid Waste liquid_waste->log_liquid storage Secure Storage in Lab (Shielded, Designated Area) log_solid->storage log_liquid->storage pickup_request Waste Pickup Request to RSO storage->pickup_request collection Collection by Radiation Safety pickup_request->collection disposal Transfer to Licensed Disposal Facility collection->disposal

Caption: Logical workflow for the disposal of this compound waste in a laboratory setting.

By adhering to these procedures and maintaining open communication with your institution's Radiation Safety Office, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

Safe Handling of Cesium-135: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling of Cesium-135 (¹³⁵Cs) in a laboratory setting. The content herein is intended to provide procedural guidance to researchers, scientists, and drug development professionals to ensure the safe management of this radionuclide. Adherence to these protocols, in conjunction with institution-specific radiation safety programs and the guidance of a certified Radiation Safety Officer (RSO), is critical for minimizing exposure and ensuring a safe working environment.

Understanding the Hazard: this compound Properties

This compound is a radioactive isotope of cesium produced during nuclear fission.[1] Its primary hazard stems from its radioactive decay properties. The very long half-life of ¹³⁵Cs means it has a low specific activity, making the external radiation risk less severe than shorter-lived isotopes.[1] However, the primary concern is the risk of internal exposure through inhalation, ingestion, or absorption, which can lead to long-term health effects.[1][2]

All work with ¹³⁵Cs must be governed by the ALARA principle: keeping radiation exposure A s L ow A s R easonably A chievable. This is achieved by implementing the three cardinal rules of radiation safety: minimizing Time , maximizing Distance , and using appropriate Shielding .[3][4][5]

Table 1: Radiological Data for this compound

Property Value Notes
Half-Life 1.33 - 2.3 million years[6][7] Long half-life contributes to low specific activity.
Decay Mode Beta (β⁻) Emission Emits an electron during decay.
Max Beta Energy 0.21 MeV This energy level dictates shielding requirements.
Primary Hazard Internal Contamination Risk from inhalation, ingestion, or absorption.[1][2]

| Waste Class | Long-Lived Radionuclide | Requires specific long-term disposal considerations.[8] |

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against contamination. Standard laboratory PPE is mandatory, with additional layers required based on the specific procedure and quantity of ¹³⁵Cs being handled.

Table 2: Required Personal Protective Equipment (PPE) for this compound Handling

PPE Item Specification / Purpose Key Considerations
Body Protection Standard Lab Coat To be worn at all times in the designated work area.[9]
Disposable Coverall (e.g., Tyvek®) Recommended for handling higher activity levels or when there is a significant risk of splashing.[10][11]
Hand Protection Disposable Nitrile or Latex Gloves Must be worn when handling any radioactive materials.[9] Inspect for tears before use.
Double Gloving Recommended practice to minimize the risk of contamination during glove removal.[10]
Eye Protection Safety Glasses with Side Shields Mandatory minimum protection against splashes.
Safety Goggles or Face Shield Required when there is a higher probability of splashes or aerosol generation.[10]
Foot Protection Closed-Toe Shoes Required for all personnel entering the laboratory.[9]
Disposable Shoe Covers Use when entering designated radioactive material handling areas to prevent the spread of contamination.[12]
Respiratory Protection N95 Respirator or higher Required if there is a potential for generating airborne radioactive particles or aerosols.[10][11]
Dosimetry Whole-Body Dosimeter Must be worn to monitor occupational exposure to penetrating radiation.[13][14]

| | Ring Dosimeter | Required when handling millicurie (mCi) or greater quantities to monitor extremity dose.[3] |

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling ¹³⁵Cs is essential for safety and experimental integrity. The following protocol outlines the key phases of a typical laboratory procedure.

  • Designate Work Area: All work with ¹³⁵Cs must be performed in a designated and clearly labeled "Radioactive Material Area."

  • Prepare Surface: Cover the work surface (e.g., fume hood, benchtop) with absorbent, plastic-backed paper to contain any spills.[2]

  • Assemble Shielding: Set up appropriate shielding. For the beta emissions of ¹³⁵Cs, use low atomic number (low-Z) materials like acrylic (Plexiglas) or aluminum as the primary shield to prevent the generation of bremsstrahlung X-rays.[15][16][17]

  • Gather Materials: Ensure all necessary equipment, reagents, and waste containers are within the designated area before introducing the radioactive material.

  • Don PPE: Put on all required PPE as specified in Table 2.

  • Perform Survey: Before handling the stock vial, perform a background radiation survey of the work area with a Geiger-Müller (GM) survey meter.

  • Use Remote Tools: Handle all sources, vials, and pipettes containing ¹³⁵Cs with remote handling tools such as tongs or forceps to maximize distance.[9]

  • Prevent Contamination: Open vials and perform transfers over a spill tray. Avoid creating splashes or aerosols.

  • Work Efficiently: Plan all steps in advance to minimize the time spent actively handling the radioactive material.[3][13]

  • Secure Source: Return the stock vial of ¹³⁵Cs to its shielded storage container immediately after use.

  • Dispose of Waste: Place all contaminated items (e.g., pipette tips, tubes, absorbent paper) into the designated, shielded radioactive waste container.

  • Survey Work Area: Using a GM meter, perform a thorough survey of the work area, equipment, and yourself. The goal is for all readings to be indistinguishable from the background survey.[9]

  • Decontaminate: If contamination is found, decontaminate the area using appropriate cleaning solutions and re-survey until clean.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination: outer gloves, shoe covers, lab coat/coverall, inner gloves, and finally eye/respiratory protection.

  • Final Survey: Perform a final survey of hands and clothing before leaving the work area.[9] Wash hands thoroughly.

Mandatory Visualization: this compound Handling Workflow

G cluster_prep A. Preparation Phase cluster_handling B. Handling Phase cluster_post C. Post-Handling Phase prep1 Designate & Prepare Work Area prep2 Assemble Shielding (Acrylic/Plexiglas) prep1->prep2 prep3 Gather All Materials prep2->prep3 prep4 Don Required PPE prep3->prep4 h1 Perform Background Survey prep4->h1 h2 Handle ¹³⁵Cs with Remote Tools h1->h2 h3 Secure Source in Storage Container h2->h3 p1 Segregate & Dispose of Radioactive Waste h3->p1 p2 Survey Work Area, Equipment & Self p1->p2 p3 Decontaminate (If Necessary) p2->p3 p4 Doff PPE Correctly p3->p4 p5 Perform Final Personal Survey p4->p5 end_node End Procedure p5->end_node start Start Procedure start->prep1

Caption: Operational workflow for the safe handling of this compound.

Disposal Plan

Proper segregation and disposal of radioactive waste are critical to maintaining a safe laboratory and complying with regulations. All ¹³⁵Cs waste is classified as long-lived low-level radioactive waste (LLRW).

Table 3: this compound Radioactive Waste Disposal Plan

Waste Type Container Labeling Requirements Disposal Pathway
Dry Solid Waste Lined, rigid container with lid, designated for long-lived isotopes (often yellow).[8] "Caution, Radioactive Material" symbol, Isotope (¹³⁵Cs), Activity, Date. Collection by institutional Radiation Safety / EHS for decay-in-storage is not feasible due to the long half-life. Waste will be packaged for off-site disposal.
Liquid Waste (Aqueous) Sealable, shatter-proof carboy stored in secondary containment. "Caution, Radioactive Material" symbol, Isotope (¹³⁵Cs), Activity, Volume, Chemical Composition. DO NOT dispose of via sink.[8] Await collection by Radiation Safety / EHS for solidification and off-site disposal.
Sharps Puncture-proof sharps container designated for radioactive waste. "Caution, Radioactive Material" symbol, Isotope (¹³⁵Cs). Do not mix with non-radioactive or biohazardous sharps. Await collection by Radiation Safety / EHS.[18]

| Scintillation Vials | Designated scintillation vial waste container. | "Caution, Radioactive Material" symbol, Isotope (¹³⁵Cs). | Await collection by Radiation Safety / EHS. Do not dispose of via standard chemical or sink routes.[8] |

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.